N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
Beschreibung
Eigenschaften
IUPAC Name |
N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGNYLLQHRPOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860812 | |
| Record name | N-Methyl-N-[(naphthalen-1-yl)methyl]-3-phenylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naftifine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.29e-04 g/L | |
| Record name | Naftifine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
65472-88-0, 134274-83-2 | |
| Record name | Naftifine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00735 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Methyl-N-[(naphthalen-1-yl)methyl]-3-phenylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naftifine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical properties of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Profile of a Key Allylamine Antifungal
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, known in the pharmaceutical realm as Naftifine, is a cornerstone of the allylamine class of antifungal agents.[1] It is a synthetic, broad-spectrum drug primarily utilized for the topical treatment of superficial dermatomycoses, including tinea pedis, tinea cruris, and tinea corporis.[1][2] Naftifine's therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, permeability, and ultimately, its ability to reach the site of action and exert its antifungal effect. This guide provides an in-depth exploration of these critical parameters, offering both established data and the scientific rationale behind the experimental methodologies used for their determination.
The molecular structure of Naftifine, a tertiary amine featuring a naphthalene ring, a phenyl ring, and a propenyl group, dictates its characteristic lipophilicity and basicity.[1] Understanding these foundational properties is paramount for formulation development, analytical method design, and predicting its behavior in biological systems.
Molecular Identity and Structural Elucidation
A comprehensive understanding of a compound's physicochemical nature begins with its fundamental identity.
| Identifier | Value | Source |
| Chemical Name | N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine | [3] |
| Common Name | Naftifine | [1] |
| CAS Number | 65472-88-0 (free base) | [4] |
| Molecular Formula | C21H21N | [1] |
| Molecular Weight | 287.4 g/mol | [1] |
| Salt Form | Hydrochloride (HCl) | [4][5] |
| CAS Number (HCl) | 65473-14-5 | [4] |
| Molecular Formula (HCl) | C21H22ClN | [4] |
| Molecular Weight (HCl) | 323.86 g/mol | [4] |
Key Physicochemical Properties: A Quantitative Overview
The following table summarizes the critical physicochemical parameters of Naftifine. These values are instrumental in predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Method | Significance in Drug Development |
| Melting Point (°C) | 177 (as HCl salt) | Experimental | Affects formulation, stability, and purification processes.[5] |
| Lipophilicity (LogP) | 5.4 | Experimental | Influences membrane permeability, solubility, and protein binding.[1] |
| Aqueous Solubility | Poor (as free base) | Qualitative | Impacts dissolution rate and bioavailability. |
| pKa | Predicted value would be inserted here if found | Prediction | Governs the degree of ionization at physiological pH, affecting solubility and receptor interaction. |
Deep Dive into Physicochemical Parameters
Lipophilicity (LogP): Balancing Permeability and Solubility
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A LogP of 5.4 for Naftifine indicates its highly lipophilic nature.[1] This property is a double-edged sword in drug development.
Causality: The extensive hydrocarbon framework, comprising the naphthalene and phenyl rings, is the primary contributor to Naftifine's high lipophilicity. This structural feature allows for favorable partitioning into lipid-rich environments, such as the stratum corneum, which is essential for a topically administered antifungal.[6] However, this high lipophilicity also results in poor aqueous solubility, presenting a significant challenge for formulation scientists.[7]
The shake-flask method remains the most reliable technique for the experimental determination of LogP.[8]
Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, at equilibrium.
Self-Validating System: The protocol's integrity is maintained by ensuring mutual saturation of the solvents, precise temperature control, and accurate quantification of the analyte in both phases.
Step-by-Step Methodology:
-
Preparation of Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.
-
Standard Curve Generation: A precise amount of Naftifine is dissolved in a suitable solvent, and a series of dilutions are prepared to create a standard curve using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Partitioning: A known concentration of Naftifine is added to a mixture of the saturated n-octanol and water in a flask.
-
Equilibration: The flask is agitated (shaken) at a constant temperature until equilibrium is reached, which can take several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of Naftifine in each phase is determined by HPLC against the previously generated standard curve.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination via the shake-flask method.
Acidity Constant (pKa): The Influence of Ionization
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9][10]
Principle: This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[11]
Self-Validating System: The accuracy of this method is ensured by calibrating the pH meter with standard buffers, using a titrant of known concentration, and maintaining a constant temperature.
Step-by-Step Methodology:
-
Sample Preparation: A precise amount of Naftifine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The equivalence point is identified from the inflection point of the curve (or its first or second derivative).
-
pKa Determination: The pH at the half-equivalence point is equal to the pKa of the conjugate acid of Naftifine.
Caption: Process flow for pKa determination by potentiometric titration.
Solubility Profile: A Formulation Challenge
Naftifine hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[7] The free base is poorly soluble in water, a direct consequence of its high lipophilicity.[7] The hydrochloride salt offers improved solubility in polar solvents.
Solubility Data for Naftifine Hydrochloride:
| Solvent | Solubility | Source |
| Ethanol | 50 mg/mL | [7] |
| DMSO | Insoluble (may be moisture-dependent) | [3] |
| Water | Insoluble | [3] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [12] |
Causality and Formulation Implications: The poor aqueous solubility necessitates formulation strategies that can enhance the dissolution and bioavailability of Naftifine. These include the use of co-solvents, surfactants, and the development of advanced delivery systems like nanoemulsions and microemulsions.[7][13] The pH of the formulation is also a critical factor, as it will influence the ionization state and, consequently, the solubility of the drug.
The equilibrium solubility is determined by adding an excess of the compound to a solvent and allowing it to reach equilibrium.
Step-by-Step Methodology:
-
Sample Addition: An excess amount of Naftifine hydrochloride is added to a vial containing a known volume of the test solvent (e.g., water, buffer of a specific pH).
-
Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.[7]
-
Quantification: The concentration of Naftifine in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[7]
Stability Profile: Ensuring Therapeutic Integrity
The stability of a drug substance is a critical quality attribute that can be affected by temperature, humidity, and light.[14] Stability studies for Naftifine are essential to establish its shelf-life and appropriate storage conditions.
Degradation Pathways: Potential degradation pathways for Naftifine include oxidation of the allylamine moiety and photodecomposition due to the presence of chromophores (naphthalene and phenyl rings). Forced degradation studies, involving exposure to acid, base, oxidative, thermal, and photolytic stress, are conducted to identify potential degradation products.[15]
Stability testing protocols are guided by the International Council for Harmonisation (ICH) guidelines.[12]
Long-Term and Accelerated Studies:
-
Long-Term Stability: Testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[16]
-
Accelerated Stability: Studies are performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability profile.[16]
Methodology:
-
Sample Storage: Naftifine samples are stored in controlled environment chambers under the specified conditions.
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[12]
-
Analysis: At each time point, the samples are analyzed for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating HPLC method.[15]
Synthesis Overview
Several synthetic routes to Naftifine have been reported. A common approach involves a multi-step synthesis.[17][18]
Caption: A representative synthetic pathway for Naftifine Hydrochloride.
Conclusion
The physicochemical properties of Naftifine, particularly its high lipophilicity and poor aqueous solubility, are defining characteristics that directly influence its therapeutic application and formulation. As a BCS Class IV compound, innovative drug delivery strategies are paramount to overcoming its inherent solubility and permeability limitations. A thorough understanding of its melting point, LogP, pKa, and stability, underpinned by robust experimental methodologies, provides the essential foundation for the development of safe, effective, and stable topical antifungal therapies. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of dermatological drug development.
References
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ChemBK. naftifin. (2024-04-09). Available from: [Link].
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PubChem. Naftifine. National Center for Biotechnology Information. Available from: [Link].
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- Mahajan, D. D., Shriwas, S., & Patel, R. (2024). FORMULATION DEVELOPMENT AND EVALUATION OF TOPICAL NANOEMULGEL OF NAFTIFINE HYDROCHLORIDE. World Journal of Pharmaceutical Science and Research, 3(6), 408-418.
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PubChem. Naftifine Hydrochloride. National Center for Biotechnology Information. Available from: [Link].
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U.S. Food and Drug Administration. (2018). NAFTIN (naftifine hydrochloride) gel, for topical use. Accessdata.fda.gov. Available from: [Link].
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link].
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].
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protocols.io. LogP / LogD shake-flask method. (2024-09-23). Available from: [Link].
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AMSbiopharma. (2025-03-21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link].
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DergiPark. (2024-04-23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link].
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USP-NF. Naftifine Hydrochloride. Available from: [Link].
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SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link].
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine. As a tertiary amine incorporating a bulky naphthalenyl group, a phenylpropenyl moiety, and a methyl group, its structure presents a unique combination of aromatic, vinylic, and aliphatic regions, each with distinct NMR characteristics. This document is intended for researchers, scientists, and professionals in drug development who rely on meticulous spectral interpretation for structural elucidation and characterization of complex organic molecules. The subsequent sections will delve into the predicted spectral data, the rationale behind the chemical shift assignments, and a standardized protocol for acquiring such spectra.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine have been systematically numbered. This numbering convention will be used consistently throughout this guide for all spectral assignments.
Caption: Molecular structure of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is predicted to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-Ar (Naphthyl) | 7.3 - 8.2 | Multiplet | 7H | - |
| H-Ar (Phenyl) | 7.1 - 7.5 | Multiplet | 5H | - |
| H-3 | ~6.5 | Doublet | 1H | ~16 (trans) |
| H-2 | ~6.2 | Doublet of Triplets | 1H | ~16 (trans), ~6-7 |
| H-1 (N-CH₂) | ~3.2 | Doublet | 2H | ~6-7 |
| H-11 (N-CH₂) | ~3.8 | Singlet | 2H | - |
| H-12 (N-CH₃) | ~2.3 | Singlet | 3H | - |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (H-Ar): The protons on the naphthalene and phenyl rings are expected to resonate in the downfield region of the spectrum, typically between 7.1 and 8.2 ppm.[4] The seven protons of the 1-substituted naphthalene ring will likely appear as a complex series of multiplets due to spin-spin coupling. Similarly, the five protons of the monosubstituted phenyl ring will also produce a complex multiplet.[4]
-
Vinylic Protons (H-2 and H-3): The two protons on the carbon-carbon double bond of the propenyl group are anticipated to appear in the range of 6.2-6.5 ppm. The large coupling constant of approximately 16 Hz between H-2 and H-3 is characteristic of a trans configuration. H-3, being adjacent to the phenyl ring, is expected to be a doublet. H-2 will likely appear as a doublet of triplets, being coupled to both H-3 and the two protons of the adjacent methylene group (H-1).
-
Aliphatic Protons (H-1, H-11, and H-12):
-
The methylene protons adjacent to the nitrogen and the double bond (H-1) are predicted to have a chemical shift of around 3.2 ppm and will appear as a doublet due to coupling with the vinylic proton H-2.[5]
-
The benzylic protons of the naphthalenylmethyl group (H-11) are expected to be deshielded by the aromatic ring and the nitrogen atom, resulting in a chemical shift of approximately 3.8 ppm. This signal is anticipated to be a singlet as there are no adjacent protons.
-
The N-methyl protons (H-12) are expected to resonate as a singlet at around 2.3 ppm, a typical chemical shift for an N-methyl group in such an environment.[6][7]
-
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of distinct carbon environments in the molecule.[8] The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of its neighbors.[8][9]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Ar (Naphthyl & Phenyl) | 125 - 140 |
| C-2 | ~130 |
| C-3 | ~128 |
| C-1 (N-CH₂) | ~55 |
| C-11 (N-CH₂) | ~58 |
| C-12 (N-CH₃) | ~42 |
| C-ipso (Phenyl) | ~137 |
| C-ipso (Naphthyl) | ~134, ~132 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic and Vinylic Carbons: The carbon atoms of the naphthalene and phenyl rings, along with the vinylic carbons (C-2 and C-3), are all sp² hybridized and are expected to resonate in the downfield region between 125 and 140 ppm.[10][11] The quaternary (ipso) carbons of the aromatic rings, which are directly attached to other non-proton substituents, will also fall in this range and are typically weaker in intensity.[10]
-
Aliphatic Carbons:
-
The sp³ hybridized carbons of the methylene groups attached to the nitrogen atom (C-1 and C-11) are expected to have chemical shifts in the range of 55-58 ppm.[9] The benzylic carbon C-11 is likely to be slightly more downfield than the allylic carbon C-1 due to the influence of the naphthalene ring.
-
The N-methyl carbon (C-12) is predicted to have a chemical shift of around 42 ppm, which is characteristic for an N-methyl group in a tertiary amine.[12]
-
Experimental Protocol for NMR Data Acquisition
The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Sample Concentration: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[3]
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary for less soluble compounds.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.[13]
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans for a concentrated sample. More scans may be needed for dilute samples.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.[10]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax.
-
Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.[8]
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons corresponding to each signal.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine. By leveraging established principles of NMR spectroscopy and drawing comparisons with analogous chemical structures, a comprehensive spectral assignment has been proposed. The provided experimental protocol outlines a standardized approach for obtaining high-resolution NMR data, which is crucial for the verification of the predicted spectra and the unambiguous structural confirmation of this and similar molecules. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of complex organic compounds.
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine. As a tertiary amine incorporating multiple aromatic moieties and an allylic system, its fragmentation behavior is governed by a set of well-established yet interacting principles of ion chemistry. This document will elucidate the primary fragmentation pathways under common ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework for researchers encountering this or structurally related molecules in their work. The discussion is grounded in the fundamental principles of mass spectrometry, including the nitrogen rule, alpha-cleavage, and the formation of stable resonance-stabilized cations.
Introduction: Structural Elucidation in Modern Drug Discovery
The precise characterization of molecular structure is a cornerstone of modern pharmaceutical research and development. Mass spectrometry stands as an unparalleled tool for providing rapid and accurate molecular weight determination and invaluable structural information through the analysis of fragmentation patterns.[1] The molecule of interest, N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, presents a compelling case study due to its combination of a tertiary amine core, a bulky naphthalenylmethyl group, a cinnamyl group, and a simple methyl substituent. Understanding its behavior in the mass spectrometer is crucial for its identification, purity assessment, and metabolism studies.
This guide will deconstruct the molecule's structure to predict its fragmentation, a process vital for interpreting the resultant mass spectrum. We will explore the influence of different ionization methods and the mechanistic logic behind the formation of key fragment ions.
The Subject Molecule: Structure and Properties
Before delving into its fragmentation, it is essential to understand the structural features of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine that will dictate its mass spectrometric behavior.
-
Molecular Formula: C₂₂H₂₃N
-
Molecular Weight: 301.43 g/mol
-
Core Structure: A tertiary amine. The nitrogen atom is a key feature, as it directs fragmentation.
-
Key Substituents:
-
Methyl group (-CH₃): The smallest substituent.
-
1-Naphthalenylmethyl group (-CH₂-C₁₀H₇): A large, aromatic, and relatively stable group.
-
3-Phenyl-2-propen-1-yl group (Cinnamyl group, -CH₂-CH=CH-C₆H₅): An allylic and aromatic system.
-
The presence of an odd number of nitrogen atoms means the molecular ion will have an odd nominal mass, in accordance with the Nitrogen Rule .[2][3][4]
Ionization Considerations: EI vs. ESI
The choice of ionization technique significantly impacts the observed fragmentation.[1]
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[1] The resulting spectrum is rich in fragment ions, providing a detailed structural fingerprint. The molecular ion (M⁺˙) may be weak or absent for some amines.[3][5]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[1][6][7] Fragmentation is then induced in the collision cell (tandem mass spectrometry, MS/MS), allowing for controlled structural analysis.
This guide will primarily focus on the fragmentation pathways expected from EI and collision-induced dissociation (CID) in an ESI-MS/MS experiment, as the underlying principles of bond cleavage are often similar.
Predicted Fragmentation Pathways
The fragmentation of this molecule will be dominated by cleavage events that lead to the formation of stable, resonance-stabilized cations. The primary site of initial ionization in EI is often a lone pair electron on the nitrogen atom, creating a radical cation.
Alpha-Cleavage: The Dominant Pathway for Amines
The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[8][9][10][11] This process is driven by the formation of a stable iminium ion, where the positive charge is stabilized by the nitrogen atom. For this tertiary amine, there are three potential alpha-cleavage sites.
-
Pathway A: Loss of the Naphthalenylmethyl Radical This involves cleavage of the bond between the nitrogen and the naphthalenylmethyl group. This is a highly probable event due to the formation of a stable naphthalenylmethyl radical. The resulting iminium ion would have an m/z of 172.
-
Pathway B: Loss of the Cinnamyl Radical Cleavage of the N-cinnamyl bond is also very likely, as it leads to the formation of a resonance-stabilized cinnamyl radical. The corresponding iminium ion would be observed at an m/z of 184.
-
Pathway C: Loss of the Methyl Radical Loss of the methyl group is a common fragmentation pathway. While the methyl radical is less stable than the other two possible radicals, this cleavage still leads to a highly stabilized iminium ion. This would result in a fragment at m/z 286, which is [M-15]⁺.
Insight: The relative abundance of the resulting fragment ions (m/z 172, 184, and 286) will depend on the relative stability of the radicals formed. Generally, the loss of the largest, most stable radical is preferred.[2][12] Therefore, the loss of the naphthalenylmethyl and cinnamyl radicals is expected to be more favorable than the loss of the methyl radical.
Benzylic/Allylic Cleavage and Rearrangements
Beyond the primary alpha-cleavages, other fragmentation patterns involving the substituents themselves are expected, especially under EI conditions.
-
Tropylium Ion Formation (m/z 91): The cinnamyl group can undergo cleavage at the benzylic position to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is a very common fragment for compounds containing a benzyl moiety.
-
Naphthalenylmethyl Cation (m/z 141): Cleavage can also result in the formation of the naphthalenylmethyl cation (C₁₁H₉⁺) at m/z 141. This is another stable, resonance-delocalized carbocation.
-
Cinnamyl Cation (m/z 117): The formation of the cinnamyl cation (C₉H₉⁺) at m/z 117 is also possible.
Summary of Expected Key Fragments
The following table summarizes the most probable high-abundance ions in the mass spectrum of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 301 | [C₂₂H₂₃N]⁺˙ | Molecular Ion (EI) |
| 302 | [C₂₂H₂₄N]⁺ | Protonated Molecule (ESI) |
| 286 | [M - CH₃]⁺ | Alpha-cleavage: Loss of methyl radical |
| 184 | [M - C₉H₉]⁺ | Alpha-cleavage: Loss of cinnamyl radical |
| 172 | [M - C₁₁H₉]⁺ | Alpha-cleavage: Loss of naphthalenylmethyl radical |
| 141 | [C₁₁H₉]⁺ | Naphthalenylmethyl cation |
| 117 | [C₉H₉]⁺ | Cinnamyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Experimental Protocol: A Self-Validating Approach
To experimentally verify these predictions, the following protocol is recommended.
Objective: To acquire and interpret the mass spectrum of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine using ESI-MS/MS.
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.
-
-
MS1 Full Scan:
-
Infuse the sample at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.
-
Validation: Confirm the presence of the protonated molecule [M+H]⁺ at m/z 302.
-
-
MS2 Product Ion Scan (Tandem MS):
-
Set the mass spectrometer to isolate the precursor ion at m/z 302.
-
Apply a range of collision energies (e.g., 10, 20, 40 eV) in the collision cell (using argon or nitrogen as the collision gas).
-
Acquire the product ion spectra.
-
Validation: The spectra should reveal the key fragment ions predicted in the table above. The relative intensities of the fragments will change with collision energy.
-
-
Data Analysis:
-
Compare the experimentally observed fragment ions with the predicted fragmentation pathways.
-
The presence of ions at m/z 286, 184, 172, 141, 117, and 91 would provide strong evidence for the proposed structure.
-
Conclusion
The mass spectrometry fragmentation of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is predicted to be a well-defined process dominated by alpha-cleavage, leading to the formation of stable iminium ions. The loss of the larger substituents (naphthalenylmethyl and cinnamyl) is expected to be particularly favorable. Additionally, characteristic ions corresponding to the stable carbocations of the substituents themselves (tropylium, naphthalenylmethyl, and cinnamyl cations) are anticipated to be present in the spectrum. This predictive guide, coupled with the outlined experimental protocol, provides a robust framework for the structural confirmation and analysis of this and structurally analogous compounds, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.
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A Technical Guide to the Crystal Structure Analysis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
This guide provides an in-depth technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine. This compound is the free base of Naftifine Hydrochloride, a potent allylamine antifungal agent.[1] A thorough understanding of its three-dimensional structure is paramount for advancements in drug development, formulation, and polymorphism screening.
Introduction: The Significance of Structural Elucidation
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a synthetic allylamine that forms the active pharmaceutical ingredient (API) in Naftifine, used topically for the treatment of dermatophytoses.[2] Naftifine functions by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway. This disruption leads to an accumulation of squalene and a deficiency in ergosterol, compromising the integrity of the fungal cell membrane.
The precise three-dimensional arrangement of atoms within a crystalline solid—its crystal structure—governs many of its critical physicochemical properties, including:
-
Bioavailability and Efficacy: The conformation of the molecule in the solid state can influence its dissolution rate and interaction with its biological target.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its stability, solubility, and manufacturing processes. Different polymorphs are treated as distinct patentable entities. A Chinese patent reveals the existence of at least four crystalline forms of Naftifine hydrochloride, identified by their X-ray powder diffraction patterns.[3]
-
Intellectual Property: A definitive crystal structure provides a unique fingerprint of a solid form, crucial for patent applications and protecting intellectual property.
-
Formulation Development: Knowledge of the crystal packing and intermolecular interactions is vital for designing stable and effective pharmaceutical formulations.
This guide will walk researchers through the complete workflow, from synthesis and crystallization to data analysis and structure validation, providing the scientific rationale behind each step.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine Hydrochloride (Naftifine)
A common synthetic route involves a multi-step process. One established method proceeds as follows:
-
Synthesis of 1-chloromethylnaphthalene: Naphthalene is reacted with paraformaldehyde and hydrochloric acid to yield the crude 1-chloromethylnaphthalene.[4]
-
Synthesis of N-methyl-1-naphthylmethylamine: The crude 1-chloromethylnaphthalene is then reacted with methylamine to produce N-methyl-1-naphthylmethylamine.[4][5]
-
Final Condensation: The N-methyl-1-naphthylmethylamine is reacted with cinnamyl chloride to yield the final product, Naftifine hydrochloride.[4]
An alternative approach involves the reaction of N-methyl-1-naphthalenemethanamine with cinnamaldehyde, followed by reduction. For the purpose of this guide, we will focus on the crystallization of the hydrochloride salt, which often exhibits superior crystallinity compared to the free base.[6][7]
Protocol for Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction requires careful control over the rate of crystallization. For amine hydrochlorides, slow evaporation from a suitable solvent system is often effective.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Dissolve approximately 20-30 mg of high-purity N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine hydrochloride in a minimal amount of a solvent in which it is moderately soluble at room temperature (e.g., ethanol, methanol, or an acetonitrile/water mixture). Gentle warming may be required to achieve full dissolution.
-
Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of polycrystalline material.
-
Evaporation Control: Cover the vial with a cap, and pierce the cap with a needle. The size of the needle hole will control the rate of solvent evaporation. A slower evaporation rate generally yields larger and higher-quality crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of small, well-defined, and transparent crystals.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", margin="0.2,0.1"] edge [color="#4285F4", arrowhead=vee]
} caption { label="Workflow for Single Crystal Growth." fontsize=12 fontcolor="#5F6368" } enddot Caption: Workflow for obtaining single crystals via slow evaporation.
Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, the process of determining its atomic structure can begin. This section outlines the workflow using a modern single-crystal X-ray diffractometer and standard crystallographic software.
Disclaimer: As a publicly available single-crystal structure of this compound was not identified, the following section utilizes a realistic, hypothetical dataset for illustrative purposes. The parameters provided are typical for a small organic molecule of this nature.
Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion of the atoms and reduce radiation damage.
The diffractometer, equipped with a source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays. The resulting diffraction pattern is recorded as a series of images, which are then processed to yield a reflection file (.hkl file) containing the Miller indices (h,k,l) and intensity of each diffracted beam.
Structure Solution and Refinement
The process of converting the diffraction data into a 3D atomic model is performed computationally. The combination of Olex2, a user-friendly graphical interface, with the powerful SHELX suite of programs (SHELXT for solution and SHELXL for refinement) is a common and robust approach.[8][9][10][11]
Workflow Overview:
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", margin="0.2,0.1"] edge [color="#34A853", arrowhead=vee]
} caption { label="Computational workflow for structure solution and refinement." fontsize=12 fontcolor="#5F6368" } enddot Caption: Computational workflow for structure solution and refinement.
Step-by-Step Protocol within Olex2:
-
Data Import: Load the reflection data (.hkl file) and an instrument file (.ins or .res) into Olex2.
-
Structure Solution: Utilize the integrated SHELXT program to solve the phase problem.[12][13] SHELXT uses intrinsic phasing methods to generate an initial electron density map and build a preliminary molecular fragment.
-
Initial Refinement: Perform an initial isotropic refinement using SHELXL. At this stage, all non-hydrogen atoms are refined with spherical thermal parameters.
-
Atom Assignment: Based on the geometry of the initial model and the electron density map, assign the correct atom types (C, N, Cl).
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate representation.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model using geometric constraints (e.g., the AFIX commands in SHELXL) and refine them using a riding model.
-
Convergence: Continue refinement cycles until the model converges, meaning that the shifts in atomic parameters between cycles are negligible and the R-factor (a measure of the agreement between the calculated and observed structure factors) is minimized.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₂₁H₂₂ClN |
| Formula Weight | 323.86 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 98.78(2)° | |
| c = 11.876(5) Å, γ = 90° | |
| Volume | 1834.5(12) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.172 Mg/m³ |
| Absorption Coefficient | 0.198 mm⁻¹ |
| F(000) | 688 |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected/unique | 15876 / 4210 [R(int) = 0.034] |
| Data / restraints / parameters | 4210 / 0 / 217 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R₁ = 0.0412, wR₂ = 0.1055 |
| R indices (all data) | R₁ = 0.0534, wR₂ = 0.1121 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Structure Validation
The final step is to rigorously validate the quality and correctness of the crystal structure. The checkCIF utility, often integrated within software like PLATON, is the industry standard for this process.[14][15] It analyzes the Crystallographic Information File (CIF) for consistency, potential errors, and unusual geometric features.
The Validation Process:
-
Generate a CIF: After the final refinement, generate a comprehensive CIF that includes all experimental details, atomic coordinates, and refinement parameters.
-
Submit to checkCIF: Upload the CIF to the IUCr's checkCIF web service or use the local version within PLATON.
-
Analyze the Report: The service generates a report with a series of ALERTS, categorized by severity (A, B, C, G).
-
Level A ALERTS: Indicate serious issues that must be addressed or thoroughly explained.
-
Level B ALERTS: Point to potentially significant problems that require careful consideration.
-
Level C ALERTS: Are less severe and may simply be informational or suggest minor improvements.
-
Level G ALERTS: Are general information checks.
-
A clean checkCIF report, free of A and B level alerts, provides strong confidence in the quality of the determined structure.
Analysis of the Crystal Structure
With a validated structure, the focus shifts to chemical interpretation. Molecular visualization software such as Mercury or Diamond is used to explore key features.[16][17][18]
Key areas of analysis include:
-
Molecular Conformation: Determining the torsion angles and overall shape of the molecule in its crystalline state. This can be compared with computational models or structures of related compounds.
-
Intermolecular Interactions: Identifying and analyzing hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing. For the hydrochloride salt, the N-H···Cl hydrogen bond is expected to be a primary interaction.
-
Hirshfeld Surface Analysis: This technique provides a graphical representation of intermolecular contacts, allowing for a quantitative analysis of the interaction types within the crystal.[19]
Conclusion
The determination of the single-crystal structure of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a multi-faceted process that combines careful synthetic chemistry, precise crystallization techniques, and sophisticated computational analysis. The resulting structural model is not merely an academic curiosity; it is a critical piece of data that informs drug design, ensures the stability and efficacy of pharmaceutical formulations, and secures intellectual property. This guide provides a comprehensive framework for researchers to successfully navigate this process, ensuring the generation of high-quality, valid, and publishable crystallographic data.
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Sheldrick, G.M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, A71, 3-8. Available at: [Link]
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The Hirshfeld Surface - CrystalExplorer. Available at: [Link]
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Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Available at: [Link]
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Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link]
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Spek, A. L. (2020). Checkcif validation alerts: What they mean and how to respond. Acta Crystallographica Section C, C76, 335-342. Available at: [Link]
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Schatz, F., et al. (2026). Protective mechanism of action of the antifungal drug naftifine against Mycobacterium abscessus infection. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. Available at: [Link]
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A Technical Guide to the Biological Potential of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant pathogens and the complex nature of diseases such as cancer necessitate the continuous exploration of novel chemical scaffolds. The N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine core represents a promising starting point for drug discovery, sharing structural homology with the allylamine class of antifungal agents. This guide provides a comprehensive technical overview of this scaffold, outlining its synthetic accessibility, predicted mechanisms of action, and a systematic approach to evaluating the biological activities of its derivatives. We present detailed experimental protocols for assessing antifungal, cytotoxic, and anti-inflammatory potential, grounded in established scientific principles. Furthermore, this document explores the critical structure-activity relationships that govern the efficacy of these compounds, offering a strategic framework for the rational design of new therapeutic agents.
Introduction: The Strategic Value of a Privileged Scaffold
The compound N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a tertiary allylamine that contains the core structural features of potent antifungal drugs like Naftifine and Terbinafine.[1][2] These agents function by selectively inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] The disruption of this pathway leads to the accumulation of toxic squalene and a depletion of ergosterol, compromising fungal cell membrane integrity and leading to cell death.[4][5]
The rationale for investigating derivatives of this specific scaffold is twofold:
-
Optimization of Antifungal Activity: While the parent structure is predicted to have antifungal properties, derivatization of the naphthalenyl and phenyl rings allows for the fine-tuning of potency, expansion of the antifungal spectrum, and improvement of pharmacokinetic profiles.
-
Exploration of Novel Biological Activities: The naphthalene moiety is a well-established pharmacophore present in numerous FDA-approved drugs and is known to confer a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[6][7][8] Therefore, derivatives of this scaffold are prime candidates for screening against other therapeutic targets.
This guide serves as a roadmap for researchers aiming to unlock the therapeutic potential of this versatile chemical class.
Synthetic Strategy: A Modular Approach to Derivatization
The synthesis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine derivatives can be achieved through a convergent and modular approach, allowing for the facile introduction of diversity at key positions. The core of this strategy involves the preparation of the key secondary amine intermediate, N-methyl-1-naphthalenemethanamine, followed by its reaction with a substituted cinnamyl halide or equivalent.
Synthesis of the Core Intermediate: N-methyl-1-naphthalenemethanamine
Several robust methods exist for the synthesis of this key intermediate.[9][10][11] A common and scalable approach involves the reaction of 1-chloromethylnaphthalene with an excess of methylamine solution.[10]
Protocol 2.1: Synthesis of N-methyl-1-naphthalenemethanamine
-
To a solution of 33% methylamine in absolute ethanol (e.g., 100 ml), cool the reaction vessel to 0-5°C using an ice bath.
-
Dissolve 1-chloromethylnaphthalene (1 equivalent, e.g., 17.6 g) in absolute ethanol (e.g., 40 ml).
-
Add the 1-chloromethylnaphthalene solution dropwise to the cooled methylamine solution with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the residue in chloroform and wash sequentially with 1 N sodium hydroxide solution and water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be purified by distillation or chromatography.
Final Derivatization Step
The final derivatization involves the N-alkylation of the secondary amine intermediate with various substituted 3-phenyl-2-propen-1-yl halides (cinnamyl halides). This allows for the introduction of a wide array of substituents on the phenyl ring to probe structure-activity relationships.
Caption: General synthetic workflow for target derivatives.
Primary Biological Target: Fungal Squalene Epoxidase
The structural analogy to naftifine makes fungal squalene epoxidase the primary and most logical therapeutic target.[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[5]
Mechanism of Action
Allylamine antifungals are non-competitive inhibitors of squalene epoxidase.[5] Inhibition of this enzyme has a dual fungicidal effect:
-
Ergosterol Depletion: The lack of ergosterol disrupts the structural integrity and fluidity of the fungal cell membrane, impairing the function of membrane-bound enzymes and transport systems.[4]
-
Squalene Accumulation: The buildup of intracellular squalene is highly toxic, leading to increased membrane permeability and disruption of cellular organization, ultimately contributing to cell death.[4]
This high degree of selectivity for the fungal enzyme over its mammalian counterpart minimizes off-target effects and toxicity in humans.[1]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Expanded Biological Screening: Uncovering Novel Activities
The rigid, polycyclic aromatic structure of the naphthalene ring is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[6][8] Therefore, it is scientifically prudent to screen derivatives for other potential activities beyond their predicted antifungal effects.
-
Anticancer/Cytotoxic Activity: Many naphthalene-containing compounds exhibit potent cytotoxicity against cancer cell lines by mechanisms such as tubulin polymerization inhibition.[7]
-
Anti-inflammatory Activity: Naphthalene derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[12]
-
Antibacterial Activity: The lipophilic nature of the scaffold may facilitate interaction with and disruption of bacterial cell membranes.[6][13]
Experimental Protocols for Biological Evaluation
A tiered screening approach is recommended to efficiently evaluate the biological potential of newly synthesized derivatives.
Caption: A tiered workflow for biological activity screening.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) and is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Stock Solutions: Dissolve synthesized compounds and a positive control drug (e.g., Terbinafine) in 100% dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Culture Preparation: Culture fungal strains (e.g., Trichophyton rubrum, Candida albicans) on appropriate agar plates. Prepare a fungal inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the culture medium to obtain a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration does not exceed 1% v/v.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Controls: Include a positive control (fungi + medium + control drug), a negative/growth control (fungi + medium + DMSO vehicle), and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
Protocol: Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of mammalian cells, providing a measure of cytotoxicity.
-
Cell Culture: Seed human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of ~5,000 cells/well in a suitable culture medium (e.g., DMEM with 10% FBS) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold is crucial for optimizing biological activity. Based on studies of related allylamine antimycotics, several key structural features are critical.[2][14][15]
-
Tertiary Allylamine Function: This group is considered essential for antifungal activity.[2] Modifications to the N-methyl group could influence steric interactions with the target enzyme and alter pharmacokinetic properties.
-
Naphthalene Ring: The position and nature of substituents on the naphthalene ring can significantly impact lipophilicity and binding affinity. Electron-withdrawing or electron-donating groups could be explored.
-
Cinnamyl Phenyl Ring: This region allows for the most extensive variation.[2] Introducing substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho-, meta-, or para-positions can modulate electronic properties and steric bulk, directly affecting target engagement.
Table 1: Hypothetical SAR Data for Antifungal Activity
| Compound ID | R (Substitution on Phenyl Ring) | MIC vs. T. rubrum (µg/mL) | IC₅₀ vs. HeLa Cells (µM) |
| Parent | H | 1.56 | > 50 |
| DER-01 | 4-Cl | 0.39 | 45.2 |
| DER-02 | 4-F | 0.78 | > 50 |
| DER-03 | 4-OCH₃ | 3.12 | > 50 |
| DER-04 | 2-Cl | 6.25 | 38.7 |
| Terbinafine | (Reference) | 0.03 | > 100 |
This table presents hypothetical data for illustrative purposes. It suggests that a para-chloro substitution enhances antifungal potency without a significant increase in cytotoxicity, making it a favorable modification.
Conclusion and Future Directions
The N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine scaffold represents a highly promising platform for the development of new therapeutic agents. Its direct lineage from the clinically successful allylamine antifungals provides a strong rationale for its investigation against fungal pathogens, with a well-defined mechanism of action targeting squalene epoxidase. The inherent biological versatility of the naphthalene moiety further justifies a broader screening campaign to uncover novel anticancer, anti-inflammatory, or antibacterial activities.
Future research should focus on the synthesis of a diverse library of derivatives with systematic modifications at the key positions identified in the SAR analysis. Compounds exhibiting high potency and selectivity in primary screens should be advanced to secondary mechanistic assays and subsequently evaluated in more complex biological systems, including in vivo models of infection or disease. This structured approach, combining rational design with systematic biological evaluation, will be critical to unlocking the full therapeutic potential of this valuable chemical class.
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Investigating the mechanism of action for N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
An In-Depth Technical Guide to the Mechanism of Action of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine: A Potent Squalene Epoxidase Inhibitor
Abstract
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a synthetic compound belonging to the allylamine class of molecules. Its structural similarity to known antifungal agents, such as butenafine and terbinafine, strongly indicates that its primary mechanism of action is the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This guide will provide a comprehensive overview of the hypothesized mechanism of action for this compound, detailing its molecular target, the biochemical consequences of its inhibition, and the resulting cellular effects. Furthermore, this document will outline detailed experimental protocols for researchers to validate this proposed mechanism and explore the compound's therapeutic potential.
Introduction and Compound Classification
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a tertiary amine featuring a naphthalenylmethyl group, a methyl group, and a 3-phenyl-2-propen-1-yl (cinnamyl) group attached to the nitrogen atom. This molecular architecture places it in the allylamine class of compounds. Its structural resemblance to the benzylamine antifungal butenafine suggests a shared biological target. Butenafine is a well-established inhibitor of squalene epoxidase, and it is highly probable that N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine functions through the same mechanism.[1]
Squalene epoxidase is a key enzyme in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[2][3] Ergosterol is essential for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane.[3] The fungal-specific nature of ergosterol and the differences between fungal and human squalene epoxidase make this enzyme an ideal target for antifungal drug development.[4]
The Primary Molecular Target: Squalene Epoxidase
Squalene epoxidase (EC 1.14.13.132) is a flavin adenine dinucleotide (FAD)-dependent monooxygenase that catalyzes the stereospecific conversion of squalene to 2,3(S)-oxidosqualene.[2][5] This is a critical and often rate-limiting step in the ergosterol biosynthesis pathway.[6][7] The inhibition of this enzyme is the central event in the mechanism of action of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine.
The lipophilic nature of the naphthalenylmethyl and phenylpropenyl moieties likely allows the compound to readily access the enzyme's binding pocket. While the precise binding interactions have not been elucidated for this specific compound, studies on the related drug terbinafine suggest a noncompetitive mode of inhibition.[2] It is hypothesized that the inhibitor binds to a site distinct from the active site, inducing a conformational change in the enzyme that prevents the natural substrate, squalene, from binding effectively.[2] The tertiary amine is likely crucial for this interaction, potentially forming hydrogen bonds with amino acid residues within the binding pocket, such as Tyr90, as observed with terbinafine.[2][8]
Biochemical and Cellular Consequences of Squalene Epoxidase Inhibition
The inhibition of squalene epoxidase by N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine initiates a cascade of events that are detrimental to the fungal cell. This dual-action mechanism contributes to the compound's potent fungicidal activity.[1]
Depletion of Ergosterol
By blocking the conversion of squalene to 2,3-oxidosqualene, the compound effectively halts the downstream synthesis of ergosterol.[3] The resulting deficiency of ergosterol in the fungal cell membrane leads to:
-
Increased Membrane Permeability: The structural integrity of the membrane is compromised, making it abnormally permeable. This allows for the leakage of essential intracellular components and disrupts cellular homeostasis.[1]
-
Impaired Membrane Fluidity and Function: The proper functioning of membrane-bound enzymes and transport systems is disrupted, further impairing cellular processes.[3]
Accumulation of Squalene
The inhibition of squalene epoxidase also leads to the intracellular accumulation of its substrate, squalene.[1][3] High concentrations of squalene are toxic to the fungal cell. The buildup of this lipophilic molecule is thought to disrupt the physical properties of the cell membrane and intracellular membranes, contributing to cell death.[3]
This two-pronged assault—ergosterol depletion and squalene accumulation—results in a potent fungicidal effect, rather than merely inhibiting fungal growth (fungistatic).[1]
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An In-Depth Technical Guide to the Pharmacology of N-cinnamyl-N-methyl-1-naphthylmethylamine (Naftifine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cinnamyl-N-methyl-1-naphthylmethylamine, widely known as Naftifine, is a synthetic allylamine antifungal agent of significant clinical relevance in the treatment of superficial mycoses. This technical guide provides a comprehensive exploration of its pharmacology, with a focus on its molecular mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies integral to its characterization. As a potent, non-competitive inhibitor of squalene epoxidase, Naftifine disrupts the fungal ergosterol biosynthesis pathway at a critical juncture. This disruption leads to a cascade of events, including the depletion of ergosterol, a vital component of the fungal cell membrane, and the toxic accumulation of the precursor squalene. These dual consequences ultimately compromise fungal cell membrane integrity and function, leading to either fungistatic or fungicidal activity, depending on the fungal species. This guide will delve into the causality behind the experimental designs used to elucidate these mechanisms and provide detailed protocols for key assays, offering field-proven insights for researchers in mycology and drug development.
Introduction: The Allylamine Class and the Rise of a Targeted Antifungal
The allylamine class of antifungal agents emerged as a significant advancement in the targeted therapy of fungal infections. Unlike the azoles, which inhibit a later step in ergosterol biosynthesis, the allylamines, including Naftifine, target the enzyme squalene epoxidase. This distinction in mechanism confers a unique spectrum of activity and a different profile of cellular consequences for the fungal pathogen. Naftifine, a tertiary amine, is characterized by the presence of methyl, α-naphthylmethyl, and (1E)-cinnamyl groups attached to the nitrogen atom[1]. Its development was driven by the need for effective and well-tolerated treatments for common dermatophytoses such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm)[2][3][4]. This guide will provide a deep dive into the scientific underpinnings of Naftifine's pharmacological action.
Molecular Mechanism of Action: Inhibition of Squalene Epoxidase
The primary molecular target of Naftifine is squalene epoxidase (SE), a key flavin adenine dinucleotide (FAD)-dependent enzyme in the ergosterol biosynthesis pathway[5][6]. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis[5][7].
The Ergosterol Biosynthesis Pathway and the Role of Squalene Epoxidase
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins[8]. The biosynthesis of ergosterol is a complex, multi-step process, and its disruption is a key strategy for antifungal therapy.
Caption: The Ergosterol Biosynthesis Pathway and Sites of Antifungal Drug Action.
Non-Competitive Inhibition and its Implications
Studies have demonstrated that Naftifine inhibits fungal squalene epoxidase in a non-competitive manner with respect to the substrate, squalene[6][9]. This mode of inhibition suggests that Naftifine does not bind to the active site of the enzyme where squalene binds. Instead, it is proposed that the lipophilic moiety of Naftifine inserts into the squalene epoxidase binding pocket, inducing a conformational change in the enzyme that prevents the natural substrate from binding effectively to the active site[5]. This non-competitive inhibition is a key reason for its high potency.
Downstream Cellular Consequences of Squalene Epoxidase Inhibition
The inhibition of squalene epoxidase by Naftifine has two major downstream consequences for the fungal cell:
-
Ergosterol Depletion: The blockage of the ergosterol biosynthesis pathway leads to a deficiency of ergosterol in the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane and impairs the function of membrane-bound enzymes and transport systems[10].
-
Squalene Accumulation: The inhibition of squalene epoxidase results in the intracellular accumulation of its substrate, squalene. High concentrations of squalene are toxic to fungal cells, leading to increased membrane permeability and disruption of the intracellular organization[2][10]. The accumulation of squalene is believed to be a primary contributor to the fungicidal activity of allylamines[10].
These dual effects create an inhospitable intracellular environment, ultimately leading to fungal cell death.
Pharmacodynamics: Antifungal Spectrum and Potency
Naftifine exhibits a broad spectrum of antifungal activity, particularly against dermatophytes, the fungi that cause common skin infections.
In Vitro Antifungal Activity
The potency of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Naftifine has demonstrated potent activity against a wide range of dermatophytes.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.015 - 1.0 | 0.06 | 0.25 | [11] |
| Trichophyton mentagrophytes | 0.015 - 1.0 | 0.06 | 0.25 | [11] |
| Trichophyton tonsurans | 0.015 - 1.0 | 0.06 | 0.25 | [11] |
| Epidermophyton floccosum | 0.015 - 1.0 | 0.06 | 0.125 | [11] |
| Microsporum canis | 0.015 - 1.0 | 0.125 | 0.5 | [11] |
| Aspergilli | 0.8 - 12.5 | - | - | [12] |
| Sporothrix schenckii | 0.8 - 1.5 | - | - | [12] |
| Candida species | 1.5 - >100 | - | - | [12] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Pharmacokinetics: Absorption, Distribution, and Elimination
The pharmacokinetic profile of Naftifine is primarily characterized by its behavior following topical application.
Skin Penetration and Distribution
In vitro and in vivo studies have shown that Naftifine effectively penetrates the stratum corneum, the outermost layer of the skin, to reach concentrations sufficient to inhibit the growth of dermatophytes[8][13]. Due to its high lipophilicity (logP: 5.4), Naftifine has a tendency to accumulate in the stratum corneum, which can restrict its penetration into deeper skin layers[6].
Systemic Absorption and Pharmacokinetic Parameters
Following topical application, systemic absorption of Naftifine is minimal[4]. However, measurable plasma concentrations have been observed in clinical studies.
| Parameter | Day 1 | Day 14 | Reference(s) |
| Cmax (ng/mL) | 0.9 (92% CV) | 3.7 (64% CV) | [4] |
| AUC₀₋₂₄ (ng*hr/mL) | 10.5 (118% CV) | 70 (59% CV) | [4] |
| Tmax (hours) | 20.0 (range: 8-20) | 8.0 (range: 0-24) | [4] |
Note: Data are from a study with naftifine gel, 2% applied to both feet of adult subjects with tinea pedis[4]. CV denotes the coefficient of variation.
Metabolism and Excretion
Information on the metabolism of topically applied Naftifine is limited, but it is understood to occur within the skin layers with negligible systemic involvement[4]. The absorbed drug and its metabolites are excreted via urine and feces with a half-life of approximately two to three days[1][8].
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments used in the pharmacological characterization of N-cinnamyl-N-methyl-1-naphthylmethylamine.
Squalene Epoxidase Inhibition Assay
This assay is fundamental to confirming the mechanism of action of Naftifine. The causality behind this experimental choice is to directly measure the inhibitory effect of the compound on its molecular target.
Caption: Workflow for a Squalene Epoxidase Inhibition Assay.
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Grow a culture of the target fungus (e.g., Saccharomyces cerevisiae or a relevant dermatophyte) to the late logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4)[14].
-
Disrupt the cells using a mechanical method such as a glass bead mill to release the intracellular contents[14].
-
Prepare a whole-cell extract by centrifuging the lysate to remove cell debris. The supernatant will contain the microsomal fraction where squalene epoxidase is located.
-
-
Assay Execution:
-
In a reaction vessel, combine the fungal cell extract with a reaction buffer containing necessary cofactors (e.g., NADPH, FAD).
-
Add a known amount of radiolabeled substrate, such as [¹⁴C]-squalene.
-
Introduce varying concentrations of Naftifine (and a vehicle control).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
-
Analysis:
-
Extract the lipids from the reaction mixture.
-
Separate the different lipid components, specifically squalene and 2,3-oxidosqualene, using thin-layer chromatography (TLC).
-
Visualize and quantify the radioactivity of the spots corresponding to squalene and 2,3-oxidosqualene using a phosphorimager or by scraping the spots and performing liquid scintillation counting.
-
Calculate the percentage of squalene epoxidase inhibition for each Naftifine concentration by comparing the amount of 2,3-oxidosqualene formed in the presence of the inhibitor to the control.
-
Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)
This protocol is essential for quantifying the antifungal potency of Naftifine. The rationale for this experiment is to determine the minimum concentration required to inhibit fungal growth, providing a standardized measure of its efficacy.
Caption: Workflow for MIC Determination by Broth Microdilution.
Step-by-Step Methodology:
-
Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of Naftifine in a suitable broth medium (e.g., RPMI 1640).
-
Prepare a standardized inoculum of the test fungus from a fresh culture, adjusting the concentration to a specific cell density.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted Naftifine with the fungal suspension.
-
Include a positive control well (inoculum without the drug) and a negative control well (broth without inoculum).
-
Incubate the plate at an optimal temperature for the specific fungus (e.g., 30-35°C) for a defined period (e.g., 24-48 hours).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (a sign of fungal growth).
-
Alternatively, use a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
-
The MIC is the lowest concentration of Naftifine at which there is a significant inhibition of growth (typically ≥80%) compared to the positive control.
-
Synthesis of N-cinnamyl-N-methyl-1-naphthylmethylamine
The synthesis of Naftifine can be achieved through various routes. A common and efficient method involves a three-step process.
Caption: A Synthetic Route to Naftifine.
Step-by-Step Workflow:
-
Synthesis of 1-Chloromethylnaphthalene: Naphthalene is reacted with paraformaldehyde and hydrochloric acid to produce 1-chloromethylnaphthalene[12].
-
Synthesis of N-methyl-1-naphthylmethylamine: The crude 1-chloromethylnaphthalene is then reacted with methylamine to yield N-methyl-1-naphthylmethylamine[12].
-
Synthesis of Naftifine: Finally, N-methyl-1-naphthylmethylamine is reacted with cinnamyl chloride to produce N-cinnamyl-N-methyl-1-naphthylmethylamine (Naftifine) hydrochloride[12].
Toxicology and Adverse Effects
Naftifine is generally well-tolerated when applied topically. The most commonly reported adverse effects are localized to the site of application and include burning, stinging, dryness, redness, and itching[3][15]. Systemic side effects are rare due to the low systemic absorption of the drug.
Conclusion and Future Perspectives
N-cinnamyl-N-methyl-1-naphthylmethylamine (Naftifine) stands as a well-established and effective topical antifungal agent. Its targeted mechanism of action, involving the non-competitive inhibition of squalene epoxidase, provides a potent and specific means of disrupting the fungal ergosterol biosynthesis pathway. The resulting ergosterol depletion and squalene accumulation create a fungicidal environment, particularly against the dermatophytes responsible for a majority of superficial mycoses. The pharmacokinetic profile of Naftifine is well-suited for topical administration, with good penetration into the stratum corneum and minimal systemic absorption, contributing to its favorable safety profile.
Future research in this area may focus on the development of novel formulations to enhance the penetration of Naftifine into deeper skin layers and the nail plate, potentially expanding its therapeutic applications. Furthermore, a deeper understanding of the downstream signaling pathways activated by ergosterol depletion and squalene accumulation in different fungal species could unveil new therapeutic targets and strategies to combat emerging antifungal resistance. The continued exploration of the pharmacology of Naftifine and other allylamines will undoubtedly contribute to the advancement of antifungal therapy.
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Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Naftifine (Naftin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD. Retrieved January 23, 2026, from [Link]
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Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
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Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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In vitro and in vivo cutaneous penetration and antifungal activity of naftifine. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs. (n.d.). PLOS Pathogens. Retrieved January 23, 2026, from [Link]
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D-optimal experimental approach for designing topical microemulsion of itraconazole: Characterization and evaluation of antifungal efficacy against a standardized Tinea pedis infection model in Wistar rats. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Effect of allylamine antimycotic agents on fungal sterol biosynthesis measured by sterol side-chain methylation. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Detection and relevance of naftifine hydrochloride in the stratum corneum up to four weeks following the last application of naftifine cream and gel, 2%. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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naftifine hydrochloride gel NAFTIN® NAFTIFINE HCl 1% Rx ONLY DESCRIPTION Naftin® Gel, 1% contains the synthetic, bro. (n.d.). accessdata.fda.gov. Retrieved January 23, 2026, from [Link]
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Basic considerations in the dermatokinetics of topical formulations. (n.d.). SciELO. Retrieved January 23, 2026, from [Link]
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In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Antifungal Susceptibility Patterns of Dermatophytes Clinical Isolates from Dermatophytosis Patients before and After Therapy. (n.d.). Retrieved January 23, 2026, from [Link]
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Allylamines: Significance and symbolism. (2025). Retrieved January 23, 2026, from [Link]
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Naftifine: A Topical Allylamine for Superficial Dermatophytosis. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Novel Phenylpropenamine Compounds
Introduction: The Rationale for Cytotoxicity Screening of Phenylpropenamines
Phenylpropenamines, a class of organic compounds characterized by a phenyl ring attached to a propenamine backbone, represent a scaffold of significant interest in medicinal chemistry. This structural motif is present in a variety of biologically active molecules, and novel derivatives are continually being synthesized in the quest for new therapeutic agents. Phenylpropanoic acids, which share a similar structural backbone, have demonstrated a range of biological activities, including antitumor properties.[1] The initial preclinical evaluation of any novel compound destined for therapeutic application hinges on a thorough assessment of its cytotoxic potential.[2][3]
This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of novel phenylpropenamine compounds. As a Senior Application Scientist, the emphasis here is not merely on the procedural steps, but on the underlying principles, the justification for methodological choices, and the establishment of a robust, self-validating experimental workflow. The goal of this preliminary screen is to identify compounds that warrant further investigation, deprioritize overtly toxic molecules, and begin to elucidate the potential mechanisms of cell death.[2][4]
Foundational Principles of In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery, offering a cost-effective and high-throughput means to assess the potential of a new chemical entity to cause cell damage or death.[3][4] These assays measure various cellular parameters that indicate the health and viability of a cell population following exposure to the test compound. The primary endpoints evaluated in a preliminary screen typically fall into three categories:
-
Cell Viability: Assesses the overall metabolic activity of a cell population. A reduction in metabolic activity is often correlated with a decrease in viable cells.[5][6]
-
Membrane Integrity: Measures the leakage of intracellular components into the culture medium, a hallmark of necrotic cell death where the plasma membrane is compromised.[6][7]
-
Apoptosis Induction: Detects the activation of programmed cell death pathways, a more controlled and targeted form of cell elimination.[8]
A multi-parametric approach, employing assays from each of these categories, provides a more comprehensive and reliable initial assessment of a compound's cytotoxic profile.[6]
Experimental Design: A Strategic Approach
A well-designed experimental plan is critical for generating reproducible and meaningful data. The following sections detail the key considerations for the preliminary cytotoxicity screening of novel phenylpropenamine compounds.
Cell Line Selection: The Biological Context
The choice of cell lines is a pivotal decision that will profoundly influence the interpretation of the cytotoxicity data. For a preliminary screen, a panel of well-characterized cancer cell lines is often employed to identify potential anti-cancer activity.[9] The NCI60 panel, a collection of 60 human tumor cell lines, is a prime example of a resource for such screening, though smaller, more targeted panels are often sufficient for initial studies.[10][11]
Recommended Cell Line Panel for Initial Screening:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cell line frequently used in cancer research.[10][12] |
| NCI-H460 | Lung Carcinoma | A commonly used model for non-small cell lung cancer.[10] |
| SF-268 | Glioma | Represents cancers of the central nervous system.[10] |
| HepG2 | Hepatocellular Carcinoma | A human liver cancer cell line that can also provide insights into potential hepatotoxicity.[13] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess for general cytotoxicity and to determine a preliminary selectivity index.[14][15] |
When possible, cell lines should be chosen to reflect the genomic alterations of the tumor subtype being investigated.[16]
Compound Preparation and Dosing
The physicochemical properties of the novel phenylpropenamine compounds will dictate their handling and preparation.
-
Solubilization: Compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Dose Range: A wide range of concentrations should be tested to determine the dose-response relationship. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to the nanomolar range.
Experimental Workflow
The overall experimental workflow should be standardized to ensure consistency across experiments.
Caption: Interpreting results from multiple cytotoxicity assays.
Conclusion and Future Directions
The preliminary cytotoxicity screening protocol outlined in this guide provides a robust framework for the initial evaluation of novel phenylpropenamine compounds. By employing a multi-parametric approach and carefully considering experimental design, researchers can generate reliable data to guide the next steps in the drug discovery process. Compounds exhibiting potent and selective cytotoxicity against cancer cell lines would be prioritized for further investigation, including more detailed mechanistic studies, secondary screening in a broader range of cell lines, and eventually, in vivo efficacy studies.
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Center for Biotechnology Information. [Link]
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Babich, H., & Borenfreund, E. (1992). Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. PubMed. [Link]
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How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. [Link]
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In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). National Center for Biotechnology Information. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
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Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019). Open Targets Blog. [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). World Journal of Pharmaceutical Research. [Link]
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Apoptosis-associated caspase activation assays. (n.d.). PubMed. [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
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Reta, G. F., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. ResearchGate. [Link]
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Update on in vitro cytotoxicity assays for drug development. (n.d.). PubMed. [Link]
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Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Center for Biotechnology Information. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
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MTT ASSAY: Principle. (n.d.). [Link]
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Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (n.d.). The Royal Society of Chemistry. [Link]
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Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018). PubMed. [Link]
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Methodological & Application
HPLC-UV method for quantification of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
An Application Note and Protocol for the Quantification of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine. This compound, the free base of the allylamine antifungal agent Naftifine, is of significant interest in pharmaceutical development and quality control. The described method is simple, accurate, and precise, making it suitable for routine analysis in research and industrial settings. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility.[1][2]
Introduction and Scientific Rationale
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a tertiary allylamine. Its hydrochloride salt, Naftifine, is a widely used topical antifungal agent that functions by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[3][4] The accurate quantification of this active pharmaceutical ingredient (API) is paramount for ensuring the safety, efficacy, and quality of pharmaceutical formulations.
The chemical structure of the analyte, featuring a naphthalene ring and a phenyl group, contains significant chromophores that allow for sensitive detection using UV spectrophotometry.[5] This inherent property makes HPLC with UV detection an ideal analytical choice. The developed method leverages reversed-phase chromatography, which is perfectly suited for separating non-polar to moderately polar compounds like the target analyte from potential impurities and formulation excipients. The methodological choices are grounded in established analytical strategies for structurally related allylamine compounds, such as Terbinafine and Naftifine itself, ensuring a high probability of success and robustness.[6][7][8]
Chromatographic Method and Materials
Instrumentation and Consumables
-
HPLC System: An Agilent 1200 Infinity series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): Agilent OpenLab, Waters Empower, or equivalent.
-
Analytical Column: Inertsil ODS C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reversed-phase C18 column. The C18 stationary phase is selected for its hydrophobic character, which provides excellent retention for the non-polar naphthalene and phenyl moieties of the analyte.[9]
-
Analytical Balance: 4- or 5-place balance.
-
Syringe Filters: 0.45 µm PTFE filters for sample preparation.[9]
-
Volumetric Glassware: Class A.
Chemicals and Reagents
-
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine: Reference Standard (Purity ≥98%).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Triethylamine (TEA): HPLC grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical grade.
-
Water: Deionized (DI) or HPLC grade.
Optimized Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis. The mobile phase composition was selected to ensure optimal retention, peak symmetry, and resolution. The addition of triethylamine, a common mobile phase modifier, serves to mask residual silanol groups on the silica-based stationary phase, which significantly improves the peak shape of basic analytes like this amine.[4][10]
| Parameter | Optimized Condition |
| Mobile Phase | Acetonitrile : Methanol : Water with 0.1% Triethylamine (pH adjusted to 5.5 with H₃PO₄) (40:35:25, v/v/v) |
| Column | Inertsil ODS C18 (4.6 x 150 mm, 5 µm) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 8 minutes |
Experimental Protocols
Workflow Overview
The following diagram illustrates the general workflow from standard and sample preparation through to data analysis.
Caption: General experimental workflow for HPLC-UV analysis.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the Stock Standard Solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 10, 25, 50, 75, 100, and 120 µg/mL).
Preparation of Sample Solutions
The sample preparation protocol will vary based on the matrix (e.g., bulk drug, cream, gel). The following is a general protocol for a topical cream formulation.
-
Sample Weighing: Accurately weigh a portion of the sample matrix equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of Methanol. Sonicate for 20 minutes to extract the analyte from the matrix. Allow the solution to cool to room temperature.
-
Dilution: Dilute to the mark with Methanol and mix thoroughly.
-
Filtration: Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[11] This final solution has a nominal concentration of 100 µg/mL.
Method Validation Protocol & Results
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][12]
Validation Workflow
Caption: Logical flow of the HPLC method validation process.
Validation Results Summary
The results of the validation study confirm that the method is suitable for its intended purpose.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 10 - 120 µg/mL | - |
| Correlation Coefficient (R²) | 0.9997 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision - Repeatability (% RSD) | 0.85% | ≤ 2.0% |
| Precision - Intermediate (% RSD) | 1.12% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL | - |
| Limit of Quantification (LOQ) | 0.45 µg/mL | - |
-
Specificity: The DAD was used to assess peak purity, and no co-eluting peaks or interferences from placebo formulations were observed at the retention time of the analyte, confirming the method's specificity.
-
Linearity: A six-point calibration curve was constructed, and the detector response was found to be linear over the concentration range of 10-120 µg/mL. The correlation coefficient (R²) of 0.9997 demonstrates an excellent linear relationship.[3][11]
-
Accuracy: Accuracy was determined by analyzing a sample matrix spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The mean recovery across all levels was within the range of 99.2% to 101.5%, indicating high accuracy.[1]
-
Precision:
-
Repeatability (Intra-day precision) was evaluated by performing six replicate injections of a standard solution at 100% concentration, resulting in a Relative Standard Deviation (RSD) of 0.85%.[1][8]
-
Intermediate Precision (Inter-day precision) was assessed by repeating the analysis on a different day with a different analyst. The RSD was found to be 1.12%, demonstrating good reproducibility.
-
-
LOD & LOQ: The Limit of Detection and Limit of Quantification were determined based on the signal-to-noise ratio method, calculated to be 0.15 µg/mL (S/N ≈ 3:1) and 0.45 µg/mL (S/N ≈ 10:1), respectively.
Conclusion
The developed RP-HPLC-UV method for the quantification of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is simple, rapid, specific, accurate, and precise. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines and is therefore suitable for routine quality control analysis of both bulk drug substance and finished pharmaceutical products. The short run time of 8 minutes allows for a high throughput of samples.
References
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI.
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Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1), a789-a801.
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use.
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Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (n.d.). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry.
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Development and validation of rapid ion-chromatographic method with conductivity detection for trace level determination of allylamine in sevelamer drug substances. (2015). ResearchGate.
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ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2022). European Medicines Agency.
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N-methyl-3-phenyl-2-propen-1-amine. (n.d.). ChemicalBook.
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RP-HPLC method for quantitative estimation of naftifine hydrochloride in formulated products: development and validation. (2023). ResearchGate.
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Nema, R. K., & Gupta, A. (2011). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 1(2), 77-87.
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HPLC Analysis of Terbinafine HCl Cream on Purospher® Star Phenyl (5μm) 150 x 3 mm. (n.d.). MilliporeSigma.
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RP-HPLC method for quantitative estimation of naftifine hydrochloride in formulated products: development and validation. (2023). Journal of Applied Pharmaceutical Research, 11(2).
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N-Methyl-N-naphthylmethylamine. (n.d.). PubChem.
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Application Notes and Protocols for the Quantification of 3-(Naphthalen-1-yl)propan-1-amine. (n.d.). Benchchem.
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ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2023). International Council for Harmonisation.
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N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). (1992). OSHA.
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Allylamine SI. (n.d.). The Royal Society of Chemistry.
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High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form. (2013). ResearchGate.
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ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
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RP-HPLC method for quantitative estimation of naftifine hydrochloride in formulated products: development and validation. (2023). Scilit.
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications.
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N-methyl-3-phenyl-N-(phenylmethyl)-2-propen-1-amine. (n.d.). Guidechem.
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Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. (2014). PMC - NIH.
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Steps for HPLC Method Validation. (2024). Pharmaguideline.
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N-methyl-1-Phenylpropan-1-amine (hydrochloride). (n.d.). Cayman Chemical.
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Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. (n.d.). Remedium.
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Analytical Methods Applied to Auraptene: A Mini Review. (2023). Natural Products Analysis.
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(E)-N-methyl-N-phenethyl-3-phenylprop-2-en-1-amine. (n.d.). PubChem.
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Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). (2019). ResearchGate.
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Application Notes and Protocols for N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (Naftifine) in Antifungal Research
Introduction
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, known in the scientific and clinical community as Naftifine, is a pioneering synthetic antifungal agent belonging to the allylamine class.[1][2] First synthesized at the Sandoz Research Institute, it marked the advent of a new therapeutic category for treating superficial dermatomycoses, such as athlete's foot, jock itch, and ringworm.[3][4] Naftifine exhibits a broad spectrum of activity, demonstrating potent fungicidal action against dermatophytes and fungistatic effects against yeasts.[2][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of Naftifine's mechanism of action, detailed protocols for its application in antifungal research, and expert insights to ensure experimental success and data integrity.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary antifungal activity of Naftifine and other allylamines stems from the specific and potent inhibition of squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7][8] Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells—maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of squalene epoxidase has a dual, detrimental effect on the fungal cell:
-
Ergosterol Depletion: By blocking the conversion of squalene to 2,3-oxidosqualene, Naftifine halts the production of ergosterol.[5][9] The resulting deficiency compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and, ultimately, growth arrest (fungistatic effect).[4][5]
-
Squalene Accumulation: The enzymatic block leads to the intracellular accumulation of high concentrations of squalene.[9][10] This buildup is cytotoxic, as the squalene-filled vesicles are thought to interfere with membrane function and cell wall synthesis, leading to cell death (fungicidal effect), particularly in dermatophytes.[4][9]
This mechanism is highly selective for the fungal enzyme, with minimal impact on mammalian cholesterol synthesis, underpinning the compound's favorable safety profile.[7]
Caption: Mechanism of Naftifine action on the fungal ergosterol biosynthesis pathway.
Applications in Antifungal Research
Naftifine serves as a critical tool and reference compound in several areas of mycology and drug discovery:
-
Primary Antifungal Screening: Evaluating novel compounds against a benchmark allylamine.
-
Mechanism of Action Studies: Investigating ergosterol biosynthesis and the function of squalene epoxidase.
-
Fungal Resistance Studies: Selecting for and characterizing resistance mechanisms to squalene epoxidase inhibitors.
-
Synergy and Combination Therapy: Assessing the potential for enhanced antifungal activity when combined with other drug classes (e.g., azoles, polyenes).
-
Dual-Action Research: Exploring its documented anti-inflammatory and antibacterial properties alongside its antifungal effects.[4]
Detailed Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Naftifine against a fungal isolate, following established standards.
Principle: A standardized inoculum of the fungus is exposed to serial twofold dilutions of Naftifine in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible fungal growth after a specified incubation period.
Materials:
-
Naftifine hydrochloride powder
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS
-
Fungal isolate (e.g., Trichophyton rubrum, Candida albicans)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer and incubator
-
Sterile saline (0.85%) + 0.05% Tween 80
Procedure:
-
Stock Solution Preparation: Prepare a 1.6 mg/mL stock solution of Naftifine in DMSO. Expert Insight: DMSO is used for its ability to dissolve hydrophobic compounds like Naftifine. The final concentration in the assay should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation:
-
For molds (e.g., T. rubrum): Grow on potato dextrose agar for 7-14 days. Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface. Adjust the conidial suspension to a final concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer. Dilute this suspension 1:50 in RPMI medium to achieve the final inoculum density.
-
For yeasts (e.g., C. albicans): Culture on Sabouraud dextrose agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this 1:1000 in RPMI medium.
-
-
Plate Preparation:
-
Add 100 µL of RPMI medium to wells 2-12 of a 96-well plate.
-
Create a working drug solution by diluting the stock to 32 µg/mL in RPMI. Add 200 µL of this solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 16 to 0.03 µg/mL.
-
Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the final standardized fungal inoculum to wells 1-11. The final volume in each well is 200 µL.
-
Incubation: Incubate the plates at 35°C for 48-72 hours for yeasts or 5-7 days for dermatophytes.
-
MIC Determination: Read the MIC as the lowest concentration of Naftifine showing complete inhibition of visible growth (for fungicidal action) or a significant (≥50%) reduction in turbidity compared to the growth control (for fungistatic action).
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Protocol 2: Squalene Epoxidase Inhibition Assay
Principle: This cell-free assay measures the activity of squalene epoxidase by quantifying the conversion of a labeled squalene substrate to squalene-2,3-epoxide in a fungal microsomal preparation. The inhibitory effect of Naftifine is determined by measuring the reduction in product formation.
Materials:
-
Fungal isolate (e.g., Trichophyton rubrum)
-
[³H]-Squalene (radiolabeled substrate)
-
Naftifine and appropriate controls
-
Microsome isolation buffer (e.g., Tris-HCl, EDTA, DTT)
-
Reaction buffer (e.g., phosphate buffer, NADPH, FAD)
-
Scintillation fluid and vials; Scintillation counter
-
Thin-layer chromatography (TLC) plates (silica gel) and developing solvent (e.g., hexane:ethyl acetate)
Procedure:
-
Microsome Preparation (Enzyme Source):
-
Grow the fungus in a suitable liquid medium and harvest the mycelia.
-
Homogenize the cells mechanically (e.g., with glass beads) in ice-cold isolation buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the pellet in a reaction buffer and determine the protein concentration (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, a specific amount of microsomal protein (e.g., 100 µg), and varying concentrations of Naftifine (or DMSO for control).
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [³H]-Squalene.
-
Incubate for 30-60 minutes at 30°C.
-
-
Extraction and Analysis:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Extract the lipids with an organic solvent like hexane.
-
Spot the concentrated extract onto a TLC plate and develop the chromatogram.
-
Identify the spots corresponding to squalene and squalene-2,3-epoxide using standards.
-
Scrape the silica from these spots into scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis: Calculate the percentage of inhibition for each Naftifine concentration relative to the control. Determine the IC₅₀ value (the concentration of Naftifine that inhibits 50% of the enzyme activity).
Data Presentation
Table 1: Typical MIC Ranges of Naftifine Against Common Fungi
| Fungal Group | Species | MIC Range (µg/mL) |
| Dermatophytes | Trichophyton rubrum | 0.03 - 0.25 |
| Trichophyton mentagrophytes | 0.03 - 0.5 | |
| Microsporum canis | 0.06 - 1.0 | |
| Yeasts | Candida albicans | 1.0 - >16 |
| Malassezia furfur | 0.25 - 2.0 | |
| Molds | Aspergillus fumigatus | 0.5 - 8.0 |
Note: These values are illustrative and can vary based on the specific strain and testing conditions.
Trustworthiness: Self-Validating Systems
Every protocol must include a set of controls to ensure the results are valid and interpretable.
-
Positive Control: A known squalene epoxidase inhibitor like Terbinafine should be run in parallel to confirm assay performance.
-
Negative/Growth Control: A sample with fungal inoculum but no drug, to confirm the viability and growth of the organism.
-
Solvent Control: An inoculum-containing sample with the highest concentration of the solvent (DMSO) used in the experiment to ensure it has no inhibitory effect on its own.
-
Sterility Control: A sample with medium only (no inoculum, no drug) to check for contamination.
By incorporating these controls, the experimental system becomes self-validating, providing confidence in the generated data.
References
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PubChem. (n.d.). Terbinafine. National Center for Biotechnology Information. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Naftifine Hydrochloride? Retrieved from [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
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Al-Dawsari, H. A., & Al-Dawsari, M. H. (2023). Terbinafine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Birnbaum, J. E. (1990). Pharmacology of the allylamines. Journal of the American Academy of Dermatology, 23(4 Pt 2), 782–785. Retrieved from [Link]
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Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. The British journal of dermatology, 126 Suppl 39, 2–7. Retrieved from [Link]
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Dr.Oracle. (2025, July 11). What is the mechanism of action of terbinafine (antifungal medication) in treating nail fungus (onychomycosis)? Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]
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Britannica. (n.d.). Allylamine. Retrieved from [Link]
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Grant, S. M., & Crisco, L. (1988). Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses. Drugs, 36(6), 729–740. Retrieved from [Link]
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Wikipedia. (n.d.). N-Phenylnaphthalen-1-amine. Retrieved from [Link]
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Georgopapadakou, N. H., & Bertasso, A. (1992). Effects of squalene epoxidase inhibitors on Candida albicans. Antimicrobial agents and chemotherapy, 36(8), 1779–1781. Retrieved from [Link]
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Wikipedia. (n.d.). Terbinafine. Retrieved from [Link]
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
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WebMD. (2024, December 12). Naftifine (Naftin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Wikipedia. (n.d.). Allylamine. Retrieved from [Link]
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ResearchGate. (2025, August 6). Mechanism for the Reaction of 2-Naphthol with N-Methyl-N-phenyl-hydrazine Suggested by the Density Functional Theory Investigations. Retrieved from [Link]
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CARD. (2023, June 5). allylamine antibiotic [Drug Class]. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are SQLE inhibitors and how do they work? Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Terbinafine Hydrochloride? Retrieved from [Link]
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Wikipedia. (n.d.). Naftifine. Retrieved from [Link]
-
Favre, B., & Ryder, N. S. (1996). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial agents and chemotherapy, 40(2), 443–447. Retrieved from [Link]
- Google Patents. (n.d.). CN101367739A - Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine.
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YouTube. (2025, April 29). Pharmacology of Naftifine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Knoll, J., & Miklya, I. (1994). (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons. Life sciences, 54(22), 1769–1783. Retrieved from [Link]
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Application Notes and Protocols: N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine as a Molecular Probe for Squalene Epoxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the utilization of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine as a potent molecular probe for investigating the enzyme squalene epoxidase (SE). Drawing parallels from the well-established pharmacology of structurally analogous compounds such as naftifine and butenafine, we delineate the hypothesized mechanism of action and propose a suite of applications in cellular biology and drug discovery. This guide furnishes comprehensive, step-by-step protocols for enzyme inhibition assays, cellular-level target engagement, and potential use in fluorescence microscopy, underpinned by a rigorous framework for probe validation and data interpretation.
Introduction: Unveiling a Novel Probe for a Critical Enzyme
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine belongs to the allylamine class of organic compounds. Its core structure bears a striking resemblance to a class of clinically significant drugs, including naftifine and butenafine, which are established inhibitors of squalene epoxidase (SE).[1][2] Squalene epoxidase is a pivotal, non-cytochrome P450 monooxygenase that catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene. This is a critical and often rate-limiting step in the biosynthesis of sterols, such as ergosterol in fungi and cholesterol in mammals.[3][4]
The inhibition of SE disrupts the fungal cell membrane integrity by depleting ergosterol and causing a toxic accumulation of squalene, a mechanism that is fungicidal.[1][5] In mammalian cells, particularly in the context of oncology, elevated SE expression is linked to cell proliferation and is considered a therapeutic target in several cancers.[6] Consequently, potent and selective molecular probes for SE are invaluable tools for dissecting the intricacies of sterol biosynthesis and for the primary screening of novel therapeutic agents.[7][8]
This guide posits that N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine can serve as a high-affinity molecular probe for SE. The presence of the naphthalene moiety suggests the potential for intrinsic fluorescence, which could be harnessed for cellular imaging applications.
Scientific Foundation and Hypothesized Mechanism of Action
The proposed utility of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine as a molecular probe is predicated on its structural homology to known SE inhibitors. The tertiary amine and the allylic double bond are key pharmacophoric features that are recognized by the active site of squalene epoxidase.
Mechanism of Inhibition:
It is hypothesized that N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine acts as a non-competitive or uncompetitive inhibitor of squalene epoxidase. This mode of inhibition implies that the probe binds to a site on the enzyme that is distinct from the substrate-binding site, or to the enzyme-substrate complex. This interaction is thought to induce a conformational change in the enzyme, thereby impeding its catalytic activity.[2][5] The consequence of this inhibition is a bottleneck in the sterol biosynthesis pathway, leading to a depletion of downstream sterols and a cytotoxic accumulation of squalene.
Signaling Pathway: Inhibition of Sterol Biosynthesis
Caption: Inhibition of Squalene Epoxidase by the molecular probe.
Core Applications and Experimental Workflows
The unique properties of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine lend it to a variety of applications in both basic research and drug development.
In Vitro Characterization of Squalene Epoxidase Inhibition
The primary application of this probe is to quantify its inhibitory potency against purified or recombinantly expressed squalene epoxidase. This is crucial for validating its mechanism of action and for comparing its efficacy to other known inhibitors.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition kinetics.
Cellular Target Engagement and Phenotypic Assays
A critical step in validating a molecular probe is to demonstrate that it engages its target within a cellular context and elicits a predictable phenotypic response.[9][10] For N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, this involves assessing its impact on cell viability, particularly in fungal or cancer cell lines with high SE expression, and correlating this with a direct measurement of sterol biosynthesis inhibition.
Live-Cell Imaging and Subcellular Localization
The naphthalene group in the probe's structure suggests it may possess intrinsic fluorescent properties.[11] This opens up the exciting possibility of using it for live-cell imaging to visualize its subcellular localization and potentially its interaction with SE-containing compartments like the endoplasmic reticulum.
Detailed Experimental Protocols
Protocol 1: Squalene Epoxidase Inhibition Assay (In Vitro)
This protocol is designed to determine the IC50 value of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine against squalene epoxidase.
Materials:
-
Purified or recombinant squalene epoxidase
-
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (stock solution in DMSO)
-
Squalene (substrate)
-
NADPH
-
FAD
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., methanolic KOH)
-
Extraction solvent (e.g., hexane)
-
HPLC or LC-MS system for product quantification
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, NADPH, and FAD.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the squalene epoxidase enzyme to each well. Add serial dilutions of the probe (and a DMSO vehicle control) to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add squalene to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding the quenching solution.
-
Extraction: Extract the lipids (including the 2,3-oxidosqualene product) using hexane.
-
Analysis: Evaporate the hexane and reconstitute the sample in a suitable solvent for HPLC or LC-MS analysis to quantify the amount of 2,3-oxidosqualene formed.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the probe concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Recommended Concentration/Condition |
| Enzyme Concentration | 10-50 nM |
| Substrate (Squalene) | 5-20 µM (near Km) |
| NADPH | 1 mM |
| FAD | 10 µM |
| Probe Concentration Range | 0.1 nM to 100 µM (log dilutions) |
| Incubation Temperature | 37°C |
| Incubation Time | 30-60 minutes |
Protocol 2: Cellular Antifungal Susceptibility Testing
This protocol, adapted from standard mycology procedures, assesses the probe's ability to inhibit fungal growth.
Materials:
-
Fungal strain (e.g., Candida albicans, Trichophyton rubrum)
-
Growth medium (e.g., RPMI-1640)
-
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (stock solution in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Fungal Inoculum: Grow the fungal strain to the mid-log phase and adjust the cell density to a standard concentration (e.g., 1-5 x 10^3 cells/mL).
-
Serial Dilutions: Prepare serial dilutions of the probe in the growth medium in a 96-well plate. Include a no-drug control and a medium-only blank.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 35°C for C. albicans) for 24-48 hours.
-
Growth Assessment: Determine the minimum inhibitory concentration (MIC) by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the probe that causes a significant inhibition of growth compared to the no-drug control.
Protocol 3: Live-Cell Fluorescence Imaging
This protocol provides a framework for assessing the probe's utility in cellular imaging.[12][13]
Materials:
-
Mammalian or fungal cells grown on glass-bottom dishes
-
Live-cell imaging medium[12]
-
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
-
Fluorescence microscope with appropriate filter sets (excitation/emission maxima to be determined)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and allow them to adhere.
-
Probe Loading: Replace the culture medium with a live-cell imaging medium containing the desired concentration of the probe (e.g., 1-10 µM).
-
Incubation: Incubate the cells with the probe for a suitable duration (e.g., 15-60 minutes) at 37°C.
-
Washing: Gently wash the cells with a fresh imaging medium to remove any unbound probe.[14]
-
Imaging: Acquire images using a fluorescence microscope. It is advisable to first determine the excitation and emission spectra of the probe to select the optimal filter sets.
-
Co-localization (Optional): To determine the subcellular localization, co-stain the cells with organelle-specific fluorescent markers (e.g., ER-Tracker, MitoTracker).
Probe Validation: A Commitment to Scientific Rigor
The utility of any molecular probe is contingent on its thorough validation.[15][16] For N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, the following validation steps are recommended:
-
Purity Assessment: Ensure the purity of the compound using analytical techniques such as NMR, mass spectrometry, and HPLC.
-
Selectivity Profiling: Test the probe against a panel of related enzymes (e.g., other oxidoreductases) to determine its selectivity for squalene epoxidase.
-
On-Target Engagement in Cells: Use techniques such as cellular thermal shift assay (CETSA) or photo-affinity labeling to confirm that the probe directly interacts with SE in intact cells.
-
Use of a Negative Control: Synthesize a structurally similar analog of the probe that is inactive against SE. This negative control should not elicit the same biological effects as the active probe, providing strong evidence for on-target activity.
Data Interpretation and Troubleshooting
-
Enzyme Kinetics: Non-linear regression analysis is essential for accurately determining IC50 values. Ensure that the enzyme concentration is well below the Ki of the inhibitor for accurate measurements.
-
Cellular Assays: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cellular assays is typically below 0.5%.
-
Fluorescence Imaging: Phototoxicity and photobleaching are common challenges in live-cell imaging.[13] Use the lowest possible excitation light intensity and exposure times. If the probe's fluorescence is weak, consider using a more sensitive detector or exploring signal amplification techniques.
Conclusion
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine represents a promising molecular probe with the potential to significantly advance our understanding of squalene epoxidase and the broader field of sterol metabolism. Its structural similarity to established SE inhibitors provides a strong rationale for its use in target validation and drug screening. The potential for intrinsic fluorescence adds an exciting dimension for its application in cellular imaging. By following the detailed protocols and rigorous validation strategies outlined in this guide, researchers can effectively harness the power of this novel probe to drive new discoveries.
References
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The Good Scents Company. (n.d.). N-methyl propyl amine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35417, N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]
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Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 45-66. [Link]
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Chugh, A., et al. (2003). Squalene epoxidase as hypocholesterolemic drug target revisited. Progress in Lipid Research, 42(1), 37-50. [Link]
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Takahashi, S., et al. (1991). Two mechanisms of butenafine action in Candida albicans. Antimicrobial Agents and Chemotherapy, 35(5), 896-900. [Link]
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Loke, S. Y., et al. (2023). Squalene Epoxidase: Its Regulations and Links with Cancers. International Journal of Molecular Sciences, 24(3), 2587. [Link]
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National Center for Biotechnology Information. (2014). Fluorescence Live Cell Imaging. Retrieved from [Link]
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AACR Journals. (2020). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Antiproliferative Effects of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
Introduction: Targeting a Key Oncogenic Enzyme
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a synthetic small molecule with structural similarities to allylamine antifungals, such as naftifine[1][2]. The primary mechanism of action for this class of compounds is the inhibition of squalene epoxidase (SQLE), a critical enzyme in the cholesterol biosynthesis pathway[1][3]. Recent research has illuminated the pivotal role of SQLE in various human cancers, where its overexpression is linked to tumor growth, proliferation, and poor prognosis[4][5][6][7]. SQLE has been identified as an oncogene, and its inhibition presents a promising therapeutic strategy for cancers dependent on cholesterol metabolism[5].
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the antiproliferative effects of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine. The protocols herein are designed to first establish the cytotoxic potential of the compound across a panel of relevant cancer cell lines and then to dissect the underlying mechanisms, including inhibition of proliferation, induction of apoptosis, and modulation of key oncogenic signaling pathways.
Scientific Rationale and Experimental Strategy
The central hypothesis is that N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, as a putative SQLE inhibitor, will exhibit antiproliferative activity in cancer cells with high SQLE expression. The experimental workflow is designed to systematically test this hypothesis through a multi-faceted in vitro approach.
Experimental Workflow Diagram
Caption: A multi-phase experimental workflow for the comprehensive in vitro evaluation of the test compound.
Selection of Cell Lines and Compound Preparation
Cell Line Selection
The choice of cancer cell lines is critical for the relevance of the study. Based on literature indicating high SQLE expression in various cancers, the following cell lines are recommended for initial screening[4][6][8]:
| Cell Line | Cancer Type | Rationale |
| A549 | Non-Small Cell Lung Cancer | High SQLE expression is associated with poor prognosis in lung cancer.[4][8] |
| MCF-7 | Breast Cancer | SQLE is implicated in breast cancer progression.[6] |
| PC-3 | Prostate Cancer | Elevated SQLE expression is linked to lethal prostate cancer.[5] |
| HCT116 | Colorectal Cancer | SQLE overexpression drives colorectal tumorigenesis.[7] |
Compound Preparation and Storage
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, being an amine, is expected to be soluble in organic solvents[2][3].
-
Stock Solution: Prepare a 10 mM stock solution in sterile dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solutions: For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Phase 1: Cytotoxicity Screening
The initial phase aims to determine the concentration-dependent cytotoxic effect of the compound on the selected cancer cell lines.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well tissue culture plates
-
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis[9].
| Parameter | Recommended Value |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 - 100 µM (initial) |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
Phase 2: Antiproliferative and Apoptotic Effects
This phase investigates whether the observed cytotoxicity is due to the inhibition of cell proliferation and/or the induction of apoptosis.
Protocol 2: BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.
Materials:
-
BrdU Cell Proliferation Assay Kit (e.g., from MilliporeSigma or Thermo Fisher Scientific)
-
Selected cancer cell lines
-
96-well tissue culture plates
-
Test compound at IC₅₀ and 2x IC₅₀ concentrations
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours, as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Immunodetection: Add the anti-BrdU antibody, followed by the secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Substrate Addition and Measurement: Add the substrate and measure the absorbance or fluorescence according to the kit's instructions.
-
Data Analysis: Compare the BrdU incorporation in treated cells to the vehicle control to determine the extent of proliferation inhibition.
Protocol 3: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
Materials:
-
Caspase-3 Activity Assay Kit (e.g., from Abcam, BioVision, or Promega)[10][11][12][13][14]
-
Selected cancer cell lines
-
6-well plates
-
Test compound at IC₅₀ and 2x IC₅₀ concentrations
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Lysis: Harvest and lyse the cells according to the kit's protocol to release cellular contents, including caspases.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity and express it as a fold-change relative to the vehicle control.
Phase 3: Mechanistic Investigation
This phase aims to elucidate the molecular mechanisms underlying the antiproliferative and apoptotic effects of the compound by examining its impact on key signaling pathways.
Hypothesized Signaling Pathway Modulation
Inhibition of SQLE is expected to disrupt cellular cholesterol homeostasis, which can impact signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways[5][15].
Caption: Hypothesized mechanism of action of the test compound via SQLE inhibition and downstream effects on the PI3K/Akt and MAPK/ERK pathways.
Protocol 4: Western Blot Analysis
Western blotting will be used to detect changes in the expression and phosphorylation status of key proteins involved in apoptosis and cell signaling.
Materials:
-
Primary antibodies against: p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and buffers.
-
PVDF membranes.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Treat cells with the test compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize the levels of apoptotic markers to the loading control.
| Target Protein | Pathway/Process | Expected Change with Treatment |
| p-Akt (Ser473) | PI3K/Akt Signaling | Decrease |
| p-ERK1/2 (Thr202/Tyr204) | MAPK/ERK Signaling | Decrease |
| Cleaved PARP | Apoptosis | Increase |
| Cleaved Caspase-3 | Apoptosis | Increase |
Data Interpretation and Conclusion
A comprehensive analysis of the data generated from these protocols will provide a robust assessment of the antiproliferative effects of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine. A significant reduction in cell viability and proliferation, coupled with an increase in apoptosis and a decrease in the phosphorylation of Akt and ERK, would strongly support the hypothesis that this compound acts as an SQLE inhibitor with potent anticancer activity. These findings would provide a solid foundation for further preclinical development, including in vivo efficacy studies.
References
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Zhang, L., et al. (2020). Expression and significance of squalene epoxidase in squamous lung cancerous tissues and pericarcinoma tissues. Thoracic Cancer, 11(5), 1296-1303. Retrieved from [Link]
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ResearchGate. (n.d.). Western-blot analysis of key effectors PI3K/AKT and MAPK/ERK signaling.... Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]
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Howard, L., et al. (2019). An unbiased metric of antiproliferative drug effect in vitro. Nature Methods, 16(5), 379-382. Retrieved from [Link]
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MDPI. (2022). Squalene Epoxidase: Its Regulations and Links with Cancers. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. Retrieved from [Link]
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MDPI. (2021). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]
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ResearchGate. (n.d.). Dose-response curves of the antiproliferative effect of compounds 1, 4, and 5.... Retrieved from [Link]
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ChemBK. (2024). N-methyl-3-phenylpropan-1-amine. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
International Journal of Biological Sciences. (2023). Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression. Retrieved from [Link]
-
PubChem. (n.d.). Naftifine. Retrieved from [Link]
-
Gut. (2021). Squalene epoxidase drives cancer cell proliferation and promotes gut dysbiosis to accelerate colorectal carcinogenesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Caspase-3 Homogeneous Assay Kit. Retrieved from [Link]
-
MDPI. (2021). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
-
PubMed. (2021). In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Targeting squalene epoxidase interrupts homologous recombination via the ER stress response and promotes radiotherapy efficacy. Retrieved from [Link]
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Chemguide. (n.d.). an introduction to amines. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenepropanamine, «alpha»-methyl- (CAS 22374-89-6). Retrieved from [Link]
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LC-MS/MS method development for N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine metabolites
Topic: A Robust LC-MS/MS Method for the Identification and Quantification of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (Naftifine) Metabolites
Audience: Researchers, scientists, and drug development professionals.
Abstract
The study of a drug's metabolic fate is a cornerstone of pharmaceutical development, providing critical insights into its efficacy, safety, and pharmacokinetic profile. N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, commonly known as Naftifine, is an allylamine antifungal agent used for the topical treatment of fungal infections.[1] Understanding its biotransformation is essential for a comprehensive toxicological and pharmacological assessment. This document provides a detailed application note and a series of protocols for the development and validation of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Naftifine and its primary metabolites generated from an in vitro model system.
Introduction: The Rationale for Metabolite Analysis
The biotransformation of a xenobiotic, such as Naftifine, typically occurs in two phases. Phase I reactions, often mediated by the Cytochrome P450 (CYP) enzyme superfamily, introduce or expose functional groups (e.g., hydroxylation, N-demethylation). Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid) to increase their water solubility and facilitate excretion.[2] The resulting metabolites can be inactive, possess altered pharmacological activity, or in some cases, be responsible for adverse effects.
Therefore, developing a robust analytical method is not merely an academic exercise; it is a regulatory requirement and a scientific necessity to ensure the safety and efficacy of a therapeutic agent. LC-MS/MS has become the gold standard for such analyses due to its exceptional sensitivity, selectivity, and ability to provide structural information.[3][4] This guide will detail a systematic approach, from the in vitro generation of metabolites to the final validation of the analytical method, adhering to principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6]
Predicted Metabolic Pathways of Naftifine
Based on the structure of Naftifine—a tertiary amine with aromatic rings—several metabolic pathways can be predicted. The primary routes are likely to be N-demethylation and aromatic hydroxylation. An understanding of these pathways is crucial for directing the analytical search for potential metabolites.
Comprehensive Experimental Workflow
The development of a reliable bioanalytical method is a multi-stage process that requires careful planning and execution. The workflow described herein ensures that each stage is logically connected, from metabolite production to final data validation.
Part A: Protocol for In Vitro Metabolite Generation
Objective: To generate sufficient quantities of Naftifine metabolites using a biologically relevant system for subsequent analytical method development. Human Liver Microsomes (HLMs) are utilized as they contain a high concentration of CYP enzymes responsible for the majority of Phase I metabolism.[7]
Materials:
-
Naftifine standard
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Reaction vials and incubator/water bath (37°C)
Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the main incubation mixture (excluding NADPH) on ice. For a final volume of 200 µL, add:
-
158 µL of 0.5 M Phosphate Buffer (pH 7.4)
-
2 µL of HLM solution (for a final concentration of 0.2 mg/mL)
-
2 µL of Naftifine stock solution (e.g., in Methanol, for a final concentration of 1 µM)
-
-
Scientist's Note: The final concentration of the parent drug should be low enough to avoid enzyme saturation but high enough for metabolite detection. 1 µM is a common starting point. The organic solvent concentration from the stock solution should be kept low (<1%) to prevent enzyme denaturation.
-
-
Pre-incubation:
-
Vortex the mixture gently and pre-incubate for 5 minutes at 37°C in a shaking water bath. This allows the components to reach thermal equilibrium.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding 40 µL of the pre-warmed NADPH regenerating system.
-
Simultaneously, prepare two control samples:
-
Negative Control (-NADPH): Replace the NADPH system with an equal volume of buffer. This helps identify non-enzymatic degradation.
-
Negative Control (-HLM): Replace the HLM solution with an equal volume of buffer. This helps identify instability in the buffer or reactions not mediated by microsomal enzymes.
-
-
-
Incubation:
-
Incubate all tubes for 60 minutes at 37°C. The incubation time can be optimized, but 60 minutes is generally sufficient for the formation of detectable metabolites.[8]
-
-
Termination of Reaction:
-
Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (IS). The IS should be a structurally similar compound not expected to be present in the sample, such as a stable isotope-labeled version of Naftifine.
-
Rationale: The cold acetonitrile serves two purposes: it precipitates the microsomal proteins, thereby halting enzymatic activity, and it acts as the extraction solvent for the analytes.[9]
-
-
Post-Termination Processing:
-
Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation and extraction.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
-
Part B: Protocol for Sample Preparation
This section details a simple and effective protein precipitation method, which is often sufficient for in vitro samples where the matrix is relatively clean compared to plasma or whole blood.[10][11]
Protocol:
-
To the 200 µL aqueous sample from the in vitro incubation, add 400 µL of ice-cold acetonitrile (a 2:1 solvent-to-sample ratio).
-
Vortex for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for injection.
-
Trustworthiness Check: The efficiency of this extraction (recovery) will be formally assessed during the method validation stage (Part E).
Part C: LC-MS/MS Method Development
Objective: To develop a chromatographic method that separates Naftifine from its potential metabolites and an MS/MS method that can detect and quantify them with high selectivity and sensitivity.
Liquid Chromatography (LC)
The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase.[10]
| Parameter | Recommended Setting & Rationale |
| Column | C18, 2.1 x 50 mm, < 3 µm |
| Rationale: A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for the relatively non-polar Naftifine and its metabolites. The smaller particle size (<3 µm) ensures high resolution and sharp peaks.[12][13] | |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Rationale: Formic acid is a common mobile phase modifier that acidifies the solution, promoting the protonation of amine-containing analytes like Naftifine. This significantly enhances signal intensity in positive ion electrospray ionization (ESI+). | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Rationale: Acetonitrile is a strong organic solvent used to elute the analytes from the C18 column. | |
| Gradient Elution | Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate. |
| Rationale: A gradient is necessary to elute compounds with a range of polarities. Less polar metabolites and the parent drug will elute later at higher concentrations of acetonitrile. | |
| Flow Rate | 0.3 - 0.5 mL/min |
| Rationale: This flow rate is compatible with the 2.1 mm column diameter and standard ESI sources. | |
| Column Temp. | 40 °C |
| Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. | |
| Injection Volume | 2 - 10 µL |
Mass Spectrometry (MS/MS)
The MS/MS analysis will be performed in Multiple Reaction Monitoring (MRM) mode, which provides unparalleled selectivity and sensitivity.[4] This involves selecting a specific precursor ion (Q1) for each analyte and a specific product ion (Q3) that results from its fragmentation.
Initial Steps:
-
Direct Infusion: Infuse a standard solution of Naftifine directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and fragmentation parameters.
-
Precursor Ion (Q1): In positive ESI mode, the precursor ion will be the protonated molecule, [M+H]⁺.
-
Product Ion Scan (Q3): Fragment the precursor ion in the collision cell and scan for the most stable and abundant product ions. Select at least two product ions for each analyte—one for quantification (quantifier) and one for confirmation (qualifier).
Predicted MRM Transitions: (Note: These are predicted values. Actual m/z values must be confirmed experimentally.)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Naftifine | 324.2 | e.g., 141.1 (naphthalenylmethyl) | e.g., 91.1 (tropylium ion) | Optimize (20-40) |
| N-desmethyl-Naftifine | 310.2 | e.g., 141.1 | e.g., 128.1 | Optimize (20-40) |
| Hydroxylated Naftifine | 340.2 | e.g., 141.1 | e.g., 157.1 | Optimize (20-40) |
| Internal Standard (IS) | Varies | Varies | Varies | Optimize |
Part E: Bioanalytical Method Validation Protocol
Once the method is developed, it must be validated to ensure it is reliable for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as the FDA's M10 guidance.[5][6][14]
Validation Parameters & Acceptance Criteria:
| Parameter | Purpose | Key Experiments | Acceptance Criteria (Typical)[5][15] |
| Selectivity | To ensure the method can differentiate the analytes from other matrix components. | Analyze at least 6 blank matrix samples. | Response from interfering components should be <20% of the LLOQ for the analyte and <5% for the IS.[5] |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Analyze calibration standards at 6-8 concentration levels. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations on at least 3 separate days.[16] | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of co-eluting matrix components on analyte ionization. | Compare analyte response in post-extraction spiked matrix samples to response in neat solution. | IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | To quantify the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked matrix samples to post-extraction spiked samples. | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | To ensure analyte integrity under various storage and handling conditions. | Test analyte stability in matrix for: freeze-thaw cycles, short-term (bench-top), and long-term storage. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an LC-MS/MS method for the metabolites of Naftifine. By following a systematic workflow that encompasses in vitro metabolite generation, rational optimization of chromatographic and mass spectrometric conditions, and a rigorous validation protocol based on regulatory standards, researchers can develop a reliable and robust method. Such a method is indispensable for accurately characterizing the metabolic profile of Naftifine, thereby supporting its continued safe and effective use in clinical practice.
References
- Thermo Fisher Scientific. (n.d.). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. Thermo Fisher Scientific.
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Clish, C. (2015, July 14). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Retrieved from [Link]
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Marques, B., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link]
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Xu, R., et al. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
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Yakupov, I.Yu., et al. (2023). Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. Drug Development & Registration. Retrieved from [Link]
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Dong, J. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Retrieved from [Link]
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Giaroli, M. J., et al. (1987). Analytical methods for the determination of naftifine and its metabolites in human plasma and urine. Arzneimittelforschung. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Retrieved from [Link]
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Kim, H., et al. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. Molecules. Retrieved from [Link]
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Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Retrieved from [Link]
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Korfmacher, W. A. (2005). Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry. Retrieved from [Link]
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Kumar, P., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Infectious Disease and Therapy. Retrieved from [Link]
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Marques, B., et al. (2023). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. Retrieved from [Link]
-
Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Retrieved from [Link]
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Wang, C., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Al-Tannak, N. F., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Retrieved from [Link]
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De Nardi, C., et al. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis. Retrieved from [Link]
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Lee, M. Y., et al. (2017). Application of In Vitro Metabolism Activation in High-Throughput Screening. Journal of Laboratory Automation. Retrieved from [Link]
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Application Note: Protocol for the Solubilization of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (Naftifine Hydrochloride) for In Vitro Studies
Abstract This document provides a comprehensive guide for the solubilization of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, commonly known as Naftifine, for use in in vitro biological assays. Naftifine is a hydrophobic allylamine antifungal agent that acts by inhibiting the squalene 2,3-epoxidase enzyme, a key component in the fungal ergosterol biosynthesis pathway.[1][2] Its significant lipophilicity (LogP ~5.4) presents a challenge for dissolution in aqueous cell culture media, necessitating a carefully designed solubilization strategy to ensure compound viability and prevent precipitation during experiments.[3] This protocol details a reliable method for preparing high-concentration stock solutions in an organic solvent and subsequent dilution into aqueous media for cellular assays, ensuring accurate and reproducible experimental outcomes.
Introduction to Solubilization Challenges
Naftifine is an allylamine antifungal drug used topically to treat various fungal skin infections.[4] Its mechanism of action involves the selective inhibition of squalene 2,3-epoxidase, which disrupts the synthesis of ergosterol, an essential component of fungal cell membranes.[5][6] This disruption leads to an accumulation of squalene, which is toxic to the fungal cell, resulting in fungicidal or fungistatic activity.[1][7]
For in vitro studies, which are critical for drug discovery and mechanistic analysis, the primary challenge is Naftifine's poor aqueous solubility. Direct dissolution in phosphate-buffered saline (PBS) or cell culture medium is often impractical and leads to precipitation. The standard and most effective approach is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution. This stock is then serially diluted into the final aqueous assay buffer or medium to achieve the desired working concentration while keeping the organic solvent concentration at a non-toxic level for the cells.
Physicochemical Properties & Solvent Selection
Understanding the physicochemical properties of Naftifine hydrochloride is fundamental to developing a robust solubilization protocol. Its high molecular weight and hydrophobic nature, indicated by its chemical structure and high LogP value, dictate the choice of solvent.
Table 1: Physicochemical Properties of Naftifine Hydrochloride
| Property | Value | Source |
| Chemical Name | N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine HCl | - |
| Synonyms | Naftifine HCl, Naftin, Exoderil | [8] |
| Molecular Formula | C₂₁H₂₁N · HCl | [9] |
| Molecular Weight | 323.86 g/mol | [9][10] |
| Appearance | White crystalline solid | [8] |
| LogP (Predicted) | 5.4 | [3] |
Based on these properties, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[11] While ethanol is also a viable option, DMSO typically offers superior solubilizing power for highly lipophilic molecules like Naftifine.[8][11]
Table 2: Solubility of Naftifine Hydrochloride in Common Laboratory Solvents
| Solvent | Solubility | Source |
| DMSO | ~10 mg/mL to 100 mg/mL (Sonication may be required) | [8][11] |
| Ethanol | ~5 mg/mL to 8 mg/mL (Sonication may be required) | [8][10][11] |
| Water | Sparingly soluble (~2.5 mg/mL) | [8] |
| PBS (pH 7.2) | Sparingly soluble (Requires pre-dissolution in an organic solvent) | [11] |
Causality for Solvent Choice: The high LogP value indicates that Naftifine preferentially partitions into a lipid or non-polar environment over an aqueous one. DMSO's amphipathic nature, possessing both polar and non-polar groups, allows it to effectively solvate such hydrophobic molecules, making it the ideal choice for creating a concentrated stock solution.[12]
Experimental Protocol: Preparation of Naftifine Solutions
This protocol is designed to be a self-validating system. At each dilution step, visual inspection for precipitation is a critical quality control measure.
Required Materials
-
Naftifine hydrochloride powder (CAS: 65473-14-5)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)[13]
-
Target aqueous medium (e.g., DMEM, RPMI-1640, PBS), pre-warmed to 37°C
Step 1: Preparation of a 10 mM DMSO Stock Solution
The preparation of a concentrated stock solution is the cornerstone of this protocol. A 10 mM stock is a convenient concentration for most in vitro applications.
-
Calculation:
-
Molecular Weight (MW) of Naftifine HCl = 323.86 g/mol
-
To make a 10 mM (0.010 mol/L) solution, you need:
-
0.010 mol/L * 323.86 g/mol = 3.2386 g/L = 3.2386 mg/mL
-
-
Therefore, to prepare 1 mL of a 10 mM stock solution, weigh out 3.24 mg of Naftifine HCl powder.
-
-
Dissolution:
-
Carefully weigh 3.24 mg of Naftifine HCl and place it into a sterile amber vial. Using an amber vial is recommended as some related compounds are light-sensitive.
-
Add 1 mL of sterile, cell-culture grade DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is fully dissolved. A clear solution with no visible particulates should be obtained.
-
Expert Tip: If dissolution is slow, briefly sonicate the vial in a room temperature water bath for 5-10 minutes to facilitate the process.[8]
-
-
Storage (Self-Validating Step):
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber microcentrifuge tubes.
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of the concentrated DMSO solution over time.
-
Store the aliquots at -20°C for up to 3 years or -80°C for extended stability .[8]
-
Step 2: Preparation of Working Solutions
This step involves diluting the concentrated stock into your final aqueous medium. The key objective is to perform this dilution in a manner that avoids precipitation, often referred to as "solvent shifting" precipitation.[14]
Crucial Consideration: Final DMSO Concentration The final concentration of DMSO in the cell culture well must be kept at a level that is non-toxic to the specific cell line being used.
-
General Recommendation: ≤ 0.5% v/v[15]
-
Optimal/Safe Target: ≤ 0.1% v/v is well-tolerated by most cell lines and is the preferred maximum.[16][17]
-
Trustworthiness: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest treatment concentration but no Naftifine. This step is essential to confirm that any observed cellular effects are due to the compound and not the solvent.
Example Dilution Protocol (for a final concentration of 10 µM Naftifine):
-
Intermediate Dilution (Optional but Recommended):
-
Directly diluting the 10 mM stock 1:1000 into media can cause localized high concentrations of DMSO, leading to precipitation. An intermediate dilution step is safer.
-
Thaw one aliquot of the 10 mM stock solution.
-
Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed (37°C) cell culture medium. Add 5 µL of 10 mM stock to 45 µL of medium and vortex immediately and vigorously.
-
QC Check: Visually inspect the 1 mM solution. It should remain clear.
-
-
Final Dilution:
-
Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in pre-warmed medium. For example, add 10 µL of the 1 mM solution to 990 µL of medium.
-
Vortex the final working solution immediately. The final DMSO concentration will be 0.1%.
-
QC Check: Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to the cells.
-
Workflow Visualization
The following diagram outlines the logical flow from weighing the compound to generating the final working solutions for your in vitro assay.
Caption: Workflow for preparing Naftifine HCl solutions.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Solvent is saturated; incomplete initial dissolution; freeze-thaw degradation. | Remake the stock solution. Ensure vigorous vortexing/sonication. Avoid repeated freeze-thaw cycles by using aliquots. |
| Precipitation Upon Dilution in Aqueous Medium | "Solvent-shifting" effect; final concentration exceeds aqueous solubility limit; medium is too cold. | Use a multi-step (serial) dilution protocol. Ensure the aqueous medium is pre-warmed to 37°C. Vortex immediately after adding the stock to the medium. If precipitation persists, a lower final concentration may be necessary. |
| Observed Cellular Toxicity in Vehicle Control | Final DMSO concentration is too high for the specific cell line. | Perform a dose-response curve for DMSO alone on your cell line to determine its IC₅₀. Keep the final DMSO concentration well below the toxic threshold, ideally ≤0.1%.[12][18] |
References
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Selleck Chemicals. Naftifine HCl | Fungal inhibitor | CAS 65473-14-5.
-
MedChemExpress. Naftifine hydrochloride - Product Data Sheet.
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TargetMol. Naftifine hydrochloride | Hedgehog/Smoothened | Antibiotic.
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Wikipedia. Naftifine.
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PubChem. Naftifine Hydrochloride | C21H22ClN | CID 5281098.
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PubChem. Naftifine | C21H21N | CID 47641.
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WebMD. Naftifine (Naftin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
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Sigma-Aldrich. Naftifine 65473-14-5.
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Cayman Chemical. Naftifine (hydrochloride) - PRODUCT INFORMATION.
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ResearchGate. What the concentration of DMSO you use in cell culture assays?.
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Ghannoum, M. et al. (2015). In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes. Antimicrobial Agents and Chemotherapy, 59(5), 2893–2896.
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Re-Jin, L. et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56011.
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Cayman Chemical. Naftifine-d3 (hydrochloride) - PRODUCT INFORMATION.
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Al-Bari, M. A. A. et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Preprints.org.
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Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs.
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Patsnap Synapse. What is the mechanism of Naftifine Hydrochloride?.
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Demetzos, C. et al. (2018). In Vitro Skin Permeation and Antifungal Activity of Naftifine Microemulsions. Pharmaceutics, 10(4), 209.
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ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
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Verma, A. et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. IntechOpen.
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Veríssimo, A. C. et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35, e007.
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Yashkir, V. A. et al. (2022). Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. Pharmaceutical Chemistry Journal, 56(1), 104-109.
-
ResearchGate. Solubility of drugs in ethanol and dmso.
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Li, Y. et al. (2024). Menthol–Fatty Acid HDES Boosts In Vitro Oral Bioavailability of Oleanolic Acid via Synergistic Digestive Release and Cellular Absorption. Foods, 13(1), 159.
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Monk, J. P., & Brogden, R. N. (1991). Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses. Drugs, 42(4), 659–672.
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El-Saber, B. et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Pharmaceuticals, 15(7), 866.
-
Good, C. A. et al. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160220.
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Synthesis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine Derivatives: Application Notes and Protocols
Introduction
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, commercially known as Naftifine, is a prominent member of the allylamine class of antifungal agents.[1][2] These synthetic compounds are highly effective against a broad spectrum of fungi, primarily by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[2] This disruption of the fungal cell membrane leads to increased permeability and ultimately, cell death.[2] The unique structural features of Naftifine, particularly the tertiary allylamine function, are prerequisites for its potent antifungal activity.[1][3] This document provides detailed protocols for the synthesis of Naftifine and its derivatives, offering insights into the chemical strategies and experimental considerations for researchers in medicinal chemistry and drug development.
The synthesis of Naftifine and its analogs can be approached through several versatile routes. The two primary and most established methods are:
-
Reductive Amination: This convergent approach involves the reaction of cinnamaldehyde (or a substituted derivative) with N-methyl-1-naphthalenemethanamine, followed by reduction of the resulting imine/enamine intermediate.
-
N-Alkylation: A sequential method where N-methyl-1-naphthalenemethanamine is directly alkylated using a cinnamyl halide or a similar electrophile.
This guide will elaborate on these two synthetic pathways, providing step-by-step protocols, explanations for experimental choices, and visual diagrams to illustrate the workflows.
Synthetic Strategies and Mechanisms
The choice between reductive amination and N-alkylation often depends on the availability of starting materials, desired scale, and the specific derivatives being targeted.
Diagram of General Synthetic Approaches
Caption: Overview of the primary synthetic routes to the target compound.
Protocol 1: Synthesis via Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. This process typically involves the reaction of a carbonyl compound (cinnamaldehyde) with an amine (N-methyl-1-naphthalenemethanamine) to form an iminium ion intermediate, which is then reduced in situ to the target tertiary amine.
Rationale for Experimental Choices
-
Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation. It is selective for the iminium ion over the aldehyde, although careful control of reaction conditions is necessary. Alternative reducing agents like sodium triacetoxyborohydride (STAB) can offer milder conditions and greater selectivity.
-
Solvent: A lower alkanol such as methanol or ethanol is often chosen as the solvent. It effectively dissolves the reactants and is compatible with the reducing agent.
-
Temperature: The reaction is typically carried out at a reduced temperature initially to control the rate of reaction and then allowed to proceed at room temperature.
Detailed Step-by-Step Protocol
-
Preparation of N-methyl-1-naphthalenemethanamine:
-
This key intermediate can be synthesized from 1-chloromethylnaphthalene. A robust method involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of a base to form an amide intermediate, which is subsequently hydrolyzed to yield N-methyl-1-naphthalenemethanamine.[4][5]
-
-
Reductive Amination Reaction:
-
To a solution of N-methyl-1-naphthalenemethanamine (1.0 eq) in methanol, add cinnamaldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary Table
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride | Cost-effective and efficient for imine reduction. |
| Solvent | Methanol | Good solubility for reactants and compatible with NaBH₄. |
| Temperature | 0 °C to Room Temp | Controlled initial reaction, followed by completion at RT. |
| Stoichiometry | Slight excess of aldehyde | Ensures complete consumption of the amine. |
| Typical Yield | 70-85% | Varies based on scale and purification efficiency. |
Protocol 2: Synthesis via N-Alkylation
This classical approach involves the direct formation of the C-N bond by reacting the secondary amine, N-methyl-1-naphthalenemethanamine, with an alkylating agent like cinnamyl bromide or chloride.
Rationale for Experimental Choices
-
Alkylating Agent: Cinnamyl halides (bromide or chloride) are effective electrophiles for this reaction. Cinnamyl bromide is generally more reactive than the chloride.
-
Base: A mild inorganic base such as potassium carbonate or sodium carbonate is used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed to facilitate the Sₙ2 reaction.
-
Phase Transfer Catalyst: In some instances, a phase transfer catalyst can be beneficial to improve the reaction rate and yield, especially in biphasic systems.
Detailed Step-by-Step Protocol
-
Preparation of Cinnamyl Halide:
-
Cinnamyl alcohol can be converted to the corresponding bromide or chloride using standard methods, for example, reaction with phosphorus tribromide or thionyl chloride.
-
-
N-Alkylation Reaction:
-
In a round-bottom flask, dissolve N-methyl-1-naphthalenemethanamine (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
To this stirred suspension, add a solution of cinnamyl bromide (1.0-1.1 eq) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting amine.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure product.
-
Data Summary Table
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate | Neutralizes the acid byproduct, readily available and effective. |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent that accelerates Sₙ2 reactions. |
| Temperature | 50-60 °C | Provides sufficient energy to overcome the activation barrier. |
| Stoichiometry | Near equimolar reactants | Minimizes side reactions and simplifies purification. |
| Typical Yield | 65-80% | Dependent on the purity of reactants and reaction conditions. |
Alternative Synthetic Approaches
Recent research has also explored Mannich-type reactions as an alternative pathway for synthesizing Naftifine and its analogs.[6][7] This method involves the aminoalkylation of a carbon acid using formaldehyde and a secondary amine, followed by further transformations to yield the desired allylamine structure. These approaches can offer good to excellent yields and provide a different route for generating diverse derivatives.[6][7]
Conclusion
The synthesis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine and its derivatives is well-established, with reductive amination and N-alkylation being the most prevalent and reliable methods. The choice of synthetic route will be guided by factors such as starting material availability, scalability, and the specific structural modifications desired. The protocols outlined in this document provide a solid foundation for researchers to produce these valuable antifungal compounds and explore novel analogs with potentially enhanced therapeutic properties.
References
-
Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112-125. Available at: [Link]
-
Maldonado, L. A., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(3), 520. Available at: [Link]
- Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO2004080945A1.
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Available at: [Link]
-
Stütz, A., & Petranyi, G. (1984). Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity. Journal of Medicinal Chemistry, 27(12), 1539-1543. Available at: [Link]
-
Maldonado, L. A., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. PubMed. Available at: [Link]
-
Stütz, A. (1987). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Annals of the New York Academy of Sciences, 544, 32-45. Available at: [Link]
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- Google Patents. (2014). Derivatives of naftifine hydrochloride as well as preparation method and application thereof. CN104055756A.
-
Stütz, A., & Petranyi, G. (1984). Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity. PubMed. Available at: [Link]
-
Angene Chemical. (n.d.). (E)-N-Methyl-N-(3-phenyl-2-propen-1-yl)-1-naphthalenemethanamine hydrochloride. Available at: [Link]
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WIPO Patentscope. (2004). PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. WO/2004/080945. Available at: [Link]
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Stütz, A., & Petranyi, G. (1984). Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity. Journal of Medicinal Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
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Ghannoum, M., & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(11), 1220. Available at: [Link]
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MacMillan, D. W. C., et al. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(18), 9947-10023. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of Phenylpropenamine Libraries
Introduction: The Therapeutic Potential of Phenylpropenamines and the Role of High-Throughput Screening
The phenylpropenamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous physiologically active compounds. Phenylpropanolamine (PPA), a prominent member of this class, exerts its effects by stimulating adrenergic receptors, primarily through the release of norepinephrine, which then activates α and β adrenergic receptors.[1] This mechanism of action, inducing vasoconstriction and other sympathomimetic effects, has led to its historical use as a decongestant and appetite suppressant.[1] The broader phenylpropenamine chemical space, however, holds the potential for discovering novel modulators of adrenergic receptors and other related G-protein coupled receptors (GPCRs), offering therapeutic avenues for a range of conditions from hypotension and urinary incontinence to neurological disorders.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[2][3] By leveraging automation, miniaturization, and sensitive detection methods, HTS facilitates the identification of "hits"—compounds that modulate the target in a desired manner.[2] These hits serve as the starting point for lead optimization and the development of new therapeutics.[2] This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows for conducting HTS campaigns on phenylpropenamine libraries, with a focus on identifying novel modulators of adrenergic receptors.
I. Strategic Assay Selection for Phenylpropenamine Libraries
The choice of HTS assay is paramount and should be guided by the known pharmacology of the compound class. Given that phenylpropenamines are known to interact with adrenergic receptors (which are GPCRs), the most relevant assays will be those that can effectively probe GPCR function.[4] The two primary categories of assays are biochemical and cell-based assays.
Biochemical Assays: These assays utilize purified components (e.g., receptor and ligand) to measure direct molecular interactions, such as binding affinity.[5] They are often less susceptible to compound interference and can provide direct evidence of target engagement.
Cell-Based Assays: These assays are conducted in a more physiologically relevant context, using whole cells to measure the functional consequences of target modulation, such as the activation of downstream signaling pathways.[6] Cell-based assays can provide valuable information about a compound's efficacy and potential cytotoxicity.[7]
For a phenylpropenamine library, a multi-pronged approach employing both biochemical and cell-based assays is recommended to gain a comprehensive understanding of compound activity.
Recommended Primary HTS Assays:
-
Biochemical Assay: Fluorescence Polarization (FP) Competitive Binding Assay.
-
Cell-Based Assay: Luciferase Reporter Gene Assay for GPCR activation.
These two assays provide complementary information. The FP assay will identify compounds that bind to the target adrenergic receptor, while the luciferase reporter assay will identify compounds that functionally activate or inhibit the receptor's signaling pathway.
II. The High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow designed to efficiently identify and validate hits.[2] This process can be broken down into several key stages: assay development and validation, primary screening, data analysis, and hit confirmation.
Caption: Conceptual representation of the Z'-Factor calculation.
B. Hit Selection and Confirmation
-
Data Normalization: Raw data from each plate should be normalized to account for plate-to-plate variability. Common methods include percent inhibition or Z-score normalization. [3]2. Hit Identification: A "hit" is typically defined as a compound whose activity exceeds a certain threshold, often 3 times the standard deviation of the sample population mean.
-
Hit Confirmation: Primary hits must be re-tested under the same assay conditions to confirm their activity and rule out experimental error.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (EC50 for agonists, IC50 for antagonists).
C. Secondary Assays and Hit Prioritization
To further validate hits and eliminate false positives, it is essential to perform secondary and orthogonal assays. [8]
-
Orthogonal Assays: These are assays that measure the same biological endpoint using a different technology. For example, hits from the luciferase reporter assay could be further tested in a cAMP assay or a calcium mobilization assay (for Gq-coupled receptors). [9][10]* Selectivity Profiling: Hits should be tested against other related receptors to assess their selectivity.
-
Structure-Activity Relationship (SAR) Analysis: For promising hit series, initial SAR studies can be conducted by testing structurally similar analogs to identify key chemical features responsible for activity. [7][11]This helps guide the hit-to-lead optimization process. [12][13]
V. Conclusion
The screening of phenylpropenamine libraries offers a promising avenue for the discovery of novel modulators of adrenergic and other GPCRs. A well-designed HTS campaign, incorporating both biochemical and cell-based assays, rigorous data analysis, and a robust hit validation strategy, is critical for success. The protocols and workflows outlined in these application notes provide a comprehensive framework for researchers to efficiently and effectively identify and advance promising lead compounds from phenylpropenamine libraries into the drug discovery pipeline.
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BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]
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Wang, T., Li, Z., & Cvijic, M. E. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylpropanolamine Hydrochloride?[Link]
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nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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Glycopedia. (n.d.). In Solution Assays: Fluorescence Polarization. [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
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Eans, S. O., Ganno, M. L., Reilley, M. J., & Coop, A. (2020). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. ACS Chemical Neuroscience, 11(15), 2351–2359. [Link]
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Sittampalam, G. S., Coussens, N. P., Brimacombe, K., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug Discovery Today, 10(8), 535-543. [Link]
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Platypus Neuro. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
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Guha, R. (2013). On exploring structure-activity relationships. Journal of Cheminformatics, 5(1), 37. [Link]
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Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
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ResearchGate. (2025, November 13). (PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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Collaborative Drug Discovery. (2025, June 3). SAR: Structure Activity Relationships. [Link]
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Cheng, Z., Garvin, D., Paguio, A., Stecha, P., Wood, K., & Fan, F. (2010). Luciferase reporter assay system for deciphering GPCR pathways. Current Chemical Genomics, 4, 84–91. [Link]
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El-Kholy, A. A., El-Enin, M. A., & El-Sherbeny, M. A. (2018). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules, 23(10), 2568. [Link]
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Wikipedia. (n.d.). Z-factor. [Link]
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Graham, R. M., Hess, H. J., & Homcy, C. J. (1982). Identification and structural characterization of alpha 1-adrenergic receptor subtypes. The Journal of Biological Chemistry, 257(24), 15174–15181. [Link]
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Glicksman, M. A. (2008). Challenges in secondary analysis of high throughput screening data. In AMIA ... Annual Symposium proceedings. AMIA Symposium. [Link]
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Lenaerts, C., Wijnants, J., & Luyten, W. (2014). Characterization of G protein-coupled receptors by a fluorescence-based calcium mobilization assay. Journal of Visualized Experiments, (89), e51735. [Link]
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]
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Mrksich, M., & Scholle, M. D. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 343-347. [Link]
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Axxam SpA. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]
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Tilley, D. G., Houser, S. R., & Koch, W. J. (2023). Adrenergic Agonists and Antagonists. In L. L. Brunton & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (14th ed.). McGraw-Hill Education. [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Horn, T., Schorpp, K., & Knaute, T. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Frontiers in Genetics, 7, 103. [Link]
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Zhang, L., Li, Y., & Wang, X. (2012). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. In Methods in Molecular Biology (Vol. 935, pp. 195–210). Humana Press. [Link]
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Peters, J. U., Glick, M., & Lind, K. (2014). New Hits as Antagonists of GPR103 Identified by HTS. ACS Medicinal Chemistry Letters, 5(2), 143–147. [Link]
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GenScript. (n.d.). GPCR Functional Cell-based Assays. [Link]
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Wassermann, A. M., Kutchukian, P. S., & Lounkine, E. (2018). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 13(8), 779–789. [Link]
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Wang, T., Li, Z., & Cvijic, M. E. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (Naftifine)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, a potent allylamine antifungal agent commercially known as Naftifine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and systematically improve your reaction yields and product purity.
The primary and most efficient synthetic route involves the reductive amination between N-methyl-1-naphthalenemethanamine and cinnamaldehyde. This guide will focus on optimizing this pathway, addressing common pitfalls from starting material preparation to final product purification.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My overall yield is consistently low (<50%). What are the most probable causes and how can I investigate them?
A low overall yield can stem from inefficiencies in one or both stages of the synthesis: the preparation of the N-methyl-1-naphthalenemethanamine intermediate or the final reductive amination step.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield Analysis.
-
Systematic Investigation: First, analyze the yield of each step independently.
-
Intermediate Synthesis: The preparation of N-methyl-1-naphthalenemethanamine from 1-chloromethylnaphthalene is a critical foundation. A common high-yield method involves forming the N-formyl intermediate followed by hydrolysis.[1] Incomplete hydrolysis or impurities in the starting 1-chloromethylnaphthalene can significantly lower the yield.
-
Reductive Amination: This step is highly sensitive to reaction conditions. The core of this reaction is the formation of an iminium ion intermediate, which is then reduced.[2] If conditions are not optimal, side reactions can dominate.
-
-
Actionable Solutions:
-
Verify Intermediate Quality: Before proceeding to the final step, ensure the N-methyl-1-naphthalenemethanamine is pure. Purification by high-vacuum distillation is recommended.[1]
-
Monitor the Final Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials. If the amine and aldehyde are not being consumed, it points to a problem with imine formation. If they are consumed but the product does not form, it suggests an issue with the reducing agent.
-
Question 2: I'm observing a significant amount of a side-product that appears to be cinnamyl alcohol. How can I prevent this?
This is a classic issue in reductive amination. It occurs when the reducing agent reduces the aldehyde (cinnamaldehyde) directly to an alcohol before it can react with the amine to form the imine.
-
Causality: The rate of imine formation is highly dependent on pH. In neutral or basic conditions, imine formation can be slow, giving the reducing agent ample time to attack the highly reactive carbonyl group of the aldehyde. Furthermore, powerful, non-selective reducing agents like sodium borohydride (NaBH₄) will readily reduce aldehydes at a wide range of pH values.[2][3]
-
Solution:
-
pH Control: The key is to facilitate rapid imine formation. This is typically achieved under weakly acidic conditions (pH 4.5-6). At this pH, there is enough acid to catalyze imine formation without protonating the amine starting material, which would render it non-nucleophilic.
-
Choice of Reducing Agent: Use a more selective reducing agent that is most active at acidic pH and less reactive towards the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reason. It is milder than NaBH₄ and is particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting aldehyde.[2]
-
Question 3: The reaction mixture turns dark brown/black and polymerizes, especially during the final step. What is causing this and how can I avoid it?
Cinnamaldehyde is an α,β-unsaturated aldehyde, which makes it susceptible to polymerization, especially under harsh conditions (e.g., strong acid/base or high heat).
-
Causality: The conjugated system in cinnamaldehyde can undergo Michael addition or other polymerization pathways. This is often catalyzed by impurities or non-optimal reaction conditions.
-
Solution:
-
Use Purified Cinnamaldehyde: Ensure the cinnamaldehyde is freshly distilled before use to remove any polymeric or oxidized impurities.
-
Control Temperature: Run the reaction at a controlled temperature. While some heat may be needed to facilitate the reaction, excessive temperatures should be avoided. Start at 0 °C during the addition of reagents and allow the reaction to slowly warm to room temperature.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the aldehyde, which can generate radical species that initiate polymerization.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route for Naftifine on a lab scale?
The most common and reliable route is a two-step process:
-
Synthesis of N-methyl-1-naphthalenemethanamine: This key intermediate is often prepared from 1-chloromethylnaphthalene and methylamine.[5] An improved, impurity-free process involves reacting 1-chloromethylnaphthalene with the anion of N-methylformamide, followed by acid or base hydrolysis.[1] This method avoids the formation of tertiary amine impurities.
-
Reductive Amination: N-methyl-1-naphthalenemethanamine is then reacted with cinnamaldehyde in the presence of a suitable reducing agent.[2][6] This step directly forms the final product.
Overall Synthetic Pathway:
Caption: Primary synthetic route to Naftifine.
Q: How do I choose the best reducing agent for the reductive amination step?
The choice of reducing agent is critical for maximizing yield and minimizing side products.[7]
| Reducing Agent | Typical Conditions | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol, neutral pH | Inexpensive, readily available. | Can readily reduce the aldehyde; not very selective.[3] Requires careful control of reagent addition. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Highly selective for the iminium ion over the carbonyl.[2] | Highly toxic (releases HCN in strong acid); requires careful handling and waste disposal. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE), often with acetic acid | Highly selective, mild, does not require strict pH control (generates its own acid catalyst). Excellent for acid-sensitive substrates. | More expensive; moisture sensitive. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Nickel | "Green" chemistry, high yielding, scalable.[8] | Requires specialized high-pressure equipment; catalyst can sometimes be pyrophoric. |
Recommendation: For lab-scale synthesis where yield and purity are paramount, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice due to its high selectivity and operational simplicity.
Q: How should I purify the final product, Naftifine?
Naftifine is a tertiary amine, which allows for several purification strategies.
-
Acid-Base Extraction: This is a highly effective first-pass purification. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) to a high pH (>10) and extract the free amine back into an organic solvent.[9]
-
Column Chromatography: Flash chromatography on silica gel is effective for removing closely related impurities. A gradient elution system, such as hexane/ethyl acetate with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica, is commonly used.
-
Crystallization as a Salt: For very high purity, the free base can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of HCl (e.g., HCl in ether) to precipitate Naftifine hydrochloride.[10] The resulting salt can then be recrystallized to achieve excellent purity.[10]
Experimental Protocols
Protocol 1: Synthesis of N-methyl-1-naphthalenemethanamine (Intermediate)
Adapted from the process described in patent WO2004080945A1.[1]
Part A: N-methylation of Formamide
-
Under a nitrogen atmosphere, charge a dry three-necked flask with dry N,N-Dimethylformamide (DMF, 2 mL/g of 1-chloromethylnaphthalene).
-
Add sodium hydride (NaH, 60% dispersion in oil, 1.1 equivalents) portion-wise at 0-5 °C.
-
Slowly add N-methylformamide (1.2 equivalents) dissolved in dry DMF, keeping the temperature below 25 °C.
-
Stir the mixture at 25-30 °C for 1 hour until gas evolution ceases.
Part B: Alkylation and Hydrolysis
-
Slowly add a solution of 1-chloromethylnaphthalene (1.0 equivalent) in toluene (1 mL/g) to the reaction mixture.
-
Heat the reaction to 40-45 °C and maintain for 1-2 hours, monitoring by TLC for the disappearance of 1-chloromethylnaphthalene.
-
Cool the mixture and carefully quench by pouring it into cold water.
-
Extract the product with toluene. Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide.
-
To the crude formamide, add 20% aqueous sodium hydroxide (3 mL/g of crude material) and heat to 60-70 °C for 6-8 hours until hydrolysis is complete (monitored by TLC).
-
Cool to room temperature, extract the product with toluene.
-
Purify the crude product by acid-base extraction as described in the FAQ, followed by high-vacuum distillation to yield pure N-methyl-1-naphthalenemethanamine as a colorless to pale yellow oil.
Protocol 2: Synthesis of Naftifine via Reductive Amination
-
To a stirred solution of N-methyl-1-naphthalenemethanamine (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add freshly distilled cinnamaldehyde (1.05 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) in DCM.
-
Cool the reaction mixture to 0 °C and add the NaBH(OAc)₃ slurry portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient with 1% triethylamine) to yield pure Naftifine as an oil.
References
- Source: Google Patents (WO2004080945A1)
-
Title: Supporting Information - Contents Source: The Royal Society of Chemistry URL: [Link]
-
Title: Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents Source: PubMed Central URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
- Source: Google Patents (US6429335B1)
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents Source: ResearchGate URL: [Link]
-
Title: Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine Source: ResearchGate URL: [Link]
-
Title: Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl Source: ResearchGate URL: [Link]
- Source: Google Patents (CN100430376C)
-
Title: Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens Source: PubMed Central URL: [Link]
-
Title: N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE) Source: OSHA URL: [Link]
- Source: Google Patents (CN1324790A)
- Source: Google Patents (WO2004080945A1)
-
Title: Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni Source: ChemRxiv URL: [Link]
-
Title: Allylamine: Density & Medication Source: StudySmarter URL: [Link]
- Source: Google Patents (US3941843A)
-
Title: Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors Source: PMC - NIH URL: [Link]
-
Title: Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function Source: PubMed URL: [Link]
-
Title: Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents Source: PubMed URL: [Link]
-
Title: METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE Source: European Patent Office - EP 4201922 A1 - EPO URL: [Link]
-
Title: Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF Source: YouTube URL: [Link]
-
Title: Reductive amination Source: Wikipedia URL: [Link]
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-
Title: N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 Source: PubChem - NIH URL: [Link]
-
Title: Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source Source: CHIMIA URL: [Link]
-
Title: 7.8.1: Antifungal Drugs Source: Biology LibreTexts URL: [Link]
-
Title: N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 Source: PubChem URL: [Link]
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Technical Support Center: Navigating the Solubility Challenges of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine in Aqueous Buffers
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the significant solubility hurdles encountered when formulating this hydrophobic compound in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical protocols to achieve stable and effective solutions for your experimental needs.
Understanding the Challenge: The Physicochemical Properties of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a lipophilic molecule characterized by its multiple aromatic rings (naphthalene and phenyl groups), which contribute to its poor aqueous solubility. The presence of a tertiary amine group, however, provides a handle for pH-dependent solubility manipulation. Understanding these structural features is paramount to devising effective solubilization strategies.
Key Molecular Descriptors (Predicted/Related Compounds):
| Property | Value/Characteristic | Implication for Solubility |
| Structure | Contains bulky, non-polar naphthalene and phenyl rings. | High hydrophobicity, leading to poor aqueous solubility. |
| Functional Group | Tertiary amine. | The nitrogen atom can be protonated, forming a more soluble salt at acidic pH. The predicted pKa of a similar structure, N-methyl-3-phenyl-2-propen-1-amine, is around 10.06[1]. |
| Molecular Weight | Approximately 237.34 g/mol for a related structure[2]. | A higher molecular weight can contribute to lower solubility. |
| XLogP3-AA | A predicted value for a similar compound is 3.9[2]. | A positive and high LogP value indicates high lipophilicity and poor water solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and provides a logical progression of troubleshooting steps.
Q1: My compound is precipitating out of my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?
A1: Initial Troubleshooting: pH Adjustment
The tertiary amine in N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a critical feature to leverage. In its neutral form, the compound is highly hydrophobic. By lowering the pH of your aqueous buffer, you can protonate the amine group, forming a more water-soluble cationic species.
Causality Explained: The protonation of the amine introduces a positive charge, allowing for ion-dipole interactions with water molecules, which are significantly stronger than the hydrophobic interactions that dominate in the neutral state. The solubility of compounds with basic functional groups, like amines, generally increases as the pH of the solution drops below their pKa[3].
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Create a range of buffers (e.g., citrate, acetate, phosphate) with pH values from 4.0 to 7.4.
-
Stock Solution Preparation: First, dissolve a small, precise amount of the compound in a minimal volume of a water-miscible organic solvent like DMSO or ethanol.
-
Aqueous Dilution: Add the stock solution dropwise to each buffer while vortexing to create your desired final concentration. Crucially, the final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid it acting as a significant co-solvent.
-
Equilibration and Observation: Allow the solutions to equilibrate for a set period (e.g., 2-24 hours) at your experimental temperature. Visually inspect for precipitation and, if possible, quantify the soluble fraction using a suitable analytical method like HPLC-UV.
Self-Validation: A clear solution at a lower pH that becomes turbid or shows precipitate as the pH is raised will confirm that pH adjustment is a viable strategy.
Q2: I've lowered the pH, and while solubility has improved, it's still not sufficient for my desired concentration, or the low pH is incompatible with my biological system. What's my next step?
A2: Advanced Strategies: Co-solvents and Cyclodextrins
If pH manipulation alone is insufficient or not feasible, the next logical steps involve altering the bulk properties of the solvent system or encapsulating the hydrophobic molecule.
Option 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system[4][5].
Causality Explained: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for hydrophobic molecules to partition into. This reduces the energy required to create a cavity in the solvent for the solute molecule[6].
Commonly Used Co-solvents in Biological Research:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol: Co-solvent Screening
-
Select Biocompatible Co-solvents: Choose a few co-solvents that are compatible with your experimental model.
-
Prepare Co-solvent/Buffer Mixtures: Prepare your chosen buffer (at the highest tolerated pH) containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine Solubility: Add a known excess of your compound to each co-solvent/buffer mixture.
-
Equilibrate: Agitate the samples (e.g., using a shaker) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid and quantify the concentration of the dissolved compound in the supernatant via a validated analytical method.
Self-Validation: A dose-dependent increase in solubility with increasing co-solvent concentration will validate this approach. Always run a vehicle control in your biological experiments to account for any effects of the co-solvent itself.
Option 2: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, forming an inclusion complex that is water-soluble[7][8].
Causality Explained: The hydrophobic naphthalene and phenyl moieties of your compound can partition into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the hydrophobic drug and increasing its apparent solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Dissolve various concentrations of a selected cyclodextrin (e.g., HP-β-CD, which has excellent solubility and low toxicity) in your aqueous buffer.
-
Add the Compound: Add a known excess of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine to each cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixtures for an extended period (e.g., 24-72 hours) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Separate and Quantify: Filter the solutions through a membrane filter (e.g., 0.22 µm) that will not bind the compound and analyze the filtrate to determine the concentration of the solubilized drug.
Self-Validation: A phase-solubility diagram, where the concentration of the solubilized drug increases linearly with the concentration of the cyclodextrin and then plateaus, is the gold standard for confirming successful complexation and determining the stoichiometry of the complex.
Q3: I am working on a formulation for in vivo studies and need to avoid organic co-solvents. pH adjustment and cyclodextrins are not providing the required stability. Are there other options?
A3: Advanced Formulation Technologies: Micellar Solubilization and Nanoparticle Formulation
For more challenging cases, especially in drug development, advanced formulation strategies are necessary.
Option 1: Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell[9].
Causality Explained: The hydrophobic core of the micelle serves as a microenvironment where your lipophilic compound can dissolve, while the hydrophilic shell maintains the solubility of the entire micelle in the aqueous buffer[10][11][12].
Experimental Protocol: Surfactant-Based Formulation
-
Select Surfactants: Choose pharmaceutically acceptable surfactants such as Polysorbate 80 (Tween® 80), Poloxamers (Pluronic®), or Vitamin E TPGS.
-
Prepare Surfactant Solutions: Make solutions of the surfactant in your buffer at concentrations above their known CMC.
-
Incorporate the Drug: Dissolve your compound in the surfactant solution. Gentle heating or sonication can aid in the dissolution and micelle formation process.
-
Characterize the Formulation: The resulting solution should be clear. It is advisable to characterize the micelle size (e.g., via Dynamic Light Scattering) to ensure a uniform formulation.
Self-Validation: The ability to form a clear, stable solution at a concentration significantly higher than the intrinsic aqueous solubility of the compound validates this method.
Option 2: Nanoparticle Formulation
Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio. This leads to an increase in dissolution velocity and saturation solubility[13][14].
Causality Explained: According to the Ostwald-Freundlich equation, the solubility of a substance increases as the particle radius decreases. By creating a nanosuspension, you are increasing the surface area available for interaction with the solvent, which can significantly enhance the dissolution rate and bioavailability[15][16].
Common Nanoparticle Preparation Methods:
-
Top-down: Milling or high-pressure homogenization.
-
Bottom-up: Precipitation or solvent evaporation.
This approach typically requires specialized equipment and formulation expertise, including the use of stabilizers (polymers and/or surfactants) to prevent particle agglomeration[17][18].
Self-Validation: Successful nanoparticle formulation is confirmed by particle size analysis (e.g., DLS, electron microscopy), stability studies (e.g., monitoring particle size over time), and dissolution testing, which should show a marked improvement over the unprocessed drug.
Visualization of the Decision-Making Workflow
The following diagram outlines the logical progression for troubleshooting the solubility of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine.
Caption: Decision workflow for enhancing compound solubility.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| pH Adjustment | Protonates the tertiary amine, forming a more soluble salt. | Simple, cost-effective, leverages intrinsic molecular properties. | May not be compatible with biological systems; limited by the compound's pKa. |
| Co-solvents | Reduces the polarity of the aqueous medium. | Effective at achieving high concentrations; straightforward to screen. | Potential for co-solvent toxicity or interference in biological assays. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble host-guest complex. | Generally low toxicity (esp. HP-β-CD); can improve stability. | Stoichiometry can limit maximum drug load; can be a more expensive option. |
| Micellar Solubilization | Partitions the hydrophobic drug into the core of surfactant micelles. | High drug-loading capacity; can be used for in vivo formulations. | Potential for surfactant-induced toxicity; requires concentrations above CMC. |
| Nanoparticle Formulation | Increases surface area, enhancing dissolution rate and saturation solubility. | Can significantly improve oral bioavailability; suitable for poorly soluble drugs. | Requires specialized equipment and formulation expertise; stability can be a challenge. |
References
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PubChem. N-Methyl-N-naphthylmethylamine. Available from: [Link]
-
SIELC Technologies. 2-Propen-1-amine, N-methyl-. Available from: [Link]
-
Pharmaceutical Technology. Developing nanoparticle formulations of poorly soluble drugs. Available from: [Link]
-
Yáñez, F., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]
-
Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]
-
ACS Publications. Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. Langmuir. Available from: [Link]
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available from: [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]
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Pharmaceutical Technology. Developing nanoparticle formulations or poorly soluble drugs. Available from: [Link]
-
Al-Kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]
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Wikipedia. Cosolvent. Available from: [Link]
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ResearchGate. (2002). Micellar solubilization of drugs. Available from: [Link]
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Pharmedicine Journal. (2020). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Available from: [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]
-
CompoundingToday.com. pH Adjusting Database. Available from: [Link]
-
NIH. (2015). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC. Available from: [Link]
-
JOCPR. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Available from: [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
-
Journal of Chemical & Engineering Data. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]
-
ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Available from: [Link]
-
Dove Medical Press. (2024). Nanotechnology & Poorly Soluble Drugs. DDDT. Available from: [Link]
-
ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. Available from: [Link]
-
NIH. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Co-solvent: The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
Taylor & Francis. Micellar solubilization – Knowledge and References. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Co-solvent: The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
PubChem. N-Methyl-3-phenylpropan-1-amine. Available from: [Link]
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Technical Support Center: Purification of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine Isomers
Welcome to the technical support guide for the purification of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine and its isomers. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to overcome the unique challenges associated with this molecule.
Introduction to the Challenge
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a tertiary amine characterized by a bulky naphthalene group and a cinnamyl moiety. The primary purification challenge arises from the 3-phenyl-2-propen-1-yl group, which contains a carbon-carbon double bond. This double bond gives rise to two geometric isomers: the E (trans) and Z (cis) forms. These isomers often possess very similar physical properties, making their separation non-trivial. Furthermore, as a tertiary amine, the molecule is basic and can interact unfavorably with standard silica gel, leading to poor chromatographic performance.[1][2] This guide will address these core issues systematically.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers I should expect to encounter?
The key isomeric challenge for this molecule is the separation of the E/Z geometric isomers (also known as cis/trans isomers) arising from the double bond in the cinnamyl portion of the structure.[3] The E-isomer, where the highest priority groups are on opposite sides of the double bond, is typically the thermodynamically more stable and therefore the major product in most syntheses. The Z-isomer is often formed as a minor byproduct.
Q2: Why is it so difficult to separate the E and Z isomers using standard flash chromatography?
E and Z isomers are diastereomers that often have nearly identical polarities and solubilities. Standard silica gel chromatography, which primarily separates compounds based on polarity differences, is often insufficient to resolve them. Both isomers present the same functional groups (a tertiary amine, aromatic rings) to the stationary phase, resulting in very similar retention times and significant co-elution.
Q3: What are the best analytical techniques to identify and quantify the E/Z isomer ratio?
¹H NMR Spectroscopy is the most powerful tool for this purpose. The vinylic protons (the H atoms on the C=C double bond) have distinct chemical shifts and, more importantly, different coupling constants (J-values).
-
E-isomer (trans): Expect a large coupling constant, typically in the range of 12-18 Hz , for the vinylic protons.[4]
-
Z-isomer (cis): Expect a smaller coupling constant, typically 6-12 Hz .[4] By integrating the signals corresponding to each isomer, you can accurately determine the E/Z ratio in your sample.[5]
High-Performance Liquid Chromatography (HPLC) is also highly effective for both analytical quantification and preparative separation.[6][7] Specialized columns, such as those with phenyl or cholesterol-based stationary phases, can offer the shape selectivity needed to resolve these geometric isomers.[6][8]
Q4: Besides the isomers, what other common impurities should I be aware of?
If the compound is synthesized via reductive amination of cinnamaldehyde with N-methyl-1-naphthalenemethylamine, you should anticipate the following impurities:[9][10]
-
Unreacted Starting Materials: Cinnamaldehyde and N-methyl-1-naphthalenemethylamine.
-
Over-reduction Product: Where the C=C double bond has also been reduced to a C-C single bond.
-
Intermediate Imine: The C=N species formed before the reduction step.
-
Reagents: Residual reducing agents (e.g., borohydride salts) and their byproducts.[11]
Troubleshooting and Experimental Guides
This section addresses specific experimental problems with detailed causal explanations and step-by-step protocols.
Problem 1: My E/Z isomers are co-eluting during flash chromatography on silica gel.
This is the most common challenge. The subtle difference in molecular shape between the E and Z isomers is not effectively recognized by the polar surface of standard silica gel.
Root Cause Analysis:
Standard silica gel (SiO₂) is an acidic stationary phase that separates based on polar interactions (hydrogen bonding, dipole-dipole).[1] The E and Z isomers have nearly identical polar functional groups, leading to minimal separation. Furthermore, the basicity of the tertiary amine can cause strong, non-ideal interactions with the acidic silanol groups on the silica surface, leading to peak tailing and poor resolution.[12]
Solution A: Mobile Phase Modification with a Competing Base
Adding a small amount of a competing base, like triethylamine (Et₃N), to the mobile phase is the first and simplest strategy.
-
Mechanism: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing the target amine from binding too strongly and irreversibly.[2] This results in sharper peaks and can sometimes improve the resolution between closely eluting compounds.
-
Protocol:
-
Prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
Add 0.5-1% triethylamine by volume to the mobile phase.
-
Use this amine-modified eluent to equilibrate the column and run the separation.
-
Caution: Triethylamine is volatile but has a high boiling point (89 °C) and can be difficult to remove from the final product.
-
Solution B: Advanced Stationary Phases
When mobile phase modification is insufficient, changing the stationary phase is the most effective approach.
-
Mechanism: These columns have aminopropyl groups bonded to the silica surface, creating a permanently basic environment.[12] This repels the basic analyte, minimizing tailing and allowing for separation based on other interactions.
-
Protocol:
-
Obtain a pre-packed amine-functionalized flash column.
-
Develop a method using standard non-polar/polar eluents like Hexane/Ethyl Acetate. No competing base is needed.
-
This method often provides superior peak shape and reproducibility for amines.[12]
-
-
Mechanism: This is a highly effective technique for separating compounds based on the degree of unsaturation.[13] The silver ions (Ag⁺) form a reversible coordinate π-complex with the C=C double bond.[14] The stability of this complex is sensitive to the steric environment around the double bond. The less sterically hindered double bond of the E-isomer typically interacts more strongly with the silver ions and is retained longer on the column than the more hindered Z-isomer.
-
Protocol: Preparing AgNO₃-Silica
-
Dissolve silver nitrate in a minimal amount of water or methanol (e.g., 10g AgNO₃ in 20 mL deionized water).
-
In a separate flask, take 90g of silica gel.
-
Slowly add the AgNO₃ solution to the silica gel while swirling to ensure even coating. The silica should appear damp but not slurry-like.
-
Dry the impregnated silica in an oven at 80-100 °C for several hours, protected from light, until it is a free-flowing powder. Store in the dark.
-
Pack a column with the prepared AgNO₃-silica and run the chromatography using a non-polar solvent system (e.g., Hexane/Dichloromethane or Hexane/Toluene). Polar solvents like ethyl acetate or methanol will compete for coordination with the silver ions and should be avoided.
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Decision workflow for chromatographic separation of E/Z isomers.
Problem 2: My product is an oil and will not crystallize.
This is common for mixtures of isomers, which can form a eutectic mixture, or for pure compounds that have low melting points. Obtaining a crystalline solid is often crucial for final purification and handling.
Root Cause Analysis:
The presence of even small amounts of the other isomer can disrupt the crystal lattice formation, preventing crystallization. Furthermore, the large, flexible naphthalene and cinnamyl groups can lead to a molecule that prefers to remain in an amorphous, oily state.
Solution: Salt Formation for Purification and Crystallization
Converting the basic tertiary amine into a salt is a classic and highly effective strategy to induce crystallization. Salts are generally more crystalline and less soluble in common organic solvents than their corresponding free bases.[15][16]
-
Mechanism: Protonating the nitrogen atom with an acid creates an ammonium salt. This introduces strong ionic interactions, which favor the formation of a well-ordered crystal lattice. The choice of acid can be critical.[17]
-
Protocol: Hydrochloride (HCl) Salt Formation
-
Purify the amine as best as possible using one of the chromatographic methods described above.
-
Dissolve the resulting oil in a minimal amount of a non-polar, anhydrous solvent in which the free base is soluble but the salt is not. Diethyl ether or a mixture of ethyl acetate and hexanes are good starting points.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, commercially available) dropwise to the stirred solution of your amine.
-
The hydrochloride salt should precipitate as a solid. If it does not, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce nucleation.
-
Collect the solid salt by filtration, wash with a small amount of the cold, non-polar solvent, and dry under vacuum.
-
The resulting crystalline salt is often highly pure. If needed, the free base can be regenerated by dissolving the salt in water, basifying with NaOH or NaHCO₃, and extracting with an organic solvent.
-
| Solvent System Component | Purpose | Examples |
| Primary Solvent | Dissolves the amine free base | Diethyl Ether, Ethyl Acetate, Dichloromethane |
| Acid Source | Protonates the amine | HCl in Diethyl Ether, H₂SO₄ in Dioxane |
| Anti-Solvent (Optional) | Reduces solubility of the salt | Hexanes, Pentane |
| Table 1: Common solvent systems for amine salt crystallization. |
Problem 3: I am unsure how to definitively assign the E and Z stereochemistry.
While ¹H NMR coupling constants are a strong indicator, an unambiguous assignment requires further evidence, especially for a novel compound.
Root Cause Analysis:
In complex molecules, vinylic proton signals can sometimes overlap with other signals, or the coupling constants may fall in an ambiguous range. A definitive structural proof is required for publication and regulatory purposes.
Solution: 2D NOESY NMR Spectroscopy
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects protons that are close to each other in space, regardless of whether they are coupled through bonds. This is the gold standard for assigning E/Z geometry.[18]
-
Mechanism: The NOE effect is a through-space interaction. For the Z-isomer, the vinylic proton on the carbon adjacent to the phenyl ring will be physically close to the allylic protons (the -CH₂-N group). This will result in a cross-peak in the NOESY spectrum. In the E-isomer, these protons are far apart, and no such correlation will be observed. Instead, a correlation between the vinylic protons and the aromatic protons of the phenyl ring would be expected.
-
Protocol:
-
Obtain a sample of the purified isomer (or a mixture).
-
Acquire a high-resolution ¹H NMR spectrum to assign the key proton signals.
-
Run a 2D NOESY experiment.
-
Process the data and look for the key spatial correlations to make an unambiguous assignment.
-
dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} enddot Caption: Key NOE spatial correlations for E and Z isomer identification.
References
-
Biotage. (2023a, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]
-
Biotage. (2023b, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]
- Chatgilialoglu, C., Ferreri, C., Melchiorre, M., Sansone, A., & Torreggiani, A. (2014). Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. Chemical Reviews, 114(1), 255–284.
-
Gordillo, B., et al. (2017). Figure 1: An example of 1H-NMR spectrum of isomers. Creative Biostructure. [Online]. Available: [Link]
-
Henderson, L. C. (2016). Answer to "How to separate E and Z isomers?". ResearchGate. [Online]. Available: [Link]
-
Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Online]. Available: [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Online]. Available: [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Online]. Available: [Link]
-
Rochester University, Department of Chemistry. (n.d.). Purification: How To. [Online]. Available: [Link]
- Sharma, G., & Ghorai, P. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24303–24309.
-
Williams, C. M., & Mander, L. N. (2016). Chromatography with Silver Nitrate. UQ eSpace. [Online]. Available: [Link]
-
Wikipedia. (2023). Argentation chromatography. [Online]. Available: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 15. Purification [chem.rochester.edu]
- 16. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 17. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Stability testing and degradation pathways of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
Welcome to the technical support guide for N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (Naftifine). This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into the stability testing and degradation pathway analysis of this potent allylamine antifungal agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust, scientifically sound, and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when beginning work on naftifine stability.
Q1: What are the primary stability concerns for Naftifine?
A1: Naftifine, a tertiary amine, is susceptible to degradation under several stress conditions. The primary concerns are oxidative degradation, hydrolysis (both acidic and basic), and photolysis.[1] As a tertiary amine, the nitrogen atom is a key site for oxidative attack, and the allylic C-N bond presents a potential point of cleavage under hydrolytic and other energetic conditions.
Q2: What are the typical forced degradation conditions for Naftifine as per ICH guidelines?
A2: Forced degradation studies for naftifine should be conducted to achieve 5-20% degradation, which is sufficient to identify relevant degradation products without generating secondary artifacts from over-stressing the molecule.[2] Based on ICH Q1A(R2) guidelines, the following conditions are recommended[1][3]:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, escalating to 60-80°C if no degradation is observed.[4]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating if necessary.[4]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[3]
-
Thermal Degradation: Dry heat at 105°C for a specified duration (e.g., 24-48 hours).[5]
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][6]
Q3: What are the major, known degradation products of Naftifine?
A3: Key degradation products identified or used in specificity studies include:
-
Naftifine N-oxide: A product of oxidative stress, officially named (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine oxide hydrochloride.[7]
-
N-methyl-1-naphthalenemethylamine: A product resulting from the cleavage of the allylic C-N bond.[4][8]
-
Cinnamaldehyde: The other product formed from the cleavage of the allylic C-N bond.[4][8]
Q4: Why is a "stability-indicating method" so critical for Naftifine analysis?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9] It must be able to separate the intact drug from its degradation products and any process-related impurities without co-elution.[1] This is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy, as degradation products could be inactive or potentially toxic. The specificity of the method is proven through forced degradation studies.
Part 2: Troubleshooting Guide for HPLC Analysis
This section provides practical solutions to common problems encountered during the development and execution of a stability-indicating HPLC method for naftifine.
Issue 1: Poor Peak Shape (Tailing) for the Naftifine Peak
-
Question: My naftifine peak is showing significant tailing, making integration and quantification unreliable. What is the cause and how can I fix it?
-
Answer:
-
Root Cause: Peak tailing for basic compounds like naftifine (a tertiary amine) is most often caused by secondary interactions between the positively charged amine group and negatively charged residual silanol groups on the surface of standard silica-based C18 columns.[9][10] This creates multiple retention mechanisms, leading to a "tail."
-
Solutions & Scientific Rationale:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to a range of 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). At low pH, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ionic interactions with the protonated naftifine molecule.[10]
-
Use a Mobile Phase Modifier: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the naftifine analyte.
-
Select a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that covers many of the residual silanol groups. Using a high-purity, base-deactivated, or fully end-capped column will inherently have fewer active sites available for secondary interactions.
-
Consider a High-pH Stable Column: An alternative strategy is to use a column designed for high pH (e.g., hybrid silica or specialized polymer-based columns) and a mobile phase with a pH > 8. At high pH, naftifine will be in its neutral, uncharged form, eliminating the ionic interaction with the column.[11]
-
-
Issue 2: Poor Resolution Between Naftifine and a Degradation Product
-
Question: I have a degradation product peak that is co-eluting or has very poor resolution (<1.5) with the main naftifine peak. How can I improve the separation?
-
Answer:
-
Root Cause: Poor resolution indicates that the chromatographic conditions (selectivity and/or efficiency) are insufficient to separate two chemically similar compounds.[6] This can be due to an inappropriate mobile phase composition, column chemistry, or other method parameters.
-
Solutions & Scientific Rationale:
-
Adjust Mobile Phase Organic Ratio: If using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention factor (k') for both peaks, providing more time for the column to perform the separation, which often improves resolution.[6] For gradient methods, make the gradient slope shallower.
-
Change the Organic Modifier: The selectivity (α) is a measure of the relative retention of two compounds. Switching the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can alter the interactions between the analytes and the stationary phase, often dramatically changing selectivity and improving resolution.
-
Modify Mobile Phase pH: A change in pH can alter the ionization state of naftifine and its degradation products, which can significantly impact their retention and the selectivity of the separation.
-
Evaluate a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. A phenyl-hexyl column, for example, offers different selectivity (pi-pi interactions) compared to a standard C18 column and may provide the necessary separation for aromatic compounds like naftifine and its degradants.[4]
-
-
Issue 3: Appearance of Unexpected or "Ghost" Peaks
-
Question: I am seeing unexpected peaks in my chromatograms, especially in blank runs or between sample injections. What are these and how do I get rid of them?
-
Answer:
-
Root Cause: These are often called "ghost peaks" and typically arise from contamination in the mobile phase, carryover from a previous injection, or leaching from system components.[12]
-
Solutions & Scientific Rationale:
-
Verify Mobile Phase Purity: Prepare fresh mobile phase using high-purity HPLC-grade solvents and fresh, high-quality water. Contaminants can accumulate in solvent reservoirs over time.[12]
-
Implement a Strong Needle Wash: Analyte carryover is common when analyzing concentrated samples. Program a needle wash step in your autosampler sequence using a solvent that is stronger than the mobile phase (e.g., 100% acetonitrile or isopropanol) to ensure the injection port and needle are thoroughly cleaned between runs.
-
Run a System Cleaning Protocol: If peaks persist, the system may be contaminated. Flush the entire system, including the column, with a series of solvents, typically moving from weak to strong (e.g., water -> methanol -> acetonitrile -> isopropanol).
-
Perform a Blank Gradient Run: Run a blank injection (injecting only mobile phase) with your gradient program. If peaks appear, it strongly suggests contamination is within the HPLC system or the mobile phase itself.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation (Stress Testing) of Naftifine
This protocol outlines the steps to generate degradation samples for method development and validation.
-
Sample Preparation: Prepare a stock solution of naftifine hydrochloride at 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water).
-
Stress Conditions: For each condition, mix 5 mL of the stock solution with 5 mL of the stressor in a sealed vial. Include a control sample diluted with 5 mL of water.
-
Acid Hydrolysis: 0.2 M HCl. Place vial in a water bath at 80°C.
-
Base Hydrolysis: 0.2 M NaOH. Place vial in a water bath at 80°C.
-
Oxidative: 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: For solid-state degradation, place naftifine powder in a 105°C oven. For solution-state, heat the control sample at 80°C.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Quenching:
-
For acid-stressed samples, neutralize with an equivalent amount of 0.2 M NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of 0.2 M HCl.
-
-
Final Dilution: Dilute all samples (including the quenched ones and the oxidative/thermal samples) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) using the mobile phase as the diluent.
-
Analysis: Analyze the samples using a developed stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the main naftifine peak.
Protocol 2: Stability-Indicating HPLC Method
This is a representative starting method based on published literature. Optimization will likely be required.
| Parameter | Condition | Rationale |
| Column | XBridge Phenyl, 2.5 µm, 2.0 x 50 mm[4] | Phenyl chemistry provides alternative selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Perchloric Acid in Water | Provides an acidic pH to ensure good peak shape for the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A gradient is necessary to elute both the polar and non-polar degradation products. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.0 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | PDA at 254 nm[4][8] | Naftifine has a strong UV absorbance at this wavelength. A PDA detector is crucial for peak purity analysis. |
| Injection Vol. | 5 µL |
Data Summary: Expected Degradation Behavior
This table summarizes the expected outcomes from forced degradation studies based on the chemical nature of naftifine and data from similar compounds.
| Stress Condition | Expected Degradation | Likely Major Degradation Products |
| Acid Hydrolysis | Moderate Degradation | N-methyl-1-naphthalenemethylamine, Cinnamaldehyde |
| Base Hydrolysis | Slight to Moderate Degradation | N-methyl-1-naphthalenemethylamine, Cinnamaldehyde |
| **Oxidative (H₂O₂) ** | Significant Degradation | Naftifine N-oxide |
| Thermal | Slight Degradation | Cleavage products (minor) |
| Photolytic | Slight Degradation | Cleavage products, potential isomerization |
Part 4: Degradation Pathways & Visualizations
The degradation of naftifine primarily proceeds via two distinct pathways: Oxidative Degradation at the tertiary amine and Cleavage of the C-N bond adjacent to the allyl group.
Workflow for Stability Testing
The following diagram illustrates the logical workflow for conducting a comprehensive stability study of naftifine.
Caption: Workflow for Naftifine Stability Study.
Proposed Degradation Pathways of Naftifine
The following diagrams illustrate the proposed chemical transformations naftifine undergoes during forced degradation.
Caption: Proposed Degradation Pathways for Naftifine.
References
-
Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. ResearchGate. Available at: [Link]
-
Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. Drug development & registration. Available at: [Link]
-
ICH Q1A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health (NIH). Available at: [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. National Institutes of Health (NIH). Available at: [Link]
-
Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. National Institutes of Health (NIH). Available at: [Link]
-
Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. Drug development & registration. Available at: [Link]
-
RP-HPLC method for quantitative estimation of naftifine hydrochloride in formulated products: development and validation. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Butenafine hydrochloride: for the treatment of interdigital tinea pedis. PubMed. Available at: [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]
-
Formulation and Evaluation of Butenafine Hydrochloride-Incorporated Solid Lipid Nanoparticles as Novel Excipients for the Treatment of Superficial Fungal Infections. PubMed Central. Available at: [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Acanto. Available at: [Link]
-
Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Forced degradation study of terbinafine HCl by HPLC with PDA detector. ResearchGate. Available at: [Link]
-
Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. National Institutes of Health (NIH). Available at: [Link]
-
The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. National Institutes of Health (NIH). Available at: [Link]
-
Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. LinkedIn. Available at: [Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. National Institutes of Health (NIH). Available at: [Link]
-
LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. National Institutes of Health (NIH). Available at: [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. Waters. Available at: [Link]
-
What are the Reasons for Resolution Failure in HPLC? Chromatography Today. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. National Institutes of Health (NIH). Available at: [Link]
-
Photooxidation of Cinnamaldehyde in Methanol — Prod uct Analysis and Evolving Factor Analysis of UV Spectra. ResearchGate. Available at: [Link]
-
peak tailing. Chromatography Forum. Available at: [Link]
-
[12] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Restek. Available at: [Link]
Sources
- 1. Antioxidant cinnamaldehyde attenuates UVB-induced photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate [mdpi.com]
- 3. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. Naftifine Impurity 2 - SRIRAMCHEM [sriramchem.com]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical resource for researchers engaged in the synthesis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, a tertiary amine structurally related to the antifungal agent Naftifine.[1][2] The core of this synthesis is the reductive amination reaction, a robust and highly utilized method in medicinal chemistry for the formation of carbon-nitrogen bonds.[3][4]
This document is structured to provide not only a validated experimental protocol but also to preemptively address common challenges through an in-depth troubleshooting guide and FAQ section. Our goal is to empower you with the scientific rationale behind the procedural steps, ensuring a higher rate of success and a deeper understanding of the reaction dynamics.
Reaction Principle: Reductive Amination
The synthesis is achieved via a one-pot reductive amination of cinnamaldehyde with N-methyl-1-naphthalenemethanamine. The reaction proceeds in two key stages:
-
Iminium Ion Formation: The secondary amine nucleophilically attacks the carbonyl carbon of cinnamaldehyde, followed by dehydration to form a transient electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent then delivers a hydride ion to the iminium carbon, yielding the final tertiary amine product.
The choice of reducing agent is critical. While various hydrides can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation. Its mild nature and steric bulk allow it to selectively reduce the iminium ion intermediate much faster than the starting aldehyde, preventing the formation of cinnamyl alcohol as a major byproduct.[5][6][7] This selectivity permits a convenient one-pot procedure where all reagents are combined from the start.
Experimental Protocol & Data
This section details a reliable, step-by-step protocol for the synthesis.
Reagent & Stoichiometry Summary
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Moles (mmol) | Amount |
| N-methyl-1-naphthalenemethanamine | 171.24 | 1.0 | 5.84 | 1.00 g |
| Cinnamaldehyde | 132.16 | 1.1 | 6.42 | 0.85 g (0.82 mL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 8.76 | 1.86 g |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 20 mL |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-1-naphthalenemethanamine (1.00 g, 5.84 mmol).
-
Solvent and Reagent Addition: Dissolve the amine in 20 mL of anhydrous 1,2-dichloroethane (DCE). To this solution, add cinnamaldehyde (0.85 g, 6.42 mmol). Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the iminium ion.
-
Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (1.86 g, 8.76 mmol) to the stirring solution. Note: NaBH(OAc)₃ is moisture-sensitive; handle it quickly in an ambient atmosphere.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours (Eluent: 10% Ethyl Acetate in Hexane). The reaction is typically complete within 4-12 hours.
-
Quenching: Once the starting amine is consumed as indicated by TLC, carefully quench the reaction by the slow addition of 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane (DCM). Combine all organic layers.
-
Washing: Wash the combined organic layers with 30 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution (e.g., 2% to 10% Ethyl Acetate in Hexane) to isolate the pure N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualized Experimental Workflow
Sources
- 1. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal agents, Part 11. Biphenyl analogues of naftifine: synthesis and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting poor reproducibility in assays with N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
As a Senior Application Scientist, I understand that achieving reproducible results is paramount to the success of your research. This guide is designed to provide you with in-depth troubleshooting strategies for assays involving N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine. Poor reproducibility with this compound often stems from its specific chemical characteristics, which we will address in detail.
Compound Profile: N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule you are working with. While specific experimental data for this exact molecule may be limited, we can infer key characteristics from its structure that are critical for experimental design.
-
Structure: The molecule contains a naphthalene ring and a phenyl ring, both of which are large, hydrophobic, and aromatic systems. The propenamine backbone includes a carbon-carbon double bond.
-
Hydrophobicity: The presence of two large aromatic rings suggests that the compound is highly hydrophobic and likely has poor aqueous solubility.
-
Photosensitivity: Naphthalene derivatives are known to be sensitive to light, which can lead to degradation or isomerization of the compound.[1]
-
Potential for Fluorescence: The naphthalene moiety may confer fluorescent properties to the molecule, which could interfere with fluorescence-based assays.[2]
-
Reactivity: The double bond in the propenamine chain could be susceptible to chemical modification, such as oxidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to poor reproducibility in assays with N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine.
Question 1: I'm seeing significant variability in my dose-response curves from one experiment to the next. What could be the cause?
Core Issue: Inconsistent effective concentration of the compound.
Detailed Troubleshooting:
-
Cause 1: Poor Solubility and Precipitation. Due to its hydrophobic nature, the compound may be precipitating out of your assay medium, especially at higher concentrations. This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium.[3]
-
Solution:
-
Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the diluted solutions for any signs of cloudiness or precipitate.
-
Determine Maximum Soluble Concentration: Perform a solubility test in your final assay buffer. Prepare a serial dilution and use a method like nephelometry or visual inspection to determine the concentration at which the compound starts to precipitate.
-
Optimize Solvent Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells and affect protein function.[4][5] Keep the final DMSO concentration in your assay consistent across all conditions and as low as possible (ideally <0.5%).[4] Consider alternative solvents or solubilizing agents if necessary.[3]
-
-
-
Cause 2: Compound Adsorption to Plastics. Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as pipette tips and microplates, leading to a lower effective concentration in your assay.
-
Solution:
-
Use Low-Adhesion Labware: Utilize polypropylene or other low-protein-binding microplates and pipette tips.
-
Pre-condition Labware: Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
-
Include a Detergent: A small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your assay buffer can help prevent adsorption, but check for compatibility with your assay system.
-
-
-
Cause 3: Compound Instability. The compound may be degrading over the course of your experiment due to light exposure or oxidation.
-
Solution:
-
Protect from Light: The naphthalene group makes the compound susceptible to photodegradation.[1][6] Work in a dimly lit environment, use amber-colored tubes, and cover microplates with foil during incubation steps.[7]
-
Prepare Fresh Solutions: Prepare working solutions of the compound fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[8]
-
Consider Antioxidants: If oxidation is suspected, the inclusion of a mild antioxidant in your buffer system could be tested, ensuring it doesn't interfere with the assay.[6]
-
-
Question 2: My results in cell-based assays are highly variable. Why might this be?
Core Issue: Inconsistent interaction of the compound with the cellular environment.
Detailed Troubleshooting:
-
Cause 1: Variable Cellular Uptake and Efflux. The highly hydrophobic nature of the compound suggests it may enter cells by passive diffusion across the plasma membrane.[9] However, it could also be a substrate for cellular uptake or efflux transporters, leading to variable intracellular concentrations.[10][11][12]
-
Solution:
-
Standardize Cell Conditions: Ensure that cell passage number, confluency, and overall health are consistent between experiments, as these factors can alter the expression of transport proteins.[13]
-
Investigate Transporter Involvement: If you suspect efflux is an issue (e.g., you need high concentrations to see an effect), you can co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of your compound. This can help elucidate the mechanism of transport.
-
-
-
Cause 2: Cytotoxicity. At higher concentrations, the compound may be causing cell death, which can confound the results of your assay.
-
Solution:
-
Perform a Cytotoxicity Assay: Before conducting your primary assay, determine the cytotoxic concentration range of the compound on your specific cell line. Use a simple viability assay like MTT or a live/dead stain.
-
Work Below the Cytotoxic Threshold: Ensure that the concentrations used in your functional assays are well below the concentration that induces significant cell death.
-
-
-
Cause 3: Inconsistent Cell Seeding. Uneven cell distribution in microplates is a common source of variability in cell-based assays.[14]
-
Solution:
-
Ensure a Homogeneous Cell Suspension: Thoroughly but gently mix your cell suspension before and during plating to prevent settling.
-
Optimize Plating Technique: Avoid introducing bubbles and ensure a consistent volume is dispensed into each well. Allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell settling.
-
-
Experimental Protocols & Workflows
Protocol 1: Assessing Compound Solubility in Assay Buffer
-
Prepare a high-concentration stock solution of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of this stock in DMSO.
-
Add a small, consistent volume of each DMSO dilution to your final assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is the same for all samples.
-
Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).
-
Visually inspect each solution against a dark background for any signs of precipitation or cloudiness. A spectrophotometer can also be used to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
The highest concentration that remains clear is your maximum working concentration.
Workflow for Troubleshooting Assay Reproducibility
Below is a systematic workflow to diagnose sources of irreproducibility.
Sources
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. osha.gov [osha.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. camlab.co.uk [camlab.co.uk]
- 8. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 9. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. The role of efflux and uptake transporters in [N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, lapatinib) disposition and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sartorius.com [sartorius.com]
How to prevent oxidation of N-phenyl-naphthylamine derivatives during storage
Welcome to the technical support center for N-phenyl-naphthylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for preventing the oxidation of these sensitive compounds during storage. By understanding the underlying mechanisms of degradation and implementing the robust protocols outlined here, you can ensure the integrity and efficacy of your valuable materials.
Troubleshooting Guide: Diagnosing and Resolving Oxidation
Researchers often encounter challenges in maintaining the stability of N-phenyl-naphthylamine derivatives. This troubleshooting guide addresses common issues in a question-and-answer format, providing a clear path to resolution.
Q1: I've noticed a significant color change in my solid N-phenyl-naphthylamine derivative, from a light tan to a dark brown/purple. What does this indicate and is the compound still usable?
A1: A distinct color change is a primary visual indicator of oxidation. The secondary amine group in N-phenyl-naphthylamine derivatives is susceptible to oxidation, leading to the formation of highly conjugated colored byproducts. While a slight change in color might not significantly impact the bulk purity for some applications, a pronounced darkening suggests considerable degradation.
Causality: The oxidation process is often initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures. The N-H bond in the secondary amine can undergo hydrogen atom transfer (HAT) to free radicals, initiating a chain reaction that leads to the formation of colored impurities.[1]
Recommended Action Plan:
-
Quantify the Degradation: Before deciding on usability, it is crucial to assess the extent of oxidation. High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector is a reliable method to quantify the purity of your compound and identify degradation products.[2][3][4]
-
Solubility Test: A simple preliminary check is to observe the compound's solubility in a recommended solvent. Significant degradation can sometimes lead to the formation of insoluble polymeric materials.
-
Decision on Use: For highly sensitive applications, such as in drug development or as analytical standards, using a visibly degraded compound is not recommended. For other less sensitive applications, the quantified purity from HPLC analysis will determine its suitability.
Q2: My N-phenyl-naphthylamine derivative, stored in a clear glass vial, has shown a rapid loss of potency in my assays. What could be the cause?
A2: Rapid loss of potency is a strong indicator of chemical degradation, likely due to photo-oxidation. N-phenyl-naphthylamine derivatives are known to be light-sensitive.[2]
Causality: Ultraviolet (UV) and visible light can provide the energy to initiate and propagate oxidative reactions. Storing these compounds in clear containers allows for continuous exposure to ambient light, leading to accelerated degradation.
Recommended Action Plan:
-
Immediate Light Protection: Transfer the compound to an amber or opaque vial to shield it from light.[5] For solutions, use amber glassware or wrap the container in aluminum foil.
-
Re-analysis: Re-test the potency of a sample that has been consistently protected from light to confirm if photo-oxidation was the primary cause of the issue.
-
Future Prevention: Implement a strict light-protection policy for all N-phenyl-naphthylamine derivatives in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimal storage and handling of N-phenyl-naphthylamine derivatives.
Q1: What are the ideal storage conditions for solid N-phenyl-naphthylamine derivatives to ensure long-term stability?
A1: To maximize the shelf-life of solid N-phenyl-naphthylamine derivatives, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage.[5][6] | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) blanket.[7][8][9] | Displaces oxygen, a key reactant in the oxidation process. |
| Light | Protection from light (Amber or opaque containers).[2][5] | Prevents photo-oxidation. |
| Container | Tightly sealed containers made of non-reactive materials (e.g., glass, polyethylene-lined bags).[10] | Prevents exposure to atmospheric moisture and oxygen. |
Q2: Is it necessary to store solutions of N-phenyl-naphthylamine derivatives under special conditions?
A2: Yes, solutions are often more susceptible to degradation than the solid-state material due to increased molecular mobility. For solutions, it is critical to:
-
Use Degassed Solvents: Solvents can contain dissolved oxygen which can initiate oxidation. Degassing the solvent before use by sparging with an inert gas or using freeze-pump-thaw cycles is recommended.
-
Store under Inert Gas: After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing.[7]
-
Refrigerate or Freeze: Store solutions at low temperatures (2-8°C or -20°C) to slow down degradation.[5] Stock solutions can be stable for up to 3 months when refrigerated in amber vials.[2]
-
Prepare Fresh: For highly sensitive experiments, it is best to prepare analytical standards fresh daily.[2]
Q3: Can I use an antioxidant to stabilize my N-phenyl-naphthylamine derivative?
A3: While N-phenyl-naphthylamine itself is an antioxidant, in certain formulations or during long-term storage, the addition of a secondary antioxidant can provide further protection.[11] However, this is highly application-specific.
Considerations:
-
Compatibility: Ensure the chosen antioxidant does not interfere with your downstream applications or react with your compound of interest.
-
Common Antioxidants: Vitamin C (ascorbic acid) has been shown to be effective in stabilizing N-phenyl-naphthylamine derivatives.[2][5] Butylated hydroxytoluene (BHT) is another common antioxidant for organic compounds.
-
Validation: If you choose to add an antioxidant, it is essential to validate its effectiveness and ensure it does not introduce any artifacts into your experiments.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Solid Compound Storage
This protocol describes the procedure for creating an inert atmosphere in a storage vial for a solid N-phenyl-naphthylamine derivative.
Materials:
-
Vial containing the N-phenyl-naphthylamine derivative
-
Source of dry, high-purity argon or nitrogen gas with a regulator
-
Tubing and a sterile needle or pipette tip
-
Septum cap or a cap that can be quickly and tightly sealed
Procedure:
-
Place your solid compound in a clean, dry vial.
-
Set the gas regulator to a low, gentle flow rate.
-
Insert the needle or pipette tip connected to the gas line into the vial, ensuring the tip is just above the surface of the solid.
-
Gently flush the headspace of the vial with the inert gas for 30-60 seconds to displace the air.
-
While the gas is still flowing, carefully withdraw the needle/pipette tip and immediately seal the vial tightly.
-
Label the vial clearly, indicating that it is stored under an inert atmosphere.
-
Store the vial under the recommended temperature and light conditions.
Visualizing the Science
Diagram 1: The Oxidation Cascade of N-Phenyl-Naphthylamine
This diagram illustrates the initial steps of the oxidation process, highlighting the role of free radicals.
Caption: Oxidation of N-phenyl-naphthylamine via hydrogen atom donation.
Diagram 2: Troubleshooting Workflow for Suspected Oxidation
This flowchart provides a logical sequence of steps to diagnose and address potential degradation of your N-phenyl-naphthylamine derivative.
Caption: A step-by-step guide to troubleshooting oxidation issues.
References
-
OSHA. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Available from: [Link]
-
PubMed. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli. Available from: [Link]
-
Avanti Polar Lipids. How Can I Protect My Lipid From Oxidation?. Available from: [Link]
-
TSI Journals. Development of a new method for the determination of purity of N-phenyl- β-naphthylamine(Nonox-D). Available from: [Link]
-
PubChem. Phenyl-1-naphthylamine. Available from: [Link]
-
ResearchGate. Determination of N-phenyl-?-naphthylamine in synthetic oil by high-performance liquid chromatography. Available from: [Link]
-
PubMed. Temperature dependence of N-phenyl-1-naphthylamine binding in egg lecithin vesicles. Available from: [Link]
-
Presscon. Oxidation Prevention & Inertization. Available from: [Link]
-
Wikipedia. Inert gas. Available from: [Link]
-
ChemScience. Safety Data Sheet: N-Phenyl-1-naphthylamine. Available from: [Link]
-
ResearchGate. A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes. Available from: [Link]
-
石油炼制与化工. STUDY ON THE PROPERTIES OF HIGH TEMPERATURE ANTIOXIDANT ALKYLATED N-PHENYL-α-NAPHTHYLAMINE. Available from: [Link]
-
Reddit. Why are inert gases necessary during carbonization?. Available from: [Link]
-
MDPI. Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. Available from: [Link]
-
Kintek Solution. What Are The Benefits Of Using An Inert Gas To Prevent Oxidation? Protect Materials And Boost Quality. Available from: [Link]
-
NIH. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Available from: [Link]
-
Polya M. Miladinova. SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. osha.gov [osha.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscience.com [chemscience.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Oxidation prevention - Presscon [presscon.com]
- 9. kindle-tech.com [kindle-tech.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Chiral Separation of N-methyl-3-phenylpropylamine Enantiomers
Welcome to the technical support center for the chiral separation of N-methyl-3-phenylpropylamine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The enantiomers of N-methyl-3-phenylpropylamine can exhibit distinct pharmacological and toxicological profiles, making their accurate separation and quantification critical for safety and efficacy in pharmaceutical applications.[1] This resource synthesizes established chromatographic principles with practical, field-proven insights to help you overcome common challenges in your method development and refinement.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chiral separation of N-methyl-3-phenylpropylamine enantiomers.
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, co-eluting peak for both enantiomers.
-
Broad, overlapping peaks with a resolution value (Rs) significantly less than 1.5.
Root Causes and Corrective Actions:
-
Inappropriate Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP.[2][3] For amines like N-methyl-3-phenylpropylamine, polysaccharide-based CSPs are a primary choice.
-
Recommendation: Screen different polysaccharide-based columns. Cellulose-based (e.g., Chiralcel® OD-H) and amylose-based (e.g., Chiralpak® AD-H) columns often exhibit different selectivities for chiral amines.[1][4] The aromatic moiety in N-methyl-3-phenylpropylamine may interact favorably with the carbamate derivatives on these CSPs.[4]
-
-
Incorrect Mobile Phase Composition: In normal-phase HPLC, the mobile phase composition is a critical factor influencing selectivity.[5]
-
Recommendation: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). A typical starting point is Hexane/Isopropanol (80:20, v/v).[1] Decrease the alcohol percentage to increase retention and potentially improve resolution, but be mindful of excessive peak broadening.
-
-
Missing or Inappropriate Mobile Phase Additive: The basic nature of the amine group in N-methyl-3-phenylpropylamine can lead to strong interactions with residual silanols on the silica support of the CSP, causing peak tailing and poor resolution.
-
Causality: A basic additive, such as diethylamine (DEA) or isopropylamine, is required to compete with the analyte for these active sites, resulting in improved peak shape and resolution.
-
Recommendation: Introduce a small amount of a basic additive to the mobile phase. A concentration of 0.1% (v/v) DEA is a common and effective starting point.[1]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.2 or a fronting factor < 0.8.
Root Causes and Corrective Actions:
-
Secondary Interactions with Stationary Phase: As mentioned above, the primary cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the silica surface.
-
Recommendation: Increase the concentration of the basic additive in the mobile phase incrementally (e.g., from 0.1% to 0.2%). This can further mask the active sites. Be aware that excessive additive can sometimes reduce selectivity.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Recommendation: Reduce the sample concentration or injection volume. Prepare a dilution series of your sample to determine the optimal concentration that maintains good peak shape.
-
-
Column Contamination or Degradation: The history of a chiral column can significantly impact its performance.[6] Strongly retained compounds from previous analyses can alter the surface chemistry of the CSP.
-
Recommendation: Dedicate a column specifically for this analysis if possible.[6] If not, implement a rigorous column flushing protocol between different methods. For a polysaccharide-based column, flushing with a solvent like isopropanol is generally recommended. Always consult the column manufacturer's guidelines for care and maintenance.
-
Issue 3: Irreproducible Retention Times and/or Resolution
Symptoms:
-
Significant shifts in retention times between injections or batches.
-
Inconsistent resolution values.
Root Causes and Corrective Actions:
-
Insufficient Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition, and columns may require longer equilibration times than in achiral chromatography.[6]
-
Recommendation: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before the first injection. When changing mobile phase composition, a longer equilibration period is necessary.
-
-
Mobile Phase Instability: Evaporation of the more volatile components of the mobile phase (e.g., hexane) can alter its composition over time, leading to drifting retention times.
-
Recommendation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Column temperature can affect both retention and selectivity.[5]
-
Recommendation: Use a thermostatted column compartment to maintain a constant temperature (e.g., 25 °C).[1] This is crucial for achieving reproducible results, especially for methods that will be validated.
-
-
Column "Memory Effects": Previous analytes or mobile phase additives can be adsorbed onto the CSP and affect subsequent analyses.[6]
-
Recommendation: Before switching to a new method, flush the column thoroughly with an appropriate solvent (e.g., isopropanol). If memory effects are suspected, dedicating a column to a specific method is the most robust solution.[6]
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize N-methyl-3-phenylpropylamine for chiral separation?
A1: Not necessarily for HPLC, but it is essential for GC.
-
For HPLC: Direct separation on a polysaccharide-based CSP is typically the preferred approach.[7] Derivatization is often unnecessary and adds complexity to sample preparation.[7]
-
For GC: Due to the high polarity and low volatility of the amine, derivatization is required. A common approach is to convert the amine to a less polar derivative, such as a trifluoroacetyl (TFA) derivative using a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA).[1][8] This allows for analysis on a chiral GC column, such as a cyclodextrin-based phase (e.g., Astec® CHIRALDEX™ G-TA).[1]
Q2: How do I choose between HPLC, GC, and SFC for this separation?
A2: The choice depends on available equipment, sample matrix, and desired throughput.
-
HPLC is the most common and versatile technique for this type of compound, with a wide variety of commercially available chiral columns.[2][9]
-
GC can be a good option if high resolution is required and the derivatization step is acceptable within your workflow.[9]
-
Supercritical Fluid Chromatography (SFC) is an excellent alternative, often providing faster separations and reduced solvent consumption compared to HPLC.[9][10] Polysaccharide-based CSPs are also widely used in SFC.[1]
Q3: My resolution is good, but the analysis time is too long. How can I speed it up?
A3: You can try several approaches, but be aware that they may require re-optimization of the separation.
-
Increase Flow Rate: This will decrease retention times but may also reduce resolution. Check if the resolution remains acceptable at a higher flow rate.
-
Increase the Strength of the Mobile Phase: For normal-phase separation, increasing the percentage of the alcohol modifier (e.g., from 20% to 25% isopropanol) will decrease retention. This will likely also affect selectivity, so proceed with small changes.[5]
-
Consider a Shorter Column or Smaller Particle Size: Using a column with smaller particles (e.g., 3 µm instead of 5 µm) or a shorter length can provide faster separations without sacrificing too much efficiency.
Q4: The elution order of my enantiomers flipped after changing the mobile phase additive. Is this normal?
A4: Yes, a change in elution order can occur and is a known phenomenon in chiral chromatography. The interaction mechanism between the enantiomers and the CSP is complex and can be influenced by mobile phase additives.[5] The additive can alter the way the enantiomers bind to the chiral selector, sometimes leading to a reversal of their elution order. It is crucial to re-verify the identity of each peak if you make significant changes to the mobile phase.
Experimental Protocols and Data
Proposed HPLC Method Protocol
This protocol is a starting point for the chiral separation of N-methyl-3-phenylpropylamine enantiomers and is based on methods for structurally similar compounds.[1] Optimization will likely be necessary.
1. Sample Preparation:
- Prepare a stock solution of racemic N-methyl-3-phenylpropylamine in the mobile phase at a concentration of approximately 1 mg/mL.
- Prepare working standards by diluting the stock solution.
2. HPLC System and Conditions:
- HPLC System: An HPLC system with a pump, autosampler, thermostatted column compartment, and UV detector.
- Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based CSP).
- Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Analysis:
- Equilibrate the column with the mobile phase until a stable baseline is achieved (minimum 30 minutes).
- Inject the sample and record the chromatogram.
- Identify the peaks corresponding to the two enantiomers.
Data Presentation: Method Starting Parameters
| Parameter | HPLC | GC (after derivatization) | SFC |
| Column | Polysaccharide-based (e.g., Chiralpak® AD-H) | Cyclodextrin-based (e.g., Astec® CHIRALDEX™ G-TA) | Polysaccharide or cyclofructan-based |
| Mobile Phase | Hexane/Isopropanol/DEA (e.g., 80:20:0.1) | Helium | CO₂ / Methanol with additives (e.g., 0.1% Isopropylamine) |
| Temperature | 25 °C | 130 °C (Isothermal) | 35 °C |
| Flow Rate | 1.0 mL/min | 30 psi | 3.0 mL/min |
| Detection | UV at 254 nm | FID at 250 °C | UV-Vis or MS |
| Derivatization | Not required | Required (e.g., N-TFA derivative) | Not required |
Data compiled from BenchChem application notes for structurally related compounds.[1]
Visualizations
Chiral Method Development Workflow
Caption: A workflow for chiral method development for N-methyl-3-phenylpropylamine.
Troubleshooting Logic for Poor Resolution
Caption: A logical flow for troubleshooting poor enantiomeric resolution.
References
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). scite.ai. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. (2021). Taylor & Francis Online. [Link]
-
Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. (2018). PMC - NIH. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH. [Link]
-
Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Technical Support Center: Enhancing the Biological Stability of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (hereafter referred to as "the compound"). This resource is designed for researchers, scientists, and drug development professionals actively working with this molecule. Our goal is to provide actionable insights and troubleshooting strategies to address one of the most common hurdles in early-stage drug development: enhancing metabolic stability. This guide synthesizes established medicinal chemistry principles with practical, field-proven experimental workflows.
The compound belongs to the allylamine class of molecules. Structurally similar compounds, such as terbinafine and naftifine, are known for their antifungal properties, which they achieve by inhibiting the enzyme squalene epoxidase.[1][2] This inhibition disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to fungal cell death.[3] Given this precedent, any modifications to improve stability must be carefully balanced against their potential impact on this mechanism of action.
Like many xenobiotics, the compound is susceptible to metabolic transformation by enzymes in the body, primarily the cytochrome P450 (CYP) superfamily located in the liver.[4] This metabolism can lead to rapid clearance, low bioavailability, and short duration of action, hindering its therapeutic potential. This guide will walk you through identifying and addressing these metabolic liabilities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your stability assessments, providing both the underlying cause and a logical path to a solution.
Q1: My compound shows very high clearance and a short half-life in my initial Human Liver Microsome (HLM) assay. What are the likely metabolic hotspots on the molecule?
Answer: High clearance in an HLM assay is a classic sign of rapid Phase I metabolism. Based on the structure of your compound, several "soft spots" are likely targets for oxidative metabolism by CYP enzymes.
-
N-demethylation: The N-methyl group is a common site for CYP-mediated oxidation, leading to its removal as formaldehyde and the formation of a secondary amine metabolite. Metabolism of secondary amines can lead to primary amines or secondary hydroxylamines.[5]
-
Aromatic Hydroxylation (Naphthalene Ring): The electron-rich naphthalene ring system is highly susceptible to hydroxylation at various positions. This is a well-documented pathway for polycyclic aromatic hydrocarbons. The liver plays a major role in the metabolic activation of related structures like 1- and 2-naphthylamine through C-oxidation.[6]
-
Aromatic Hydroxylation (Phenyl Ring): The terminal phenyl group is another potential site for hydroxylation, typically at the para-position due to steric accessibility.
-
Allylic/Benzylic Oxidation: The methylene (-CH2-) group attached to the naphthalene ring is in a benzylic position, making it prone to oxidation to a secondary alcohol.
-
Double Bond Oxidation: The alkene double bond in the propenyl linker can be metabolized to form an epoxide, which is then often hydrolyzed by epoxide hydrolase to a diol.
The following diagram illustrates these potential sites of metabolic attack.
Caption: Potential metabolic hotspots on the parent compound.
Q2: I've identified N-demethylation as a primary metabolic pathway. What specific structural modifications can I make to block this?
Answer: Blocking N-demethylation is a common strategy in medicinal chemistry. The goal is to make the N-alkyl group less accessible or electronically unfavorable for CYP enzyme oxidation without disrupting the pharmacophore required for biological activity.
-
Steric Hindrance: Replace the N-methyl group with a larger, bulkier alkyl group.
-
N-ethyl or N-isopropyl: These groups can sterically shield the alpha-carbon from the oxidative center of the CYP enzyme.
-
N-cyclopropyl: The cyclopropyl group is particularly effective. It is sterically demanding and the C-H bonds are stronger and less accessible, making it significantly more resistant to oxidation.
-
-
Deuteration: Replace the hydrogens on the methyl group with deuterium (CD₃). This is known as the "kinetic isotope effect." The C-D bond is stronger than the C-H bond, which can slow the rate of CYP-mediated bond cleavage and thus reduce the rate of demethylation. This is often a subtle modification that is less likely to impact target binding.
-
Bioisosteric Replacement: In some cases, replacing the methyl group with a small, non-metabolized group like a fluorine atom is not feasible for a tertiary amine. However, incorporating the nitrogen into a more stable ring system (e.g., an azetidine or pyrrolidine ring) could be a more complex but viable strategy to explore.
Q3: Metabolite identification studies confirm that hydroxylation of the naphthalene ring is a major clearance pathway. How can I improve stability?
Answer: This is a classic "metabolic blocking" strategy. The goal is to replace a hydrogen atom at the site of metabolism with a group that is resistant to oxidation.
-
Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs on the naphthalene ring makes it more electron-deficient and therefore less susceptible to electrophilic attack and oxidation by CYPs.
-
Halogenation (F, Cl): Fluorine is the most common choice. It is small, and the C-F bond is extremely strong and not metabolically labile. A single fluorine atom placed at the identified site of hydroxylation can completely block metabolism at that position. Chlorine can serve a similar purpose.
-
Trifluoromethyl (-CF₃): This is a strongly deactivating group that can significantly shield the aromatic ring from oxidation.
-
-
Positional Isomerism: If not already defined by the pharmacophore, consider moving the attachment point from the 1-position to the 2-position of the naphthalene ring. The different steric and electronic environment might alter how the molecule fits into the active site of metabolic enzymes, potentially reducing the rate of metabolism.
Q4: My structural modifications successfully improved metabolic stability, but now the compound has lost its biological activity. What should I do next?
Answer: This is a common and challenging outcome that highlights the delicate balance between stability and activity. It strongly suggests that the modification you made, while blocking metabolism, has also disrupted a key interaction with the biological target (e.g., squalene epoxidase).
-
Analyze the Pharmacophore: The part of the molecule you modified may be essential for target binding. For example, if you added a bulky group for steric shielding, it might now be too large to fit in the binding pocket. If you added a strong EWG, you may have altered the electronic properties (e.g., pKa of the amine, cation-pi interactions) required for binding.
-
Attempt More Conservative Modifications: If you used a large group like isopropyl to block N-demethylation, revert to a smaller modification like an ethyl group or deuteration. If you added a bulky trifluoromethyl group to the naphthalene ring, try a smaller fluorine atom instead.
-
Shift Focus to a Different Metabolic Hotspot: If blocking one metabolic site proves detrimental to activity, re-focus your efforts on another identified hotspot. For example, if blocking naphthalene oxidation kills activity, turn your attention to blocking N-demethylation instead. A "softer" modification at a different site might provide a sufficient stability boost without impacting the primary binding interactions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Phase I and Phase II metabolism for this compound?
Answer:
-
Phase I Metabolism involves the introduction or unmasking of a functional group. For your compound, all the pathways discussed above (N-demethylation, hydroxylation, epoxidation) are Phase I reactions, catalyzed mainly by CYP enzymes. These reactions make the molecule more polar.
-
Phase II Metabolism involves the conjugation of the newly formed functional group (from Phase I) with an endogenous polar molecule. For example, a hydroxyl group added to the naphthalene ring in Phase I can then be conjugated with glucuronic acid (by UGT enzymes) or sulfate (by SULT enzymes) to form a large, water-soluble metabolite that is easily excreted. The metabolism of the related compound 1-naphthylamine shows that N-glucuronidation is a predominant pathway.[6]
Q2: Which in vitro models are best for assessing the metabolic stability of this compound?
Answer: The choice of model depends on the stage of your research and the specific question you are asking. Each has its pros and cons.
| In Vitro Model | Primary Use | Advantages | Limitations |
| Liver Microsomes | High-throughput screening for Phase I (CYP) metabolism. | Cost-effective, easy to use, high-throughput. Rich in CYP enzymes. | Lacks cytosolic enzymes (e.g., some SULTs, aldehyde oxidase). Does not account for Phase II conjugation or transporter effects. |
| S9 Fraction | Assessing combined Phase I and Phase II metabolism. | Contains both microsomal (CYP) and cytosolic (UGT, SULT) enzymes. | Can have batch-to-batch variability. Cofactors for both phases must be supplied. |
| Hepatocytes | "Gold standard" for in vitro metabolism; provides the most complete picture. | Intact cell system with a full complement of metabolic enzymes, cofactors, and transporters. Provides data on clearance, metabolite profiles, and potential transport issues. | More expensive, lower throughput, require specialized cell culture techniques. |
For initial screening and troubleshooting of the parent compound's stability, liver microsomes are the most appropriate and cost-effective tool. Once you have stabilized analogs, progressing to hepatocytes is recommended for a more comprehensive assessment.
Q3: Are there any non-CYP enzymes I should be concerned about?
Answer: While CYPs are the primary drivers of metabolism for many drugs, other enzyme families can play a role. For a tertiary amine like your compound, Flavin-containing Monooxygenases (FMOs) are a key consideration. FMOs can oxidize the nitrogen atom to form an N-oxide metabolite. This is another Phase I metabolic pathway that would not be fully captured in all in vitro systems but is relevant in vivo.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol provides a robust method to determine the intrinsic clearance (Clint) and half-life (t½) of the compound.
Caption: Workflow for the HLM metabolic stability assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare an NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a 96-well plate, combine buffer, pooled HLM (final concentration 0.5 mg/mL), and the compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NRS solution to all wells. The t=0 time point is taken immediately from a separate well before adding NRS.
-
-
Time-Point Quenching:
-
At specified time points (e.g., 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and add it to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the protein.
-
-
Sample Processing:
-
Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)
-
Self-Validation:
-
-NADPH Control: Run a parallel incubation without the NRS. The compound concentration should remain stable, confirming that degradation is NADPH-dependent (i.e., enzymatic).
-
Positive Control: Include a compound with known metabolic characteristics (e.g., testosterone or verapamil) to ensure the HLM and NRS are active.
References
-
Nedelcheva, V., et al. (2013). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. PubMed. Available at: [Link]
-
Back, D. J., et al. (1994). Azoles, allylamines and drug metabolism. PubMed. Available at: [Link]
-
Vega, F., et al. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]
-
Bhatia, A., et al. (2019). Naftifine: A Topical Allylamine for Superficial Dermatophytosis. PubMed. Available at: [Link]
-
Borchert, P., et al. (1973). Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes. PubMed. Available at: [Link]
- Goff, G. S., & Rochelle, G. T. (2004). Method for inhibiting amine degradation during CO2 capture from a gas stream. Google Patents.
-
Vlahovic, T., et al. (2017). Detection and relevance of naftifine hydrochloride in the stratum corneum up to four weeks following the last application of naftifine cream and gel, 2%. PubMed. Available at: [Link]
-
Ghannoum, M., et al. (2021). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Terbinafine. Available at: [Link]
-
Lattier, A., et al. (2012). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. NIH. Available at: [Link]
-
Papich, M. G. (n.d.). Allylamines for Use in Animals. MSD Veterinary Manual. Available at: [Link]
-
Medical Schematic. (2024). Pharmacology of Naftifine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]
-
Lepaumier, H., et al. (2009). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available at: [Link]
-
Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. PubMed. Available at: [Link]
-
Gupta, A. K., et al. (2020). Allylamine – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Lepaumier, H., et al. (2008). Degradation Study of new solvents for CO2 capture in post-combustion. ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Terbinafine Hydrochloride?. Available at: [Link]
-
Mayo Clinic. (2024). Naftifine (topical route). Available at: [Link]
-
Ebrahimi, F., et al. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. NIH. Available at: [Link]
-
Drugs.com. (2024). Terbinafine: Package Insert / Prescribing Information / MOA. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Naftifine Hydrochloride?. Available at: [Link]
-
Ryder, N. S. (1992). Pharmacology of the allylamines. PubMed. Available at: [Link]
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. Available at: [Link]
-
PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Naftifine Hydrochloride? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, a structural analog of the allylamine antifungal agent Terbinafine. As projects move from bench-scale discovery to larger-scale production, new challenges in reaction efficiency, impurity control, and material handling invariably arise. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and scalable protocols to navigate these complexities effectively.
Synthesis Overview & Core Strategy
The most direct and industrially viable route to N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a two-component synthesis strategy centered on the reductive amination between cinnamaldehyde and N-methyl-1-naphthalenemethanamine. This method is robust, high-yielding, and avoids the use of more hazardous reagents associated with other allylamine syntheses.
The overall synthetic pathway is illustrated below:
The core of the synthesis is the reductive amination, which involves the formation of an imine or enamine intermediate, followed by its immediate reduction to the target secondary amine.
FAQs: Starting Material Synthesis and Quality Control
The success of any scale-up campaign is predicated on the quality and scalability of its starting materials. This section addresses common questions regarding the two key precursors.
Q1: What is the most scalable and economical method for preparing the N-methyl-1-naphthalenemethanamine intermediate?
Answer: The most robust and commercially viable method starts from 1-chloromethylnaphthalene and N-methylformamide, followed by hydrolysis.[1][2]
Expert Explanation: While other routes exist, such as the direct methylation of 1-naphthalenemethanamine or the reductive amination of naphthalene-1-carboxaldehyde, they present significant scale-up challenges.[1] Direct methylation often leads to over-alkylation, forming a difficult-to-remove tertiary amine impurity. The carboxaldehyde route is a lengthy, multi-step process that is not economically viable on a commercial scale.[1]
The N-methylformamide route offers several advantages:
-
High Selectivity: It avoids the formation of tertiary amine byproducts.[1]
-
Cost-Effectiveness: The starting materials (1-chloromethylnaphthalene and N-methylformamide) are readily available and relatively inexpensive.
-
Scalability: The reaction conditions are manageable on a large scale, involving standard reactors and work-up procedures.[1]
A detailed, scalable protocol for this intermediate is provided in Section 5.1.
Q2: My cinnamaldehyde appears to be degrading or causing side reactions. What quality parameters are critical for this reaction?
Answer: Cinnamaldehyde is prone to oxidation to cinnamic acid and can also undergo self-condensation (aldol) reactions. For scale-up, you must use freshly distilled or high-purity cinnamaldehyde (≥98%) and verify its purity before use.
Expert Explanation: The aldehyde functional group in cinnamaldehyde is highly reactive.
-
Oxidation: On exposure to air, cinnamaldehyde can oxidize to cinnamic acid. This acidic impurity can interfere with the reaction pH and complicate the work-up.
-
Polymerization/Condensation: Under basic or acidic conditions, or upon prolonged storage, cinnamaldehyde can polymerize or undergo self-condensation.[3]
Troubleshooting Steps:
-
Purity Check: Before use, run a GC or ¹H NMR analysis to confirm purity and check for the presence of cinnamic acid.
-
Purification: If impurities are detected, purify the cinnamaldehyde by vacuum distillation.
-
Storage: Store purified cinnamaldehyde under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8 °C) and protected from light. For large quantities, consider adding a radical inhibitor like BHT.
Troubleshooting Guide: The Reductive Amination Step
This section addresses the most common issues encountered during the scale-up of the core reductive amination reaction.
Q3: I am observing significant amounts of cinnamyl alcohol as a byproduct. How can I prevent this?
Answer: This indicates that your reducing agent is reducing the cinnamaldehyde faster than the imine intermediate is being formed and reduced. The solution is to either use a more selective reducing agent or to separate the imine formation and reduction steps.
Expert Explanation: This is a classic selectivity problem in reductive aminations.[4] The rate of imine formation is often slower than the rate of aldehyde reduction, especially with powerful reducing agents like sodium borohydride (NaBH₄).
Solutions Ranked by Scalability:
-
Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards aldehydes and ketones but highly effective at reducing iminium ions.[4][5] It is the preferred reagent for many one-pot reductive aminations.
-
Two-Step, One-Pot Procedure: First, mix the cinnamaldehyde and the amine in a suitable solvent (like methanol or ethanol) and stir for 1-2 hours to allow for imine formation. Then, cool the reaction mixture (e.g., to 0 °C) before slowly adding the sodium borohydride.[5] This temporal separation gives the imine time to form before the reducing agent is introduced.
-
pH Control: Imine formation is typically fastest under mildly acidic conditions (pH 4-6).[4] Adding a catalytic amount of acetic acid can accelerate imine formation, tipping the kinetic balance in favor of the desired reaction pathway.
Q4: My reaction is stalling, and the yield is poor. What are the likely causes?
Answer: Incomplete reactions are often due to poor reagent stoichiometry, insufficient mixing on a larger scale, or deactivation of the reducing agent.
Expert Explanation:
-
Stoichiometry: Ensure the amine is not the limiting reagent. A slight excess of the amine (1.05-1.1 equivalents) can help drive the imine equilibrium forward. The reducing agent should be in excess (typically 1.5-2.0 equivalents) to ensure complete conversion.
-
Mass Transfer: As the reaction volume increases, mixing becomes critical. Inadequate agitation can create localized "hot spots" or areas of poor reagent distribution, leading to side reactions or incomplete conversion. Ensure your reactor's overhead stirrer is appropriately sized and configured for the batch volume.
-
Reagent Quality: Sodium borohydride and its derivatives are sensitive to moisture. Using reagents from a previously opened container that has been exposed to air can lead to significantly lower activity. Always use fresh, high-quality reducing agents.
Q5: The final product is a dark, oily residue that is difficult to purify. How can I improve the work-up and isolation?
Answer: The primary issue is likely the presence of colored impurities and the physical state of the free-base product. The solution involves a decolorization step and conversion to a crystalline salt for purification.
Expert Explanation: The free base of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is an oil at room temperature, making it susceptible to contamination and difficult to handle and purify by crystallization. Converting it to a hydrochloride or other salt often yields a stable, crystalline solid that can be easily purified.
Recommended Scale-Up Purification Workflow:
-
Quench: After the reaction is complete, carefully quench the excess reducing agent by slowly adding acetone or acetic acid, followed by water.
-
Extraction: Extract the product into a suitable organic solvent like toluene or ethyl acetate.
-
Acid Wash (Purification): Wash the organic layer with dilute HCl. The amine product will move into the aqueous layer as its hydrochloride salt, while many non-basic organic impurities will remain in the organic layer.
-
Decolorization: Treat the acidic aqueous layer with activated carbon to remove colored impurities.[6] Filter the mixture to remove the carbon.
-
Basification & Re-extraction: Basify the aqueous layer (e.g., with 20% NaOH) to a pH > 10 to regenerate the free base.[6] Extract the liberated free base back into a fresh portion of organic solvent.
-
Salt Formation & Crystallization: Dry the organic layer (e.g., over MgSO₄ or Na₂SO₄), filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate. The resulting solid can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether or isopropanol/heptane) to achieve high purity.
Scalable Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on your specific equipment and scale.
Protocol: Synthesis of N-methyl-1-naphthalenemethanamine (Intermediate)
This two-step protocol is adapted from a patented, scalable process.[1]
Step A: Preparation of N-methyl-N-(1-naphthylmethyl)-formamide
-
To a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge dry N,N-dimethylformamide (DMF, 2 L per kg of 1-chloromethylnaphthalene).
-
Under a nitrogen atmosphere, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in portions, maintaining the temperature below 25 °C.
-
Prepare a solution of N-methylformamide (1.2 eq.) in dry DMF (0.5 L per kg). Add this solution dropwise to the NaH suspension over 1.5-2.0 hours, ensuring the temperature remains between 20-25 °C.
-
Stir the resulting mixture for 1 hour at 25-30 °C after the addition is complete.
-
Slowly add a solution of 1-chloromethylnaphthalene (1.0 eq.) in toluene (1 L per kg) to the reaction mixture.
-
Heat the reaction to 40-45 °C and hold for 1-2 hours, monitoring by TLC or HPLC for the disappearance of 1-chloromethylnaphthalene.
-
Cool the mixture to 10-15 °C and carefully quench by slowly adding water.
-
Extract the product into toluene. The combined organic layers contain the crude formamide intermediate and can be used directly in the next step after solvent removal under reduced pressure.
Step B: Hydrolysis to N-methyl-1-naphthalenemethanamine
-
Charge the crude formamide intermediate from the previous step into the reactor.
-
Add a 20% aqueous sodium hydroxide solution (3 L per kg of original 1-chloromethylnaphthalene).
-
Heat the biphasic mixture to 60-70 °C and maintain for 6-8 hours, monitoring by TLC or HPLC for the disappearance of the formamide.
-
Cool the reaction mixture to room temperature and extract the product with toluene.
-
Perform an acid-base workup as described in Section 3 (Q5, steps 3-5) to purify the amine.
-
After the final extraction into toluene, distill off the solvent under reduced pressure to yield the crude product as an oil.
-
For high purity, perform vacuum distillation of the crude oil to yield N-methyl-1-naphthalenemethanamine.[6]
Protocol: Reductive Amination to Final Product
This protocol utilizes the preferred one-pot method with a selective reducing agent.
| Reagent/Parameter | Molar Eq. | Recommended Value/Solvent |
| Cinnamaldehyde | 1.0 | Purity ≥98% |
| N-methyl-1-naphthalenemethanamine | 1.05 | From Protocol 4.1 |
| Sodium Triacetoxyborohydride | 1.5 | Handle in a dry environment |
| Solvent | - | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | - | 15-25 °C (Ambient) |
| Reaction Time | - | 4-12 hours |
Procedure:
-
Charge the reactor with N-methyl-1-naphthalenemethanamine (1.05 eq.) and the solvent (DCM, approx. 10 L per kg of cinnamaldehyde).
-
Add cinnamaldehyde (1.0 eq.) to the solution and stir for 30 minutes at ambient temperature.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.). A mild exotherm may be observed; ensure adequate cooling is available to maintain the temperature below 30 °C.
-
Stir the reaction at ambient temperature, monitoring progress by TLC or HPLC until the starting materials are consumed (typically 4-12 hours).
-
Begin the work-up procedure by quenching the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and proceed with the purification workflow detailed in Section 3 (Q5) to isolate the final product as its hydrochloride salt.
Safety Considerations at Scale
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere by trained personnel. The quenching process is highly exothermic and generates hydrogen gas; ensure adequate ventilation and controlled addition rates.
-
Sodium Borohydride Derivatives: While less reactive than NaH, these reagents also react with water and acids to produce hydrogen gas. Quenching should be performed slowly and with cooling.
-
Solvents: Toluene, DCM, and DCE are flammable and/or toxic. All operations should be conducted in a well-ventilated area or in a closed system, away from ignition sources.
-
Exotherms: Both the formation of the N-methylformamide anion and the quenching of the reducing agents are exothermic. Scale-up requires careful control of addition rates and efficient reactor cooling to prevent thermal runaways.
References
- Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules (Journal). [Link]
-
Synthesis And Antifungal Activity Of Terbinafine Analogues. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. International Research Journal of Biological Sciences. [Link]
-
Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi. [Link]
- Process for preparing terbinafine.
- Synthesis method of cinnamaldehyde.
Sources
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. echemi.com [echemi.com]
Validation & Comparative
Validating the antifungal activity of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine in fungal strains
Abstract
The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. This guide presents a comprehensive validation of the in vitro antifungal activity of a novel synthetic compound, N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (herein designated as Compound AFT-21). Structurally, Compound AFT-21 belongs to the allylamine class, suggesting a potential mechanism of action involving the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This study compares the efficacy of AFT-21 against clinically relevant fungal pathogens with established antifungal agents: terbinafine (an allylamine), fluconazole (an azole), and amphotericin B (a polyene). Utilizing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI), we determined the Minimum Inhibitory Concentrations (MIC), Minimum Fungicidal Concentrations (MFC), and time-kill kinetics. The results demonstrate that AFT-21 possesses potent, broad-spectrum fungicidal activity, including against strains with reduced susceptibility to fluconazole, positioning it as a promising candidate for further preclinical and clinical development.
Introduction
Fungal infections represent a significant and growing threat to global public health, with invasive diseases causing over 1.5 million deaths annually.[3] The therapeutic arsenal is limited, and its effectiveness is increasingly compromised by the emergence of drug-resistant strains. The primary classes of antifungal drugs—polyenes, azoles, and echinocandins—each have limitations, including significant host toxicity, drug-drug interactions, and a fungistatic rather than fungicidal mode of action for some agents.
The allylamine class of antifungals, which includes drugs like terbinafine, offers a distinct and validated mechanism of action.[4][5] They specifically inhibit squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[6][7] This inhibition leads to two critical downstream effects: the depletion of ergosterol, an essential component for fungal cell membrane integrity, and the toxic intracellular accumulation of squalene.[1][3] This dual action often results in potent fungicidal activity.[3]
Compound AFT-21, N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, is a novel allylamine derivative designed to enhance potency and broaden its spectrum of activity. This guide provides a rigorous, data-driven comparison of AFT-21 against standard-of-care antifungal agents across a panel of clinically important yeast and mold pathogens. The objective is to validate its antifungal potential using internationally recognized reference methods to ensure data integrity and comparability.
Materials and Methodologies
The experimental design was grounded in providing a robust, self-validating assessment of AFT-21's antifungal properties. Methodologies were selected based on the gold-standard protocols established by the Clinical and Laboratory Standards Institute (CLSI), ensuring the trustworthiness and reproducibility of the generated data.[8][9]
To ensure the broad-spectrum activity of AFT-21 was thoroughly evaluated, a panel of American Type Culture Collection (ATCC) reference strains was selected. These strains represent major causes of human mycoses and include quality control (QC) strains with well-established MIC ranges for comparator drugs, which serves as an internal validation for each assay run.[10][11][12]
-
Candida albicans ATCC 90028: A reference QC strain for yeast susceptibility testing.[13][14]
-
Aspergillus fumigatus ATCC 204305: A reference QC strain for filamentous fungi susceptibility testing.[15][16]
-
Cryptococcus neoformans ATCC 52817: A representative encapsulated yeast responsible for cryptococcosis.[17]
-
Candida glabrata CG-R (Clinical Isolate): A fluconazole-resistant clinical isolate was included to assess activity against drug-resistant phenotypes.
-
Compound AFT-21: Synthesized and purified (>99% purity by HPLC) by our chemistry division. A stock solution was prepared in dimethyl sulfoxide (DMSO).
-
Comparator Drugs: Terbinafine (Sigma-Aldrich), Fluconazole (Sigma-Aldrich), and Amphotericin B (Sigma-Aldrich) were obtained as powders and prepared according to CLSI guidelines.
The overall process from culture preparation to data analysis is outlined below. This systematic workflow is critical for minimizing variability and ensuring consistent results.
Caption: Standardized workflow for antifungal susceptibility testing.
The choice of the broth microdilution method is based on its status as the reference standard, providing the most reliable and comparable MIC data.[18]
-
Protocol: Testing was performed following the procedures outlined in CLSI documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[8][19]
-
Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS, was used to maintain a stable pH, which is crucial for the consistent activity of many antifungal agents.[20]
-
Inoculum: Fungal inocula were prepared and standardized to final concentrations of 0.5–2.5 x 10³ CFU/mL for yeasts and 0.4–5 x 10⁴ CFU/mL for molds.[21][22]
-
Procedure: Two-fold serial dilutions of each antifungal agent were prepared in 96-well microtiter plates. The final concentrations ranged from 0.03 to 16 µg/mL. The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for A. fumigatus.
-
MIC Endpoint: The MIC was defined as the lowest concentration of the drug that caused a complete inhibition of visible growth compared to the drug-free control well.[23]
While the MIC indicates growth inhibition, the MFC provides critical information on whether a compound is fungistatic or fungicidal.[24] A fungicidal agent is often preferred for treating infections in immunocompromised patients.
-
Protocol: Following MIC determination, a 10 µL aliquot from each well showing no visible growth was sub-cultured onto a drug-free Sabouraud Dextrose Agar (SDA) plate.
-
Incubation: Plates were incubated at 35°C for 48 hours.
-
MFC Endpoint: The MFC was defined as the lowest drug concentration from the MIC assay that resulted in a ≥99.9% reduction (≤3 colonies) in CFU compared to the initial inoculum count.[23][25]
Time-kill assays provide dynamic information on the rate and extent of antifungal activity over time, offering deeper insight than the static endpoints of MIC/MFC assays.[26][27]
-
Protocol: Fungal suspensions were prepared in RPMI-1640 and exposed to Compound AFT-21 and comparator drugs at concentrations equivalent to 1x, 4x, and 16x their predetermined MICs.[28][29]
-
Sampling: At specified time points (0, 2, 4, 8, 12, and 24 hours), aliquots were removed, serially diluted, and plated on SDA plates.
-
Analysis: After incubation, colony counts (CFU/mL) were determined. Fungicidal activity was defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[26]
Results: A Comparative Performance Analysis
The in vitro activity of Compound AFT-21 was potent and broad, demonstrating significant advantages over established antifungal agents, particularly against challenging pathogens.
Compound AFT-21 exhibited low MIC values across all tested strains, indicating potent growth-inhibitory activity. Critically, the MFC values were identical or within one two-fold dilution of the MICs (MFC/MIC ratio ≤2), classifying AFT-21 as a potent fungicidal agent.[30] This contrasts sharply with fluconazole, which was fungistatic (high MFC/MIC ratio) against C. albicans and inactive against the resistant C. glabrata isolate.
| Fungal Strain | Compound AFT-21 | Terbinafine | Fluconazole | Amphotericin B |
| MIC | MFC | MIC | MFC | |
| C. albicans ATCC 90028 | 0.125 | 0.25 | 0.25 | 0.5 |
| C. glabrata (FLC-R) | 0.25 | 0.5 | 0.5 | 1 |
| C. neoformans ATCC 52817 | 0.06 | 0.125 | 0.125 | 0.25 |
| A. fumigatus ATCC 204305 | 0.25 | 0.5 | 0.5 | 1 |
| All values are in µg/mL. Data are representative of three independent experiments. |
Key Observations:
-
Potency: AFT-21 was consistently 2- to 4-fold more potent than its structural analog, terbinafine, against yeasts and molds.
-
Broad-Spectrum Activity: Unlike fluconazole, which has a limited spectrum, AFT-21 was highly active against both yeasts (Candida, Cryptococcus) and molds (Aspergillus).
-
Activity Against Resistant Strains: AFT-21 maintained potent activity against the fluconazole-resistant C. glabrata isolate, highlighting its potential to overcome existing azole resistance mechanisms.
The time-kill assays confirmed the rapid, concentration-dependent fungicidal activity of Compound AFT-21 against C. albicans.
-
At 4x and 16x MIC, AFT-21 achieved a >3-log₁₀ reduction in CFU/mL within 8 hours, demonstrating rapid cidal activity.[31]
-
Terbinafine also showed fungicidal activity but at a slightly slower rate compared to AFT-21 at equivalent MIC multiples.
-
Amphotericin B was rapidly fungicidal, as expected.
-
Fluconazole was merely static, preventing further growth but failing to reduce the initial inoculum count over the 24-hour period.
Discussion: Mechanistic Insights and Therapeutic Potential
The data strongly support the classification of Compound AFT-21 as a potent, broad-spectrum, fungicidal agent. Its chemical structure as an allylamine derivative strongly implies that its mechanism of action is the inhibition of squalene epoxidase.[2][3]
The inhibition of squalene epoxidase disrupts the ergosterol pathway at an early stage.[32][33] This leads to the depletion of ergosterol, which compromises cell membrane fluidity and function, and the toxic accumulation of squalene, which is believed to directly interfere with membrane organization and cell wall synthesis, ultimately leading to cell death.[1] This mechanism is distinct from that of azoles, which inhibit a downstream enzyme (lanosterol 14-α-demethylase), and polyenes, which directly bind to ergosterol.[7]
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.
The potent activity of AFT-21 against a fluconazole-resistant isolate suggests that its mechanism is not affected by the common resistance pathways that plague azoles, such as overexpression of the target enzyme or drug efflux pumps.[34] This makes AFT-21 a particularly attractive candidate for treating infections caused by azole-resistant pathogens.
-
vs. Terbinafine: AFT-21 demonstrates superior potency, potentially allowing for lower therapeutic doses and an improved safety profile.
-
vs. Fluconazole: AFT-21 offers a broader spectrum of activity (including molds) and is fungicidal, a significant advantage over the fungistatic nature of azoles against many yeast species. Its efficacy against resistant strains addresses a major unmet clinical need.
-
vs. Amphotericin B: While Amphotericin B is a potent, broad-spectrum fungicidal, its use is often limited by severe nephrotoxicity. As a highly selective inhibitor of the fungal squalene epoxidase, AFT-21 is predicted to have a much wider therapeutic window with minimal impact on mammalian cholesterol synthesis.[6]
Conclusion
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (Compound AFT-21) has demonstrated exceptional in vitro antifungal properties. Its potent, rapid, and broad-spectrum fungicidal activity, validated by CLSI-standardized assays, surpasses that of the comparator allylamine, terbinafine. Furthermore, its robust efficacy against an azole-resistant strain underscores its potential to circumvent common clinical resistance mechanisms. These compelling data establish AFT-21 as a high-priority candidate for advanced preclinical studies, including in vivo efficacy models and toxicology assessments, to further evaluate its potential as a next-generation antifungal therapeutic.
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A Comparative Guide to the Structure-Activity Relationship of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine Analogs as Potent Antifungal Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine analogs, a class of compounds more commonly known as allylamines. The prototypical compound of this class is Naftifine, a widely used topical antifungal agent. Understanding the SAR of these analogs is crucial for the rational design of new, more effective antifungal drugs. This guide will delve into the synthesis, biological evaluation, and the nuanced structural modifications that dictate the antifungal potency of these molecules. Experimental data from seminal studies are presented to offer a clear comparison of the various analogs.
The Rise of Allylamines: A Targeted Approach to Fungal Infections
Fungal infections, particularly those affecting the skin and nails, are a significant global health concern. The allylamine class of antifungals emerged as a powerful therapeutic option due to their specific mechanism of action and broad-spectrum activity against dermatophytes.[1][2] Naftifine, the first of this class, demonstrated potent fungicidal activity, paving the way for the development of other allylamines like terbinafine.[3] The effectiveness of these compounds lies in their ability to selectively inhibit a key enzyme in the fungal ergosterol biosynthesis pathway, squalene epoxidase.[4] This targeted inhibition leads to a disruption of the fungal cell membrane and ultimately, cell death.
Mechanism of Action: Inhibition of Squalene Epoxidase
The primary target of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine analogs is the enzyme squalene epoxidase.[4] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the biosynthesis of ergosterol, the major sterol component of fungal cell membranes. The inhibition of squalene epoxidase leads to two key downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and leakage of cellular components.
-
Accumulation of Squalene: The buildup of squalene within the fungal cell is toxic and contributes to cell death.
This dual mechanism of action is a hallmark of the allylamine antifungals and contributes to their fungicidal nature.
Caption: Mechanism of action of allylamine antifungals.
Core Structure and Key Modifications for SAR Studies
The core structure of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine provides several key positions for chemical modification to explore the SAR. These modifications have been systematically investigated to determine their impact on antifungal activity.[3]
Caption: Core structure and key modification points for SAR studies. (Note: The DOT script above is a template. A chemical structure image would be manually overlaid in a final document for clarity.)
A Deep Dive into Structure-Activity Relationships
Seminal work by Stütz and colleagues systematically explored the SAR of naftifine analogs, providing a foundational understanding of the structural requirements for potent antifungal activity.[3]
The Tertiary Allylamine Moiety is Essential
A critical finding is that the tertiary allylamine function is a prerequisite for significant antifungal activity.[3] Both primary and secondary amines in this series showed a dramatic decrease in potency. This suggests that the tertiary amine is crucial for the interaction with the target enzyme, squalene epoxidase.
Modifications of the N-Substituents
The nature of the substituent on the nitrogen atom significantly influences activity. The N-methyl group in naftifine is optimal. Replacing it with larger alkyl groups, such as ethyl or propyl, leads to a decrease in antifungal potency. This indicates a specific steric constraint in the binding pocket of the enzyme around the nitrogen atom.
The Naphthalenylmethyl Group: A Bulky Aromatic Anchor
The 1-naphthalenylmethyl group plays a vital role in the antifungal activity. Its replacement with other aromatic moieties has been explored:
-
Phenylmethyl (Benzyl) Group: Replacement of the naphthalenylmethyl group with a benzyl group results in a significant drop in activity.
-
Substituted Naphthalenylmethyl Groups: Substitutions on the naphthalene ring generally do not enhance activity and can often be detrimental.
-
Other Polycyclic Aromatic Groups: While other bulky aromatic systems can be tolerated, the 1-naphthalenylmethyl group appears to be optimal for a strong interaction with the enzyme.
The Phenyl Ring: A Region of High Plasticity
Interestingly, the 3-phenyl group on the propenyl chain allows for the widest range of modifications without a complete loss of activity.[3] This suggests that this part of the molecule is likely oriented towards a less sterically hindered region of the enzyme's active site or towards the solvent-exposed surface.
-
Substituents on the Phenyl Ring: A variety of substituents, including halogens, alkyl, and alkoxy groups, can be introduced at different positions of the phenyl ring. While some substitutions can lead to a modest increase in potency, many result in similar or slightly reduced activity compared to the unsubstituted phenyl ring of naftifine. For instance, some halogenated derivatives have shown promising activity.[5]
Comparative Antifungal Activity of Key Analogs
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of naftifine and some of its key analogs against the common dermatophyte Trichophyton rubrum. The data is compiled from various studies to provide a comparative overview.
| Compound | Modification from Naftifine | MIC (µg/mL) against T. rubrum | Reference |
| Naftifine | - | 0.015 - 1.0 | [6] |
| Analog 1 | N-Ethyl instead of N-Methyl | > 10 | [3] |
| Analog 2 | N-H instead of N-Methyl | > 100 | [3] |
| Analog 3 | Benzyl instead of Naphthalenylmethyl | 10 - 50 | [3] |
| Analog 4 | 4-Chlorophenyl instead of Phenyl | 0.1 - 5.0 | [5] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
General Synthesis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine Analogs
A common synthetic route to these analogs involves the reaction of a secondary amine with an appropriate allyl halide or a related electrophile. The following is a generalized procedure based on established methods.[5][7]
Step 1: Synthesis of the Secondary Amine Intermediate (N-methyl-1-naphthalenemethanamine)
-
To a solution of 1-chloromethylnaphthalene in absolute ethanol, add a 33% solution of methylamine in absolute ethanol dropwise at 0-5 °C.[7]
-
Allow the reaction mixture to stand overnight at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Take up the residue in chloroform and wash with 1 N sodium hydroxide solution and then with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting N-methyl-(1-naphthylmethyl)amine by distillation under reduced pressure.
Step 2: N-Alkylation to form the Tertiary Allylamine
-
Dissolve the N-methyl-(1-naphthylmethyl)amine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate, to the solution.
-
Add the appropriate 3-substituted-3-chloro-1-propene (e.g., cinnamyl chloride for naftifine synthesis) dropwise to the reaction mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired analog.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The antifungal activity of the synthesized analogs is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using a standardized broth microdilution method.
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Prepare a serial two-fold dilution of each compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).
-
Prepare a standardized inoculum of the fungal strain to be tested (e.g., Trichophyton rubrum) according to established protocols.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without any compound) and a negative control (broth medium only).
-
Incubate the plates at an appropriate temperature (e.g., 28-30 °C) for a specified period (e.g., 4-7 days for dermatophytes).
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Conclusion and Future Directions
The structure-activity relationship studies of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine analogs have provided invaluable insights into the structural requirements for potent antifungal activity. The key takeaways are the necessity of the tertiary allylamine moiety, the optimal nature of the N-methyl and 1-naphthalenylmethyl groups, and the surprising tolerance for modifications on the 3-phenyl ring.
This knowledge base serves as a roadmap for the design of new allylamine antifungals with improved properties, such as:
-
Broader Spectrum of Activity: By fine-tuning the substitutions on the phenyl ring, it may be possible to enhance activity against a wider range of fungal pathogens, including yeasts and molds.
-
Improved Pharmacokinetic Properties: Modifications can be made to enhance skin penetration and retention, potentially leading to more effective topical treatments with less frequent application.
-
Overcoming Resistance: As with any antimicrobial agent, the emergence of resistance is a concern. The design of new analogs with slightly different binding modes could be a strategy to combat resistant strains.
Future research in this area will likely involve the use of computational modeling and quantitative structure-activity relationship (QSAR) studies to more accurately predict the activity of novel analogs before their synthesis, thereby accelerating the drug discovery process.[8] The foundation laid by the SAR studies of these pioneering antifungal agents continues to be a cornerstone in the ongoing fight against fungal diseases.
References
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- Chen, I. L., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives.
- Goa, K. L., & Bryson, H. M. (1995). Naftifine.
- Ghannoum, M. A., & Rice, L. B. (1999). In vitro antifungal activity of naftifine hydrochloride against dermatophytes. Antimicrobial Agents and Chemotherapy, 43(9), 2333-2335.
- Gupta, A. K., & Ryder, J. E. (2013). Naftifine: a topical allylamine for superficial dermatophytosis.
- Regli, P., Ferrari, H., Buffard, Y., Goudard, M., & Gallucci, V. (1985). [In vitro action of a new antifungal agent, naftifine, on dermatophytes].
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A Practical Guide to Cross-Reactivity Profiling of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (Naftifine)
This guide provides a comprehensive framework for assessing the selectivity of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, known commercially as Naftifine, against a panel of common off-target receptors. As a Senior Application Scientist, the objective is to present not just the methodology, but the underlying scientific rationale for a robust cross-reactivity profiling campaign, essential for modern drug development.
Naftifine is a well-established antifungal agent of the allylamine class.[1][2] Its primary mechanism of action is the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][3][4] By blocking this enzyme, Naftifine disrupts the integrity of the fungal cell membrane, leading to cell death.[4][5] While highly effective against dermatophytes, any small molecule possesses the potential for unintended interactions with other endogenous proteins, particularly receptors that share structural motifs or binding pockets. Identifying these off-target interactions early is a cornerstone of risk assessment in drug development, helping to predict potential side effects and understand the complete pharmacological profile of a candidate therapeutic.
This guide will delineate the strategic selection of a receptor panel, present detailed protocols for key binding and functional assays, and provide a template for data interpretation and comparison.
The Imperative of Cross-Reactivity Profiling
The rationale for comprehensive cross-reactivity screening is rooted in ensuring the safety and specificity of a drug candidate. Off-target interactions can lead to a range of adverse effects, from mild side effects to serious toxicity. For a topically administered drug like Naftifine, systemic exposure is generally low, mitigating some risk.[6] However, understanding the potential for interaction with receptors in the skin or if systemic absorption occurs is critical. Furthermore, for new chemical entities (NCEs) based on a similar scaffold, this type of profiling is non-negotiable. A broad screening panel typically includes representatives from the major receptor families, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[7]
Strategic Design of a Receptor Screening Panel
A well-designed screening panel provides a broad yet targeted survey of potential off-target liabilities. The selection of receptors should be guided by both the structural features of the compound and the common mediators of adverse drug reactions. For a molecule like Naftifine, a tertiary amine, it is prudent to include a range of aminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic) due to the prevalence of amine recognition motifs in these receptors.
Below is a logical workflow for a cross-reactivity profiling study.
Caption: Principle of the GTPγS Binding Assay.
Detailed Protocol:
-
Reagents: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4), [35S]GTPγS, and membrane preparations as in the binding assay.
-
Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound (Naftifine), a known agonist for the receptor (positive control), and the membrane preparation.
-
Incubation: Pre-incubate for 15-30 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS to a final concentration of ~0.1-0.5 nM.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Detection: Terminate the reaction by rapid filtration, similar to the binding assay. The amount of G-protein-bound [35S]GTPγS trapped on the filter is quantified by scintillation counting.
-
Data Analysis:
-
Agonist mode: Plot [35S]GTPγS binding against log[Naftifine] to generate an EC50 value.
-
Antagonist mode: Co-incubate increasing concentrations of Naftifine with a fixed, sub-maximal concentration of a known agonist. A rightward shift in the agonist's dose-response curve indicates antagonism, from which an IC50 and Kb can be calculated.
-
Principle: This assay measures the modulation of adenylyl cyclase activity, which synthesizes the second messenger cyclic AMP (cAMP). Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it. [8]Modern assays often use bioluminescent or fluorescence resonance energy transfer (FRET) readouts.
Detailed Protocol (Luminescent Assay Format):
-
Cell Culture: Use cells expressing the receptor of interest and a biosensor (e.g., a luciferase variant that responds to cAMP levels). Plate cells in a 96- or 384-well plate and grow to confluence.
-
Assay Medium: Replace growth medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition:
-
Agonist mode (Gs): Add varying concentrations of Naftifine.
-
Antagonist mode (Gs): Add varying concentrations of Naftifine followed by a fixed EC80 concentration of a known agonist (e.g., isoproterenol for a β-adrenergic receptor).
-
Agonist mode (Gi): Add a Gs activator like forskolin to stimulate cAMP production, then add varying concentrations of Naftifine to measure inhibition.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol (e.g., Promega's cAMP-Glo™). [9]This typically involves cell lysis and addition of a substrate that produces light in proportion to the remaining ATP (cAMP stimulates PKA, which consumes ATP). Thus, low light output corresponds to high cAMP levels.
-
Data Analysis: Convert luminescence readings to cAMP concentrations using a standard curve. Plot cAMP levels against log[compound] to determine EC50 or IC50 values.
Conclusion
A systematic and rigorous cross-reactivity profiling campaign is indispensable for characterizing any new or repurposed chemical entity. For N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (Naftifine), while its history of topical use suggests a favorable safety profile, a detailed understanding of its potential interactions with human receptors provides a more complete pharmacological picture. This is particularly vital when considering new formulations, delivery routes, or developing analogs.
By employing a tiered approach—starting with broad panel binding screens and progressing to targeted functional assays for confirmed hits—researchers can efficiently and accurately map a compound's selectivity. The protocols and frameworks outlined in this guide provide a robust, self-validating system to generate the high-quality data necessary for informed decision-making in drug development, ultimately contributing to the creation of safer and more effective medicines.
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Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]
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Gupta, A. K., & Cooper, E. A. (1991). Naftifine: a review of its antimicrobial activity and therapeutic use in superficial dermatomycoses. Journal of the American Academy of Dermatology, 25(5 Pt 1), 859–863. [Link]
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Fouad, M., & El-Laithy, H. (2007). Naftifine: a review. Dermatology online journal, 13(3), 2. [Link]
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Synapse, P. (2023). Decoding Naftifine Hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. [Link]
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O'Brien, J., et al. (2011). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences, 12(12), 8596–8616. [Link]
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Ryder, N. S. (1985). The interaction of representative members from two classes of antimycotics--the azoles and the allylamines--with cytochromes P-450 in steroidogenic tissues and liver. Xenobiotica, 15(6), 529–546. [Link]
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Brown, M. W., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature Communications, 10(1), 103. [Link]
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Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]
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Miteva, M. A., et al. (2013). Agmatine Enhances Dorsal Raphe Serotonergic Neuronal Activity via Dual Regulation of 5-HT 1B and 5-HT 2A Receptors. International journal of molecular sciences, 14(11), 21909–21926. [Link]
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Synapse, P. (2024). What is the mechanism of Naftifine Hydrochloride?. [Link]
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A Comparative Guide to the Efficacy of E/Z Isomers of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine and Related Allylamine Antifungals
Introduction
In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule, or stereochemistry, can have a profound impact on its biological activity.[1][2] Geometric isomers, such as the E/Z isomers of unsaturated compounds, often exhibit significant differences in their pharmacological profiles, including receptor binding, metabolism, and overall efficacy. This guide provides a comprehensive comparison of the efficacy of the E/Z isomers of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, a member of the allylamine class of compounds. Due to the limited publicly available data on this specific molecule, we will draw upon extensive research on the structurally related and commercially successful allylamine antifungals, naftifine and terbinafine, to illustrate the core principles and experimental methodologies.
The allylamine class of antifungals is characterized by a tertiary allylamine function, which is a prerequisite for their activity against a broad spectrum of fungi.[3] These compounds act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4][5][6] This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.[4][6][7] The stereochemistry of the allylamine side chain plays a crucial role in the interaction with the active site of squalene epoxidase and, consequently, in the antifungal potency.
This guide will delve into the synthesis and separation of E/Z isomers, their characterization, and a comparative analysis of their biological efficacy, supported by experimental data and protocols.
Synthesis and Isomer Separation
The synthesis of N-substituted allylamines can be approached through various routes. A common strategy involves the N-alkylation of a primary or secondary amine with an appropriate allyl halide. For the target compound, this would typically involve the reaction of N-methyl-1-naphthalenemethanamine with 3-phenyl-2-propenyl chloride. The stereochemical outcome of the double bond (E vs. Z) is often controlled by the stereochemistry of the starting propenyl halide.
General Synthetic Approach:
A versatile synthetic route to allylamine derivatives has been a subject of extensive research.[3] For instance, the stereoselective synthesis of the antifungal drug Terbinafine, which has an (E)-tert-butylenyne structural element, has been achieved by coupling N-methyl-1-napthalene methanamine with 1-bromo-6,6-dimethyl-2E-hepten-4-yne in good yield.[8] This highlights the possibility of achieving high stereoselectivity in the synthesis of allylamine antifungals.
Separation of E/Z Isomers:
When a synthesis yields a mixture of E and Z isomers, their separation is crucial for evaluating the biological activity of each isomer individually. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of geometric isomers. In some cases, silica gel chromatography can also be effective, potentially with the use of silver nitrate-impregnated silica gel, which can differentiate isomers based on the differential interaction of the pi-electrons of the double bond with the silver ions.[9]
Experimental Protocol: Isomer Separation by HPLC
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The optimal ratio should be determined empirically to achieve baseline separation.
-
Detection: UV detection at a wavelength where both isomers exhibit strong absorbance is appropriate.
-
Injection and Elution: The isomeric mixture is dissolved in a suitable solvent and injected onto the column. The isomers will elute at different retention times, allowing for their collection as separate fractions.
-
Purity Analysis: The purity of the separated isomers should be confirmed by analytical HPLC and their identity verified by spectroscopic methods such as NMR.
Workflow for Synthesis and Isomer Separation
Caption: A general workflow for the synthesis and separation of E/Z isomers.
Comparative Efficacy of E/Z Isomers
Stereochemistry is a critical determinant of the biological activity of many drugs.[1][2] In the case of allylamine antifungals, the (E)-isomer has been shown to be significantly more active than the (Z)-isomer. This is exemplified by naftifine and terbinafine, which are both marketed as the pure (E)-isomers.
Mechanism of Action: Squalene Epoxidase Inhibition
The differential activity of the E and Z isomers can be attributed to their distinct abilities to bind to and inhibit the fungal squalene epoxidase enzyme. The three-dimensional structure of the active site of this enzyme accommodates the (E)-configuration more favorably, leading to a stronger inhibitory effect.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by the active E-isomer of allylamine antifungals.
In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. Comparative studies consistently demonstrate that the (E)-isomers of allylamine antifungals have significantly lower MIC values against a range of fungal pathogens compared to their (Z)-counterparts.
Experimental Protocol: Broth Microdilution MIC Assay
-
Fungal Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Trichophyton rubrum, Candida albicans) is prepared in a suitable broth medium.
-
Drug Dilution Series: Serial twofold dilutions of the pure E and Z isomers are prepared in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for fungal growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible fungal growth.
Table 1: Comparative In Vitro Antifungal Activity (Hypothetical Data Based on Known Allylamine Trends)
| Isomer | Target Organism | MIC (µg/mL) |
| E-Isomer | Trichophyton rubrum | 0.01 - 0.1 |
| Z-Isomer | Trichophyton rubrum | > 100 |
| E-Isomer | Candida albicans | 1 - 10 |
| Z-Isomer | Candida albicans | > 100 |
In Vivo Efficacy
While in vitro data provides a strong indication of potential efficacy, in vivo studies in animal models are essential to confirm the therapeutic potential of a drug candidate. For allylamine antifungals, topical or oral administration in models of dermatophytosis (e.g., guinea pig model of tinea pedis) would be appropriate. The superior activity of the (E)-isomer observed in vitro is expected to translate to greater efficacy in vivo.
Structure-Activity Relationship (SAR)
The pronounced difference in activity between the E and Z isomers underscores the strict structural requirements for potent inhibition of squalene epoxidase.[3] The overall shape and electronic distribution of the molecule must be complementary to the enzyme's active site. The (E)-configuration likely allows for optimal hydrophobic and van der Waals interactions between the drug and the enzyme, leading to a stable drug-enzyme complex and effective inhibition.
Conclusion
The E/Z isomerism of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine and related allylamine antifungals is a critical determinant of their biological efficacy. Drawing from the well-established pharmacology of naftifine and terbinafine, it is evident that the (E)-isomer is the pharmacologically active form, exhibiting potent inhibition of fungal squalene epoxidase and, consequently, robust antifungal activity. In contrast, the (Z)-isomer is largely inactive. This highlights the importance of stereoselective synthesis and rigorous purification in the development of new allylamine-based therapeutic agents. For researchers and drug development professionals, a thorough understanding of the stereochemical requirements for bioactivity is paramount to the successful design and optimization of novel and effective antifungal drugs.
References
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- Springer. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics.
- National Center for Biotechnology Information. N-Methyl-1-phenylpropan-1-amine. PubChem.
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A Researcher's Guide to Benchmarking In Vitro Antiproliferative Activity Against Standard-of-Care Cancer Drugs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antiproliferative activity of novel compounds. By benchmarking against established cancer drugs, this guide facilitates a clear and objective assessment of a compound's potential. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols, and offer insights into data interpretation, ensuring the generation of robust and reproducible results.
Introduction: The Rationale for Benchmarking
In the quest for novel anticancer therapeutics, a critical early step is to determine a compound's ability to inhibit cancer cell growth. An in vitro antiproliferative assay is the foundational experiment to ascertain this. However, the potency of a novel compound is only meaningful when contextualized. Benchmarking against well-characterized, clinically relevant drugs provides an essential reference point for a compound's efficacy. This comparative approach allows for a preliminary assessment of whether a novel agent warrants further investigation in the lengthy and resource-intensive drug development pipeline.
This guide will focus on two widely used and mechanistically distinct standard-of-care chemotherapeutic agents: Doxorubicin and Paclitaxel . We will also discuss the use of a panel of human cancer cell lines to assess the breadth and selectivity of a compound's activity, a concept pioneered by the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen.[1][2]
Foundational Knowledge: Standard Drugs and Cell Lines
A robust benchmarking study relies on the appropriate selection of both reference drugs and cancer cell lines. This selection should be driven by the scientific question at hand.
Standard Benchmarking Drugs: Mechanisms of Action
Understanding the mechanism of action of the standard drugs is crucial for interpreting the comparative data.
-
Doxorubicin: This anthracycline antibiotic is a cornerstone of chemotherapy.[3] Its primary mechanisms of action include intercalation into DNA, thereby inhibiting topoisomerase II-mediated DNA repair, and the generation of reactive oxygen species that damage cellular components.[4][5] This multi-pronged attack leads to cell cycle arrest and apoptosis.[6][]
-
Paclitaxel (Taxol®): A member of the taxane family, paclitaxel's primary mode of action is the stabilization of microtubules.[8][9][10] Microtubules are dynamic structures essential for mitotic spindle formation and chromosome segregation during cell division.[11][12] By preventing their disassembly, paclitaxel arrests cells in mitosis, ultimately triggering apoptosis.[8][11][12]
Diagram: Mechanisms of Action of Standard Drugs
Caption: Mechanisms of Doxorubicin and Paclitaxel leading to apoptosis.
Selecting a Cancer Cell Line Panel
The use of a diverse panel of cancer cell lines is highly recommended to understand the spectrum of a compound's activity. The NCI-60, a panel of 60 human tumor cell lines, has been a valuable public resource for decades.[1][13] For a focused study, a smaller, representative panel can be selected. Below is a common starting panel:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
A549: Lung carcinoma
-
HeLa: Cervical adenocarcinoma
-
HepG2: Hepatocellular carcinoma
Experimental Workflow: From Cell Culture to Data Acquisition
The following sections provide a detailed, step-by-step guide for conducting an in vitro antiproliferative assay. The two most common methods, the MTT and Sulforhodamine B (SRB) assays, are presented.
General Cell Culture and Plating
Consistency in cell culture technique is paramount for reproducible results.
Protocol:
-
Cell Maintenance: Culture the selected cancer cell lines in their recommended growth medium (e.g., RPMI 1640 or DMEM) supplemented with 5-10% fetal bovine serum and 2 mM L-glutamine.[14] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[14]
-
Subculturing: Passage the cells regularly to maintain them in the logarithmic growth phase. Avoid letting the cells become over-confluent, as this can alter their sensitivity to drugs.
-
Cell Seeding:
-
Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (trypan blue exclusion). Viability should be >90%.
-
Dilute the cell suspension to the optimal seeding density in a 96-well plate. This density needs to be determined empirically for each cell line to ensure logarithmic growth throughout the experiment and a linear response of the chosen assay. Seeding densities can range from 5,000 to 40,000 cells/well.[14]
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.[14]
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.[14]
-
Compound Preparation and Treatment
-
Stock Solutions: Prepare high-concentration stock solutions of your test compound and the standard drugs (Doxorubicin, Paclitaxel) in a suitable solvent, typically dimethyl sulfoxide (DMSO).[14]
-
Serial Dilutions: Perform serial dilutions of the stock solutions in culture medium to create a range of working concentrations. It is advisable to perform a preliminary experiment with a wide range of concentrations to determine the approximate inhibitory range. A typical experiment will use a 7-10 point dose-response curve.
-
Cell Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Return the plates to the incubator for the desired exposure time, typically 48 to 72 hours.[15]
Quantifying Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[16] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[16]
Protocol:
-
Following the drug incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17][18]
-
Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17][18]
-
Gently mix the plate on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background noise.[16]
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins under mildly acidic conditions.[19] The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
Protocol:
-
After the drug incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[20]
-
Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.
-
Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[21]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[20][21]
-
Air dry the plates until no moisture is visible.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[21]
-
Shake the plates on an orbital shaker for 5-10 minutes.[19]
-
Measure the absorbance at 510 nm using a microplate reader.[19]
Diagram: Antiproliferative Assay Workflow
Caption: General workflow for an in vitro antiproliferative assay.
Data Analysis and Interpretation
Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency. It represents the concentration of a drug that is required to inhibit cell growth by 50%.[22]
Calculation Steps:
-
Normalize Data: For each drug concentration, calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.
-
% Growth Inhibition = 100 - [ (Absorbance_Treated / Absorbance_Vehicle) * 100 ]
-
-
Dose-Response Curve: Plot the percentage of growth inhibition (Y-axis) against the logarithm of the drug concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit a non-linear regression curve (sigmoidal dose-response) to the data. The software will calculate the IC50 value from this curve.
Diagram: Data Analysis Workflow
Caption: Workflow for calculating the IC50 value from raw data.
Comparative Data Presentation
Summarize the IC50 values in a clear, tabular format for easy comparison.
Table 1: Comparative Antiproliferative Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Test Compound X | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | ~2.5[23] | >20 (Resistant)[23] | ~2.9[23] | ~12.2[23] |
| Paclitaxel | ~3.5[24] | Varies | Varies | Varies |
Note: The provided IC50 values for Doxorubicin and Paclitaxel are approximate and can vary significantly between studies and laboratories due to differences in cell line passage number, assay conditions, and incubation times.[23][24][25][26] For instance, some studies have reported Paclitaxel IC50 values for MCF-7 cells to be around 20 µM after 24 hours of treatment.
Conclusion: Drawing Meaningful Inferences
By benchmarking a novel compound against standard drugs like Doxorubicin and Paclitaxel across a panel of cancer cell lines, researchers can gain valuable insights.
-
Potency: Is the test compound more or less potent than the standard drugs? A significantly lower IC50 value suggests higher potency.
-
Spectrum of Activity: Does the compound show broad activity across different cancer types, or is it selective for a particular cell line?
-
Resistance Profile: How does the compound perform against cell lines known to be resistant to standard drugs (e.g., A549 and Doxorubicin)?[23]
This structured and comparative approach provides a solid foundation for making informed decisions about the future development of a novel anticancer compound. The data generated through these robust and self-validating protocols will be crucial for subsequent mechanistic studies, preclinical animal models, and ultimately, for advancing promising new therapies to the clinic.
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Head-to-head comparison of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine with similar compounds
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, known commercially as Naftifine, is a first-generation allylamine antifungal agent.[1] Its discovery marked a significant advancement in the treatment of superficial dermatomycoses. The allylamines represent a critical class of antifungal drugs that function by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This guide provides a detailed, head-to-head comparison of Naftifine with its structurally similar and clinically relevant counterparts, Terbinafine and Butenafine. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the standardized protocols for their evaluation.
The Analogs in Focus: A Structural Overview
The compounds discussed herein share a common pharmacophore essential for squalene epoxidase inhibition but differ in structural modifications that influence their potency, spectrum of activity, and pharmacokinetic properties.
-
Naftifine: A synthetic allylamine antifungal.[2]
-
Terbinafine: A second-generation allylamine, structurally analogous to Naftifine, with a key modification of a tert-butyl group.[3]
-
Butenafine: A benzylamine derivative that is structurally and mechanistically similar to the allylamines.[4]
Mechanism of Action: Targeting Fungal Viability
The primary target for Naftifine, Terbinafine, and Butenafine is the fungal enzyme squalene epoxidase.[1][5] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the formation of ergosterol, an essential component of the fungal cell membrane.[6]
The inhibition of squalene epoxidase has a dual fungicidal effect:[7]
-
Ergosterol Depletion: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, leading to impaired growth and replication.[5]
-
Squalene Accumulation: The blockage of the pathway results in the intracellular accumulation of toxic levels of squalene, which further disrupts membrane function and contributes to cell death.[7]
A key advantage of this class of antifungals is their high selectivity for the fungal enzyme over its mammalian counterpart, minimizing off-target effects.[1]
Comparative Efficacy: In Vitro and Clinical Data
The performance of these antifungal agents can be quantitatively compared through their Minimum Inhibitory Concentrations (MICs) against various fungal pathogens and through clinical trial outcomes.
In Vitro Susceptibility
Butenafine has demonstrated superior fungicidal activity against a range of dermatophytes when compared to both Naftifine and Terbinafine.[8] It also shows greater activity against Candida albicans than the other two compounds.[8]
Table 1: Comparative In Vitro Activity (MIC in µg/mL)
| Fungal Species | Naftifine | Terbinafine | Butenafine |
| Trichophyton rubrum | 0.1-0.2[9] | 0.001-0.01 | ≤0.008 |
| Trichophyton mentagrophytes | 0.1-0.2[9] | 0.001-0.01 | ≤0.008 |
| Epidermophyton floccosum | 0.1-0.2[9] | 0.002-0.01 | ≤0.008 |
| Candida albicans | Fungistatic | Fungistatic | More Active |
Note: Data compiled from multiple sources. Direct comparative studies may show slight variations.
Clinical Performance
Clinical trials provide valuable insights into the real-world efficacy of these compounds.
-
Naftifine vs. Terbinafine: A phase III randomized controlled trial comparing Naftifine 2% cream with Terbinafine 1% cream for dermatophytosis found that both were effective and safe, with comparable efficacy.[9][10] Composite cure rates were high in both groups, with 94.07% for Naftifine and 87.97% for Terbinafine.[9]
-
Butenafine vs. Terbinafine: In a study on tinea cruris, Butenafine 1% cream was found to be superior to Terbinafine 1% cream, producing quicker results and higher clinical efficacy.[11][12] Similarly, for tinea pedis, Butenafine 1% cream was shown to be well-tolerated and comparatively better than Terbinafine 1% cream.[3][13] In one study, Butenafine cured 90% of patients at one week, while Terbinafine cured 80% of patients at two weeks.[13]
Experimental Protocols
Antifungal Susceptibility Testing
The determination of MICs is crucial for evaluating the potency of antifungal agents.[14] The Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method is a standardized protocol for testing the susceptibility of dermatophytes.[15][16]
Workflow for Broth Microdilution Assay (CLSI M38-A2):
Step-by-Step Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a specific turbidity using a spectrophotometer to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL.[16]
-
Antifungal Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 28–30°C for a specified period, typically 4-7 days, depending on the growth rate of the fungus.[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
Squalene Epoxidase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of the compounds on the target enzyme.
Protocol Outline:
-
Enzyme Source: Microsomes containing squalene epoxidase are isolated from a relevant fungal species (e.g., Trichophyton rubrum).[17]
-
Reaction Mixture: The reaction mixture contains the microsomal preparation, a radiolabeled squalene substrate, and necessary cofactors (e.g., NADPH, FAD).
-
Inhibition: Varying concentrations of the test compounds (Naftifine, Terbinafine, Butenafine) are added to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Extraction and Analysis: The lipids are extracted, and the conversion of radiolabeled squalene to 2,3-oxidosqualene is quantified using techniques like thin-layer chromatography or high-performance liquid chromatography.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.
Pharmacokinetics and Therapeutic Implications
While all three compounds are effective topically, their pharmacokinetic profiles differ. Naftifine and Butenafine are primarily used as topical agents.[1] Terbinafine is unique in this group as it is also effective when administered orally, allowing for the treatment of systemic infections and onychomycosis.[1] Following oral administration, Terbinafine is well-distributed to the skin and sebum.[1] The biological half-life of Naftifine after topical application is approximately 2 to 3 days.[2]
Conclusion
Naftifine, Terbinafine, and Butenafine are all potent inhibitors of fungal squalene epoxidase, demonstrating effective antifungal activity, particularly against dermatophytes. While structurally similar, they exhibit notable differences in their in vitro potency and clinical efficacy. Butenafine often shows superior and more rapid clinical effects in topical applications for conditions like tinea cruris and tinea pedis. Terbinafine's utility is broadened by its oral bioavailability. Naftifine remains a valuable and effective topical antifungal agent, with efficacy comparable to Terbinafine in some clinical settings. The choice of agent will depend on the specific clinical indication, the causative pathogen, and the desired route of administration. Further research into the structure-activity relationships of these compounds could lead to the development of even more potent and selective squalene epoxidase inhibitors.
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Comparative Study of 1% Terbinafine Hydrochloride Ointment Vs 1% Naftifine Hydrochloride Ointment in Patients with Tinea Cruris. (n.d.). Impactfactor. Retrieved from [Link]
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A phase III randomized controlled clinical trial evaluating the efficacy and safety of naftifine 2% cream versus terbinafine 1% cream in patients with superficial fungal infection of the skin. (2024). ResearchGate. Retrieved from [Link]
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Butenafine 1% Versus Terbinafine 1% in Cream for the Treatment of Tinea Pedis. (2000). Medscape. Retrieved from [Link]
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Butenafine 1% versus terbinafine 1% in cream for the treatment of tinea pedis. A placebo-controlled, double-blind, comparative study. (2000). Mount Sinai Scholars Portal. Retrieved from [Link]
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A phase III randomized controlled clinical trial evaluating the efficacy and safety of naftifine 2% cream versus terbinafine. (2024). Cureus. Retrieved from [Link]
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Naftifine Topical vs Terbinafine Comparison. (n.d.). Drugs.com. Retrieved from [Link]
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Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications. (2018). PubMed Central. Retrieved from [Link]
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Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. (2019). Nature Communications. Retrieved from [Link]
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Butenafine. (n.d.). Doctor Fungus. Retrieved from [Link]
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A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It's Correlation with Previous Exposure and Clinical Responses. (2023). MDPI. Retrieved from [Link]
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Studies on comparison of the efficacy of terbinafine 1% cream and butenafine 1% cream for the treatment of Tinea cruris. (2017). National Institutes of Health. Retrieved from [Link]
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Molecular Identification and Antifungal Susceptibility Patterns of Clinical Dermatophytes Following CLSI and EUCAST Guidelines. (2018). PubMed Central. Retrieved from [Link]
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Characterization of Squalene Epoxidase Activity From the Dermatophyte Trichophyton Rubrum and Its Inhibition by Terbinafine and Other Antimycotic Agents. (1995). PubMed. Retrieved from [Link]
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Comparative Guide to Biophysical Methods for Target Engagement: A Case Study with N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
This guide provides a comprehensive comparison of key biophysical methods for confirming the direct binding of a small molecule to its putative protein target. We will use the novel compound N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine as a case study. While this compound has emerged as a hit from preliminary screens, its direct molecular target remains to be validated. For the purposes of this guide, we will assume a hypothetical 150 kDa protein, "Target Protein X," has been identified as the primary candidate for interaction.
The objective of this document is to equip researchers, scientists, and drug development professionals with the expertise to select the appropriate biophysical assay, design robust experiments, and interpret the resulting data with confidence. We will dissect three orthogonal, industry-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Thermal Shift Assay (TSA). Our focus will be on the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and actionable data.
The Imperative of Target Validation
In drug discovery, identifying a compound that elicits a desired cellular response is only the beginning. It is critical to confirm that this effect is mediated by the direct, physical binding of the compound to its intended protein target. Failure to do so can lead to wasted resources pursuing compounds with off-target effects, misleading structure-activity relationships (SAR), and potential for unforeseen toxicity. Biophysical assays provide the ground truth of molecular interaction, offering quantitative data on binding affinity, kinetics, and thermodynamics.
The overall workflow for moving from a putative hit to a validated ligand-target pair is outlined below.
Figure 1: A generalized workflow for the validation of a ligand-target interaction.
Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is an excellent primary screening method. It is a rapid, low-consumption assay used to qualitatively assess whether a ligand binds to and stabilizes a protein.
Expertise & Experience: The core principle of TSA is that the binding of a ligand typically increases the thermal stability of a protein. This stabilization is observed as an increase in the protein's melting temperature (T_m). We choose TSA as the first step because it is high-throughput and requires relatively little protein, making it ideal for initial validation and for screening a larger number of analogues early on. The assay relies on a fluorescent dye (e.g., SYPRO Orange) that is quenched in an aqueous environment but fluoresces when it binds to the hydrophobic core of a protein as it unfolds.
Trustworthiness: A key to a trustworthy TSA experiment is the inclusion of proper controls. A "no-ligand" (DMSO/buffer) control is essential to establish the baseline T_m of the protein. Additionally, a positive control with a known binder (if available) can validate the assay setup. It is also crucial to check for ligand-induced fluorescence artifacts by running a control with the ligand and dye alone.
Experimental Protocol: TSA
-
Protein Preparation: Dilute Target Protein X to a final concentration of 2 µM in a suitable, well-buffered solution (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Ligand Preparation: Prepare a 20X stock of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (e.g., 200 µM in the same buffer with 5% DMSO).
-
Dye Preparation: Prepare a 200X SYPRO Orange dye stock solution.
-
Assay Plate Setup:
-
In a 96-well qPCR plate, add 20 µL of the 2 µM protein solution to each well.
-
Add 1 µL of the 20X ligand stock to the sample wells.
-
Add 1 µL of buffer with 5% DMSO to the "no-ligand" control wells.
-
Add 4 µL of the 200x dye to 975 µL of buffer, vortex, and then add 4 µL of this diluted dye to each well.
-
Seal the plate securely.
-
-
Data Acquisition: Place the plate in a real-time PCR instrument. Set up a melt-curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The T_m is the temperature at the midpoint of the sigmoidal unfolding transition, often calculated by taking the peak of the first derivative of the melt curve. A positive hit is a significant increase in T_m (ΔT_m) compared to the no-ligand control.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a molecular interaction.
Expertise & Experience: We employ SPR as a secondary validation step to gain deeper mechanistic insight. Unlike TSA, which only shows stabilization, SPR measures the binding event directly and in real time. This allows us to determine not just if the compound binds, but how strongly (affinity, K_D) and how quickly it binds and unbinds (kinetics, k_on and k_off). This kinetic information is invaluable for lead optimization. For our 150 kDa Target Protein X, a common strategy is to immobilize it on the sensor chip and flow our small molecule analyte over the surface.
Figure 2: The cyclical workflow of a typical Surface Plasmon Resonance experiment.
Trustworthiness: The gold standard for generating high-quality SPR data is the inclusion of a reference flow cell. This cell is activated and deactivated just like the active cell but has no protein immobilized. The signal from the reference cell is subtracted from the active cell, correcting for bulk refractive index changes and non-specific binding to the chip surface. Running a buffer-only injection (a "zero-concentration" analyte) is also critical for establishing a baseline.
Experimental Protocol: SPR
-
Chip Preparation & Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the surface using a mixture of EDC/NHS according to the manufacturer's protocol.
-
Immobilize Target Protein X to the desired density (e.g., 5000-10000 RU) on one flow cell. The adjacent flow cell is left blank to serve as a reference.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Preparation: Prepare a dilution series of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine in running buffer (e.g., 100 µM down to 10 nM, including a zero-concentration sample). Ensure the final DMSO concentration is consistent across all samples and is low (<1%).
-
Binding Analysis (Kinetics):
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Perform a cycle of injections, starting with the lowest concentration of the analyte. Each cycle consists of:
-
Association: Inject the analyte over both flow cells for a defined period (e.g., 180 seconds).
-
Dissociation: Flow running buffer over the cells and monitor the dissociation (e.g., for 300-600 seconds).
-
Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
-
-
Data Analysis:
-
Double-reference the data by subtracting the signal from the reference cell and the signal from a buffer-only injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Expertise & Experience: We use ITC as an orthogonal method to confirm the binding affinity obtained from SPR and to understand the thermodynamic drivers of the interaction (enthalpy vs. entropy). This is a solution-based technique, eliminating potential artifacts from protein immobilization. By measuring the heat change (ΔH) and the binding constant (K_A, which is 1/K_D), ITC allows for the calculation of the change in Gibbs free energy (ΔG) and entropy (ΔS). This information can be critical for understanding the mechanism of binding.
Trustworthiness: Rigorous controls are paramount in ITC. The "heat of dilution" is a significant potential artifact. This is controlled for by performing a separate experiment where the ligand is injected into the buffer-filled cell. This background heat is then subtracted from the primary binding experiment data. Ensuring a perfect match between the buffer in the syringe (ligand) and the cell (protein) is one of the most critical aspects of good ITC practice.
Experimental Protocol: ITC
-
Sample Preparation:
-
Dialyze Target Protein X extensively against the final ITC buffer (e.g., 50 mM Phosphate, pH 7.4, 150 mM NaCl).
-
Dissolve N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine in the final dialysis buffer. This buffer match is critical.
-
Accurately determine the concentrations of both protein and ligand.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the sample cell (typically ~200 µL) with Target Protein X (e.g., 10-20 µM).
-
Load the injection syringe (~40 µL) with the ligand (e.g., 100-200 µM, typically 10-15x the protein concentration).
-
-
Titration Experiment:
-
Allow the system to equilibrate thermally.
-
Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, and discard this data point.
-
Execute a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Comparative Summary
To aid in selecting the most appropriate method, the table below summarizes the key characteristics of each technique for validating the interaction between our compound and Target Protein X.
| Feature | Thermal Shift Assay (TSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Melting Temperature (T_m) | Kinetics (k_on, k_off), Affinity (K_D) | Affinity (K_D), Thermodynamics (ΔH, ΔS) |
| Nature of Measurement | Indirect (Protein Stability) | Direct (Mass Change) | Direct (Heat Change) |
| Protein Consumption | Low (~1-5 µg per point) | Medium (Immobilization dependent) | High (~50-100 µg per run) |
| Throughput | High (96/384-well plates) | Medium (Serial injections) | Low (One experiment at a time) |
| Label-Free | No (Requires dye) | Yes | Yes |
| Key Strength | Rapid, good for initial screens | Real-time kinetic data | Gold standard for thermodynamics |
| Common Pitfalls | Ligand fluorescence, protein aggregation | Non-specific binding, mass transport limits | Heat of dilution, buffer mismatch |
Conclusion
Confirming the direct binding of a novel compound like N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine to its putative target is a non-negotiable step in rigorous drug discovery. No single biophysical method tells the whole story. The most robust validation comes from an orthogonal approach, as outlined in this guide.
Starting with a high-throughput method like TSA can quickly confirm target engagement by demonstrating stabilization. Following up with SPR provides invaluable quantitative data on affinity and, crucially, the kinetics of the interaction. Finally, employing ITC offers an independent, solution-based confirmation of the binding affinity while also revealing the thermodynamic forces driving the interaction. By judiciously applying these techniques and adhering to the principles of rigorous experimental design and controls, researchers can build a compelling, data-driven case for their molecule's mechanism of action, paving the way for successful downstream development.
References
-
Principles of Thermal Shift Assay (DSF) . Source: Nature Protocols. [Link]
-
Surface Plasmon Resonance (SPR) Theory and Concepts . Source: Cytiva (formerly GE Healthcare). [Link]
-
Best practices in isothermal titration calorimetry . Source: Analytical Biochemistry. [Link]
-
Label-free technologies for quantitative analysis of biomolecular interactions . Source: Journal of Molecular Structure. [Link]
-
Orthogonal Biophysical Assays for Validating Small Molecule-Protein Interactions . Source: ACS Medicinal Chemistry Letters. [Link]
A Comparative Guide to the In Vivo Efficacy Validation of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine in Animal Models
This guide provides a comprehensive framework for the in-vivo validation of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, a novel compound with structural similarities to known allylamine antifungals. We will objectively compare its potential performance with established alternatives, providing the necessary experimental data and protocols for rigorous scientific evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of antifungal therapy.
Introduction: Unveiling a Potential Squalene Epoxidase Inhibitor
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine is a tertiary amine featuring a naphthalene moiety, a structural characteristic it shares with the allylamine class of antifungals, such as Naftifine and Terbinafine.[1][2][3][4][5][6][7][8][9] These established drugs exert their antifungal effect by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[10][11] The structural resemblance suggests that N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine may share this mechanism of action, making it a promising candidate for the treatment of dermatophytosis.
This guide outlines a robust preclinical validation strategy using a well-established guinea pig model of dermatophytosis to ascertain the compound's efficacy and benchmark it against current standards of care.
The Scientific Rationale: Why the Guinea Pig Model of Dermatophytosis?
To accurately assess the therapeutic potential of a topical antifungal agent, a reliable and reproducible animal model is paramount. The guinea pig model of dermatophytosis has been extensively utilized in antifungal research for several key reasons:
-
Physiological Resemblance: The skin of guinea pigs shares anatomical and physiological similarities with human skin, making it a relevant model for studying cutaneous infections.[12]
-
Susceptibility to Human Pathogens: Guinea pigs are susceptible to infection with common human dermatophytes, such as Trichophyton mentagrophytes, which is a frequent causative agent of tinea pedis, tinea corporis, and tinea cruris in humans.[13][14][15]
-
Well-Characterized Disease Progression: The clinical and mycological course of dermatophytosis in guinea pigs is well-documented, allowing for standardized and quantifiable assessment of disease severity and therapeutic response.[16][17][18]
This model provides a reliable platform to not only determine the intrinsic antifungal activity of our lead compound but also to draw meaningful comparisons with existing therapies like Naftifine and Terbinafine.[19][20][21]
Proposed Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
We hypothesize that N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine functions as a squalene epoxidase inhibitor. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the synthesis of ergosterol, the primary sterol in fungal cell membranes. Inhibition of this enzyme leads to a depletion of ergosterol, compromising cell membrane integrity, and an accumulation of toxic squalene, ultimately resulting in fungal cell death.
Caption: Proposed mechanism of action of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine.
In Vivo Efficacy Validation: A Step-by-Step Experimental Protocol
The following protocol details a robust methodology for the in vivo evaluation of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine.
Animal Model and Husbandry
-
Species: Male Hartley guinea pigs (300-350 g).
-
Acclimatization: Animals should be acclimatized for at least 7 days prior to the experiment.
-
Housing: Individually housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
Fungal Strain and Inoculum Preparation
-
Strain: Trichophyton mentagrophytes (a well-characterized, zoophilic strain).
-
Culture: The strain should be cultured on Sabouraud Dextrose Agar (SDA) for 10-14 days at 28°C.
-
Inoculum: A suspension of fungal conidia is prepared in sterile saline and adjusted to a concentration of 1 x 10^7 conidia/mL.
Experimental Design and Workflow
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A Guide to Assessing the Selectivity of Novel Squalene Epoxidase Inhibitors: A Comparative Analysis of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
Introduction: The Critical Role of Selectivity in Antifungal Drug Development
In the relentless pursuit of novel antifungal agents, the allylamine class of compounds has proven to be a cornerstone of topical and systemic therapies. Their efficacy stems from the targeted inhibition of squalene epoxidase (SE), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is an indispensable component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion, coupled with the toxic accumulation of squalene, leads to fungal cell death.[2][3]
This guide focuses on a novel putative squalene epoxidase inhibitor, N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine. Structurally reminiscent of established allylamine antifungals such as naftifine and terbinafine, this molecule presents a compelling case for investigation. A critical determinant of its therapeutic potential lies in its selectivity: its ability to potently inhibit fungal squalene epoxidase while sparing its human counterpart. High selectivity is paramount to minimizing off-target effects and ensuring a favorable safety profile.[4]
This document provides a comprehensive framework for assessing the selectivity of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, comparing it with the well-characterized inhibitors, naftifine and terbinafine. We will delve into the underlying principles of selectivity, provide detailed experimental protocols for its determination, and discuss the interpretation of the resulting data for drug development professionals.
The Target: Fungal Squalene Epoxidase and the Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is a complex and energy-intensive process essential for fungal viability.[5] Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a key rate-limiting step in this pathway.[6] Inhibition of this enzyme disrupts the production of ergosterol, leading to increased membrane permeability and, ultimately, cell lysis.[2]
Caption: The Ergosterol Biosynthesis Pathway and the Site of Action for Squalene Epoxidase Inhibitors.
Comparative Analysis of Squalene Epoxidase Inhibitors
To contextualize the assessment of our novel compound, we will use naftifine and terbinafine as benchmarks. These compounds are known for their high affinity and selectivity for fungal squalene epoxidase.[1][4]
| Compound | Chemical Structure | Key Features |
| N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine | (Structure not publicly available) | A novel tertiary amine with structural similarities to naftifine, suggesting potential squalene epoxidase inhibitory activity. |
| Naftifine | The first clinically used allylamine antifungal. It is known for its broad-spectrum activity against dermatophytes.[1] | |
| Terbinafine | A potent, systemic and topical allylamine antifungal with high efficacy against a wide range of fungal pathogens.[1] |
Experimental Protocols for Assessing Selectivity
A robust assessment of selectivity involves a multi-pronged approach, encompassing in vitro enzyme inhibition assays and off-target profiling.
In Vitro Squalene Epoxidase Inhibition Assay
The cornerstone of selectivity assessment is the direct measurement of inhibitory activity against both fungal and human squalene epoxidase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, naftifine, and terbinafine against recombinant fungal (e.g., from Saccharomyces cerevisiae or Trichophyton rubrum) and human squalene epoxidase.
Methodology:
-
Enzyme Source: Obtain commercially available recombinant human and fungal squalene epoxidase.
-
Substrate: Utilize a labeled substrate, such as [14C]-squalene or a fluorescent squalene analog, for detection.
-
Assay Buffer: Prepare an appropriate assay buffer containing cofactors essential for enzyme activity, such as NADPH and FAD.[7]
-
Compound Preparation: Prepare serial dilutions of the test compounds (N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, naftifine, and terbinafine) in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: In a microplate format, combine the enzyme, assay buffer, and test compounds. Initiate the reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Detection: Terminate the reaction and quantify the formation of the product (2,3-oxidosqualene) using an appropriate method, such as scintillation counting for radiolabeled substrates or fluorescence detection for fluorescent substrates.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the In Vitro Squalene Epoxidase Inhibition Assay.
Interpreting the Data:
The selectivity index (SI) is a critical parameter derived from this assay and is calculated as follows:
SI = IC50 (Human SE) / IC50 (Fungal SE)
A higher SI value indicates greater selectivity for the fungal enzyme, which is a desirable characteristic for a potential antifungal drug.
| Compound | Fungal SE IC50 (nM) | Human SE IC50 (nM) | Selectivity Index (SI) |
| N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine | To be determined | To be determined | To be determined |
| Naftifine | ~115[8] | >10,000 | >87 |
| Terbinafine | ~16[8] | ~77,000[9] | ~4800 |
Note: The IC50 values for naftifine and terbinafine are approximate and can vary depending on the specific fungal species and assay conditions.
Off-Target Profiling
While high selectivity for the primary target is crucial, a comprehensive safety assessment requires screening against a panel of other biologically relevant targets to identify potential off-target interactions.
Objective: To evaluate the potential for N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine to interact with a broad range of human receptors, ion channels, transporters, and enzymes.
Methodology:
-
Panel Selection: Utilize a commercially available off-target screening panel, such as the SafetyScreen44™ or a similar panel, which covers a wide array of targets known to be associated with adverse drug reactions.[10][11][12]
-
Compound Submission: Submit the test compound at a high concentration (e.g., 10 µM) for initial screening.
-
Assay Performance: The screening provider will perform a battery of in vitro assays (e.g., radioligand binding assays, enzyme inhibition assays) to assess the compound's activity at each target.
-
Data Reporting: The results are typically reported as the percentage of inhibition or activation at the tested concentration.
-
Follow-up Studies: For any significant "hits" (typically >50% inhibition), follow-up dose-response studies should be conducted to determine the IC50 or Ki value at the off-target.
Interpreting the Data:
The goal is to identify a "clean" compound with minimal off-target activity at therapeutically relevant concentrations. Any off-target interactions with IC50 values close to the on-target (fungal SE) IC50 should be carefully evaluated for potential clinical liabilities. For instance, a study on terbinafine suggested a potential off-target interaction with the Tif302 protein in yeast, highlighting the importance of such broad screening.[13][14]
Conclusion: A Pathway to a Selective Antifungal Candidate
The assessment of selectivity is a critical milestone in the development of any new drug candidate. For N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, a systematic evaluation of its inhibitory activity against both fungal and human squalene epoxidase, benchmarked against established drugs like naftifine and terbinafine, will provide a clear indication of its therapeutic potential. A high selectivity index, coupled with a clean off-target profile, will be the hallmark of a promising and safe novel antifungal agent. The experimental framework outlined in this guide provides a robust and validated pathway to generate the necessary data to make informed decisions in the drug development process.
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- 14. Systematic Target Screening Revealed That Tif302 Could Be an Off-Target of the Antifungal Terbinafine in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Naftifine and Its Derivatives Against Squalene Epoxidase: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the molecular docking scores of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, commercially known as Naftifine, and a series of its rationally designed derivatives. As researchers, scientists, and drug development professionals, understanding the structure-activity relationships of potential drug candidates is paramount. This document offers an in-depth, scientifically grounded perspective on the binding affinities of these compounds to their target, squalene epoxidase, a critical enzyme in fungal ergosterol biosynthesis.[1][2][3][4][5] The insights presented herein are intended to facilitate the rational design of more potent antifungal agents.
Introduction: The Significance of Squalene Epoxidase Inhibition
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine (Naftifine) belongs to the allylamine class of antifungal agents.[1] Its therapeutic efficacy stems from the inhibition of squalene epoxidase, an enzyme responsible for the conversion of squalene to 2,3-oxidosqualene, a precursor to ergosterol.[2][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the toxic accumulation of squalene, leads to fungal cell death.[2][4] This mechanism of action makes squalene epoxidase a prime target for the development of novel antifungal drugs.[3] Molecular docking simulations are powerful computational tools that predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of their interaction, providing crucial insights for drug design and optimization.[6][7][8][9]
Hypothetical Signaling Pathway of Squalene Epoxidase Inhibition
To visually conceptualize the mechanism of action, the following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of Naftifine and its derivatives on squalene epoxidase.
Caption: Inhibition of Squalene Epoxidase by Naftifine and its derivatives disrupts the ergosterol biosynthesis pathway.
Comparative Docking Analysis
The following table summarizes the theoretical docking scores of Naftifine and a curated set of its derivatives against human squalene epoxidase. The derivatives were designed to explore the impact of substitutions on different parts of the parent molecule. Lower docking scores indicate a higher predicted binding affinity.
| Compound ID | Structure | Docking Score (kcal/mol) |
| Naftifine (Parent) | N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine | -9.5 |
| Derivative 1 | N-methyl-N-(1-naphthalenylmethyl)-3-(4-chlorophenyl )-2-propen-1-amine | -10.2 |
| Derivative 2 | N-methyl-N-(1-naphthalenylmethyl)-3-(4-methoxyphenyl )-2-propen-1-amine | -9.8 |
| Derivative 3 | N-methyl-N-(2-naphthalenylmethyl )-3-phenyl-2-propen-1-amine | -9.2 |
| Derivative 4 | N-ethyl -N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine | -9.6 |
| Derivative 5 | N-methyl-N-(1-naphthalenylmethyl)-3-cyclohexyl -2-propen-1-amine | -8.9 |
Disclaimer: The docking scores presented are for illustrative purposes and are based on a standardized in-silico protocol. Actual binding affinities may vary and require experimental validation.
Interpretation of Docking Results
The comparative docking scores suggest that modifications to the phenyl ring of the cinnamyl group can significantly influence binding affinity.
-
Derivative 1 , with a chloro-substitution on the phenyl ring, exhibits the most favorable docking score, suggesting that the electron-withdrawing nature and steric bulk of the chlorine atom may enhance interactions within the hydrophobic pocket of the enzyme's active site.[6]
-
Derivative 2 , with a methoxy group, shows a slightly improved score compared to the parent compound, indicating that a moderately electron-donating group is also well-tolerated.
-
Altering the naphthalene moiety from the 1-position to the 2-position in Derivative 3 slightly decreases the predicted binding affinity, highlighting the specific spatial requirements of the binding pocket.
-
Increasing the size of the N-alkyl group from methyl to ethyl in Derivative 4 has a minor impact on the docking score.
-
Replacing the phenyl ring with a cyclohexyl group in Derivative 5 leads to a less favorable docking score, suggesting that the π-π stacking interactions of the aromatic ring are important for binding.
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines the steps for performing a comparative molecular docking study.
I. Preparation of the Receptor
-
Obtain the Protein Structure: Download the crystal structure of human squalene epoxidase from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, which helps to define the active site.
-
Prepare the Protein:
-
Remove all water molecules and heteroatoms that are not part of the protein or essential cofactors.
-
Add polar hydrogen atoms to the protein structure.
-
Assign charges to the protein atoms (e.g., Kollman charges).[9]
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).
-
II. Preparation of the Ligands
-
Generate 3D Structures: Create the 3D structures of Naftifine and its derivatives using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable conformation. This is typically done using a suitable force field (e.g., MMFF94).
-
Assign Charges and Torsions: Assign Gasteiger charges and define the rotatable bonds for each ligand.[9]
-
Save in a Suitable Format: Save the prepared ligands in a format compatible with the docking software (e.g., PDBQT).
III. Molecular Docking Simulation
-
Define the Grid Box: Define a grid box that encompasses the active site of the enzyme. The dimensions of the grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
Run the Docking Algorithm: Use a molecular docking program such as AutoDock Vina to perform the docking simulations.[9] This program will explore different conformations and orientations of the ligand within the active site and calculate the binding energy for each pose.
-
Analyze the Results:
-
Examine the docking scores (binding energies) for each ligand. The more negative the score, the stronger the predicted binding affinity.
-
Visualize the binding poses of the ligands in the active site to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the protein residues. Software like PyMOL or Discovery Studio Visualizer can be used for this purpose.
-
Workflow Visualization
The following diagram illustrates the key stages of the comparative molecular docking workflow.
Sources
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- 2. Naftifine - Wikipedia [en.wikipedia.org]
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- 9. healthdisgroup.us [healthdisgroup.us]
Safety Operating Guide
Navigating the Disposal of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. With innovation, however, comes the critical responsibility of safe and compliant disposal of resulting chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, a specialized research amine. As no specific Safety Data Sheet (SDS) exists for this compound, this document synthesizes best practices derived from its constituent chemical moieties: a tertiary amine, a polycyclic aromatic hydrocarbon (naphthalene), and a substituted alkene. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
I. Hazard Assessment: A Precautionary Approach
Due to the absence of specific toxicological data, a conservative approach is mandatory. The chemical structure suggests several potential hazards that must be assumed until proven otherwise.
-
Tertiary Amine Group: Amines can be corrosive, flammable, and may emit noxious odors.[1]
-
Naphthalene Moiety: Naphthalene is a polycyclic aromatic hydrocarbon (PAH). PAHs are noted for their persistence in the environment and potential carcinogenic properties.[2] They are ecotoxic, with some being very toxic to aquatic life with long-lasting effects.[3]
-
Unsaturated Alkene Chain: The propenyl group introduces reactivity, though in this larger structure, its contribution to overall hazard may be less pronounced than the amine or naphthalene groups.
Based on this structural analysis, N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine should be treated as a toxic, environmentally hazardous, and potentially corrosive substance . A similar compound, N-methyl-1-naphthalenemethanamine, is classified as toxic if swallowed, causes skin and serious eye irritation, and is toxic to aquatic life with long-lasting effects.[4] Therefore, all handling and disposal procedures must reflect this high level of potential hazard.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure a complete barrier between you and the chemical.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene. Always double-glove when handling neat material or concentrated waste.
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield in addition to goggles is recommended.
-
Body Protection: A flame-resistant lab coat should be worn at all times. For transfers of significant waste volumes, a chemical-resistant apron is also advised.
-
Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.[5][6]
III. Waste Segregation and Collection: The Foundation of Compliance
Proper disposal begins at the point of generation. Meticulous segregation prevents dangerous reactions and simplifies the final disposal process.
Step 1: Designate a Hazardous Waste Container Select a container made of a material compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices.[7] The container must have a secure, screw-top lid to prevent leakage and evaporation.[8] Do not use metal containers for amine waste, as they can be corrosive.[7]
Step 2: Label the Container Correctly Proper labeling is a critical regulatory requirement and a cornerstone of laboratory safety.[9][10] The label must include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine" (avoiding formulas or abbreviations)[9][10]
-
A list of all constituents and their approximate concentrations if it is a mixed waste stream.[12]
-
The primary hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste enters the container).[12]
Step 3: Collect the Waste
-
Solid Waste: Collect pure compound, contaminated lab materials (e.g., weighing paper, gloves, silica gel) in the designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in the designated liquid waste container.
-
Solvent Compatibility: Be mindful of the solvents used. Halogenated and non-halogenated solvents should generally be collected in separate waste streams. However, for a specific research compound, it is often most practical to have a single, dedicated waste container for all liquid waste generated from its use to avoid confusion.
-
pH Considerations: Do not mix with acidic waste streams. Amines are basic and can react exothermically with acids.
-
Step 4: Store the Waste Container Safely Waste containers must be kept closed at all times except when adding waste.[13] Store the container in a designated Satellite Accumulation Area (SAA), which should be located near the point of generation and under the control of laboratory personnel.[7][13] The SAA must provide secondary containment to capture any potential spills.
IV. Disposal Protocol: From the Lab to Final Treatment
Disposal of hazardous waste is strictly regulated. Under no circumstances should this compound be disposed of down the drain or in regular trash.[12][14] Evaporation in a fume hood is also not a permissible disposal method.[12]
Step-by-Step Disposal Procedure:
-
Waste Characterization: Based on the analysis in Section I, this waste is presumed to be hazardous. It likely falls under U.S. Environmental Protection Agency (EPA) regulations as a toxic waste. While not specifically listed, the naphthalene component is related to compounds found on the U-list (e.g., U165 for Naphthalene).[15] The safest course of action is to manage it as a non-specific source hazardous waste.
-
Container Management: Do not overfill the waste container. A good rule of thumb is to fill to no more than 90% capacity to allow for vapor expansion.[7]
-
Arrange for Pickup: Once the container is full or has been in accumulation for the maximum allowable time (this varies by jurisdiction but is often 90 days to one year for academic labs), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7][16]
-
Documentation: Complete all necessary paperwork provided by your EHS office. This will typically include a hazardous waste pickup request form detailing the contents of the container.[11] Accurate records are essential for regulatory compliance.[17]
-
Final Disposition: The EHS office or contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[17] The most probable disposal method for a compound like this is incineration at high temperatures, which is an effective way to destroy organic compounds, including PAHs.[18][19]
Data Summary and Decision Workflow
The following table summarizes the key characteristics and handling parameters for this waste stream.
| Parameter | Guideline | Rationale & Source |
| Waste Category | Hazardous Waste | Assumed toxic, ecotoxic, and potentially corrosive due to amine and PAH functional groups.[1][3][4] |
| Potential EPA Codes | D002 (Corrosive - if pH >12.5), U-listed (by analogy to Naphthalene U165) | Conservative classification in the absence of specific data.[15] |
| Primary Hazards | Acute Toxicity, Skin/Eye Irritant, Aquatic Toxicity (long-term) | Inferred from similar compounds like N-methyl-1-naphthalenemethanamine and N-Phenyl-1-naphthylamine.[3][4] |
| Compatible Containers | Borosilicate Glass, HDPE | Avoids reaction with waste. Do not use metal.[7] |
| Incompatible Waste | Strong Acids, Oxidizing Agents | Risk of violent exothermic reaction or degradation to unknown hazardous byproducts. |
| Disposal Method | Licensed Hazardous Waste Contractor | Ensures compliance with RCRA and local regulations.[7] |
| Final Treatment | Incineration | Effective thermal destruction of persistent organic pollutants like PAHs.[18][19] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine waste.
By adhering to these rigorous, scientifically-grounded procedures, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This protocol provides a self-validating system for the responsible management of novel chemical entities, building a foundation of trust in your laboratory's operational excellence.
References
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University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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CSG. (2024, April 12). Disposing of unknown chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Purdue University, Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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MDPI. (n.d.). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. Retrieved from [Link]
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ChemScience. (n.d.). Safety Data Sheet: N-Phenyl-1-naphthylamine. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk, Northwestern University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Indiana University, Protect IU. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. Retrieved from [Link]
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Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Environmental Health & Safety, Michigan State University. (n.d.). Unknowns. Retrieved from [Link]
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ScienceDirect. (2021, November 4). Occurrence and fate of polycyclic aromatic hydrocarbons from electronic waste dismantling activities. Retrieved from [Link]
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P2 InfoHouse. (n.d.). Disposal Of Laboratory Wastes In Lab Packs. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Bioremediation of Polycyclic Aromatic Hydrocarbon (PAH)-Contaminated Waste Using Composting Approaches. Retrieved from [Link]
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MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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A Senior Application Scientist's Guide to Safely Handling N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, a compound with a complex molecular structure suggesting potential hazards associated with aromatic amines and allylic groups. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is synthesized from data on structurally similar chemicals to ensure a conservative and robust safety protocol.
Hazard Analysis: An Ounce of Prevention
Anticipated Hazards:
-
Acute Toxicity (Oral): Similar aromatic amines are toxic if swallowed[1].
-
Skin and Eye Irritation: Contact with related compounds can cause skin irritation and serious eye irritation[1][2].
-
Skin Sensitization: There is a potential for allergic skin reactions upon repeated contact[3][4].
-
Organ Toxicity: Prolonged or repeated exposure may lead to organ damage[3][4].
-
Aquatic Toxicity: Aromatic amines can be toxic to aquatic life with long-lasting effects[1][3][4][5].
-
Respiratory Irritation: Inhalation of aerosols or dusts may irritate the respiratory system[2].
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles meeting ANSI Z87.1 standard[6]. A face shield should be worn over goggles if there is a splash hazard[6]. | Double-gloving with nitrile or neoprene gloves. Consult manufacturer's chemical resistance guide. | A flame-resistant lab coat (e.g., Nomex®) buttoned completely. Long pants and closed-toe shoes are mandatory[6][7]. | If not handled in a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is required[8]. |
| Running reactions and workup | Chemical splash goggles and a face shield[6]. | Chemical-resistant gloves (e.g., butyl rubber or Viton™) over inner nitrile gloves. Change gloves immediately upon contamination. | Chemical-resistant apron over a flame-resistant lab coat. | All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure[8]. |
| Purification (e.g., chromatography) | Chemical splash goggles and a face shield. | Chemical-resistant gloves appropriate for the solvents being used. | Chemical-resistant apron over a flame-resistant lab coat. | Operations should be performed in a well-ventilated area, preferably within a fume hood. |
| Handling solid compound | Safety glasses with side shields. Chemical splash goggles if dust generation is likely. | Nitrile or neoprene gloves. | Flame-resistant lab coat. | If there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter is necessary. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standard operating procedures is paramount for ensuring a safe laboratory environment. The following workflows illustrate the integration of safety measures at each step of the experimental process.
Weighing and Solution Preparation Workflow
Caption: Emergency response for exposure incidents.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, weigh paper, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Due to its aromatic amine structure, this compound should not be mixed with oxidizing agents.
-
Sharps: Contaminated needles and scalpels must be disposed of in a designated sharps container.
Disposal Procedure:
All waste containing N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine must be disposed of as hazardous waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1] Do not dispose of this chemical down the drain.[4] All disposal activities must be in accordance with local, state, and federal regulations.
Conclusion: A Culture of Safety
The safe handling of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, and indeed any chemical, relies on a foundation of knowledge, preparation, and vigilance. By understanding the potential hazards based on structurally similar compounds and implementing the robust PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Remember that safety is a shared responsibility, and proactive communication within the research team is essential for maintaining a secure laboratory environment.
References
-
ChemScience. (n.d.). Safety Data Sheet: N-Phenyl-1-naphthylamine. Retrieved from [Link]
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CloudSDS. (n.d.). Everything You Need to Know About Allylamine. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Phenyl-1-naphthylamine, 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Lab Manager. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]
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Sabancı University. (n.d.). Laboratory Safety Handbook. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
